Ofloxacin
説明
Structure
3D Structure
特性
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118120-51-7 (hydrochloride) | |
| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041085 | |
| Record name | Ofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ofloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L | |
| Record name | Ofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ofloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ofloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Off-white to pale yellow crystalline powder, Colorless needles from ethanol | |
CAS No. |
82419-36-1, 83380-47-6 | |
| Record name | Ofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82419-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ofloxacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ofloxacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4P49JAZ9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ofloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ofloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250-257 °C (decomposes), 250 - 257 °C | |
| Record name | Ofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ofloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ofloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Molecular Mechanism of Ofloxacin on Bacterial DNA Gyrase
Abstract
Ofloxacin, a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial type II topoisomerases, primarily DNA gyrase.[1][2] This in-depth technical guide elucidates the precise molecular mechanism by which this compound inhibits DNA gyrase. We will dissect the structure and function of DNA gyrase, detail its catalytic cycle, and explore how this compound intercepts this process to form a stable ternary complex, ultimately leading to lethal double-stranded DNA breaks.[3] Furthermore, this guide provides detailed experimental protocols for assessing gyrase inhibition, discusses the structural basis for drug resistance, and offers insights for researchers in drug development.
Introduction: The Centrality of DNA Topology in Bacterial Survival
The bacterial chromosome is a marvel of compaction, with a vast amount of genetic information stored within a confined cellular space. This necessitates a highly organized and dynamic DNA structure, managed by a class of enzymes known as topoisomerases.[4] Bacterial DNA gyrase, a type II topoisomerase, is unique and essential; it introduces negative supercoils into double-stranded DNA in an ATP-dependent process.[4][5][6] This activity is critical for relieving the topological strain that arises during DNA replication and transcription, allowing these fundamental processes to proceed.[5][7] Unlike its eukaryotic counterparts, the distinct structure and unique function of DNA gyrase make it an ideal target for antibacterial agents.[5][6][7]
The Structure of DNA Gyrase: An A₂B₂ Heterotetramer
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[7][8][9]
-
GyrA Subunits: These are responsible for the DNA breakage and reunion activity.[7][8] Each GyrA subunit contains a catalytic tyrosine residue that forms a transient covalent bond with the 5'-end of the cleaved DNA.[6][8] The region within GyrA where mutations commonly confer resistance to quinolones is known as the Quinolone Resistance-Determining Region (QRDR).[9][10]
-
GyrB Subunits: These subunits house the ATPase domain, responsible for binding and hydrolyzing ATP to provide the energy for the supercoiling reaction.[6][7][8]
These subunits assemble to form a complex with multiple "gates" that control the passage of DNA strands during the catalytic cycle.[5]
The DNA Gyrase Catalytic Cycle
The enzyme's primary function involves a coordinated series of conformational changes powered by ATP hydrolysis, often described as a "two-gate" mechanism.[11][12] A segment of DNA, the "G-segment" (gate segment), is bound and cleaved. Another segment, the "T-segment" (transported segment), is then passed through this transient double-stranded break. Finally, the G-segment is resealed. This intricate process results in the introduction of two negative supercoils, changing the DNA's linking number by -2.[12]
Diagram 1: The catalytic cycle of bacterial DNA gyrase.
This compound's Intervention: The Poisoning of DNA Gyrase
Fluoroquinolones like this compound do not simply inhibit the catalytic activity of gyrase; they act as "topoisomerase poisons."[13][14][15] This means they stabilize a key reaction intermediate—the cleavage complex—in which the DNA is cleaved, but the enzyme is prevented from resealing the break.[3][14]
Formation of the Ternary Gyrase-DNA-Ofloxacin Complex
This compound's mechanism is initiated by its ability to bind to the transient complex formed between DNA gyrase and the DNA substrate.[16][17] This creates a stable, non-covalent ternary complex.[14][18] Key features of this interaction include:
-
Intercalation: this compound molecules insert themselves into the DNA at the site of cleavage.[15]
-
Magnesium Ion Bridge: The interaction is critically mediated by a non-catalytic magnesium ion, which forms a water-metal ion bridge. This bridge connects the C3/C4 keto-acid group of the this compound molecule to specific amino acid residues within the GyrA subunit's QRDR, such as serine at position 83 and aspartate at position 87 (in E. coli).[9][15][19]
-
Stabilization of the Cleavage Complex: By binding at the DNA-protein interface, this compound physically obstructs the re-ligation of the cleaved G-segment.[3][14] The enzyme is trapped in a state where it is covalently linked to the 5' ends of the broken DNA.[3]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 10. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 13. Bacterial death by DNA gyrase poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. nbinno.com [nbinno.com]
- 18. Interactions between fluoroquinolones, Mg2+, DNA and DNA gyrase, studied by phase partitioning in an aqueous two-phase system and by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Characterization of Novel Ofloxacin Derivatives
This guide provides an in-depth exploration of the synthesis and characterization of novel Ofloxacin derivatives, intended for researchers, scientists, and professionals in the field of drug development. It aims to deliver not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the methodologies and their implications.
Introduction: The Rationale for Innovating this compound
This compound, a second-generation fluoroquinolone antibiotic, has long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has rendered it a critical therapeutic agent.[1][2] However, the escalating challenge of antimicrobial resistance necessitates the continuous development of new and more effective antibacterial agents.[2][3] The core strategy in this endeavor is the chemical modification of existing potent scaffolds like this compound to enhance their biological activity, broaden their spectrum, overcome resistance mechanisms, and improve their pharmacokinetic profiles.[2][4][5]
This guide will navigate through the strategic chemical modifications of the this compound molecule, with a particular focus on derivatization at the C3-carboxylic acid position, a common and fruitful site for structural alteration.[4][5] We will delve into the synthesis of novel carboxamide and ester derivatives, followed by a comprehensive guide to their characterization using a suite of modern analytical techniques.
Part 1: Strategic Synthesis of Novel this compound Derivatives
The synthetic derivatization of this compound primarily targets the carboxylic acid functional group at the C3 position. This group offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical and biological properties.[4][5]
Synthesis of this compound Carboxamide Derivatives
The conversion of the C3-carboxylic acid to an amide is a widely employed strategy to generate novel this compound derivatives with potentially enhanced biological activity.[4][5] This transformation is typically achieved through a two-step, one-pot reaction involving an initial esterification of the carboxylic acid followed by aminolysis.
-
Esterification of this compound:
-
Dissolve this compound in an excess of dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the this compound methyl ester with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
-
-
Aminolysis of this compound Methyl Ester:
-
Dissolve the crude this compound methyl ester in a suitable solvent such as methanol or ethanol.
-
Add the desired primary or secondary amine in equimolar amounts or slight excess.
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Esterification as an intermediate step: The direct amidation of the carboxylic acid of this compound can be challenging. Converting it to a more reactive ester intermediate facilitates the subsequent nucleophilic attack by the amine.
-
Use of dry solvents: The presence of water can hydrolyze the ester intermediate back to the carboxylic acid, thus reducing the yield of the desired amide.
-
Monitoring by TLC: TLC is a rapid and effective technique to track the consumption of starting materials and the formation of products, allowing for the determination of the optimal reaction time.
Part 2: Comprehensive Characterization of Novel Derivatives
The unambiguous structural elucidation and purity assessment of the newly synthesized this compound derivatives are paramount. A multi-technique approach is employed, combining spectroscopic and chromatographic methods to provide a complete profile of the compounds.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the synthesized derivatives.
FTIR spectroscopy is a powerful tool for identifying the presence of key functional groups.[6] In the context of this compound derivatives, it is used to confirm the conversion of the carboxylic acid to an amide or ester.
Expected Spectral Features:
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| O-H (Carboxylic Acid) | Broad, ~3000 | Disappearance confirms reaction of the COOH group. |
| C=O (Carboxylic Acid) | ~1700-1725 | Disappearance confirms reaction of the COOH group. |
| C=O (Amide I band) | ~1630-1680 | Appearance confirms the formation of an amide. |
| N-H (Amide II band) | ~1510-1570 | Appearance confirms the formation of an amide. |
| C=O (Ester) | ~1735-1750 | Appearance confirms the formation of an ester. |
¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of organic molecules.[7] They provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the overall molecular framework and the successful incorporation of the new substituent.[7]
Key NMR Observables for a Novel this compound Amide Derivative:
-
¹H NMR:
-
Disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH).
-
Appearance of new signals in the aromatic or aliphatic region corresponding to the protons of the newly introduced amine moiety.
-
A downfield shift of the protons adjacent to the newly formed amide bond.
-
-
¹³C NMR:
-
A shift in the resonance of the carbonyl carbon (C=O) from the carboxylic acid region (~170-180 ppm) to the amide region (~160-170 ppm).
-
Appearance of new carbon signals corresponding to the introduced amine substituent.
-
Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, further confirming their structure.
Chromatographic Analysis and Purification
Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for their purification.
Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis and purification of fluoroquinolone derivatives.[8][9] A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8]
Experimental Protocol: Purity Assessment by RP-HPLC
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 70:30 v/v).
-
Sample Preparation: Dissolve a small amount of the synthesized derivative in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 288 nm)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of a single major peak, indicating the purity of the compound.
For purification on a larger scale, column chromatography using silica gel is a standard technique. The choice of eluent (mobile phase) is critical and is typically determined by preliminary TLC analysis to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.
Part 3: Biological Evaluation
The ultimate goal of synthesizing novel this compound derivatives is to discover compounds with improved biological activity. The newly synthesized and characterized compounds are typically screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria.
In Vitro Antibacterial Activity Screening
The antibacterial activity of the novel derivatives is commonly evaluated using the disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[4][5] These assays provide a quantitative measure of the compounds' potency against various bacterial strains, including both Gram-positive and Gram-negative organisms.[4][5] The results are often compared to that of the parent drug, this compound, to assess the impact of the structural modifications.[4][5]
Conclusion and Future Directions
The synthesis and characterization of novel this compound derivatives represent a promising avenue in the quest for new antibacterial agents to combat the growing threat of antimicrobial resistance. The strategic modification of the this compound scaffold, particularly at the C3-carboxylic acid position, has been shown to yield derivatives with diverse and sometimes enhanced biological activities.[4][5] The comprehensive characterization of these new chemical entities using a combination of spectroscopic and chromatographic techniques is crucial for establishing their structure-activity relationships.
Future research in this area will likely focus on the exploration of other sites on the this compound molecule for derivatization, the synthesis of hybrid molecules combining the fluoroquinolone core with other pharmacophores, and the in-depth investigation of the mechanisms of action of the most promising derivatives. These efforts will undoubtedly contribute to the development of the next generation of fluoroquinolone antibiotics.
References
- 1. Antibacterial activity of this compound and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Available A REVIEW ON NEW this compound-FLUOROQUINOLONE ANALOGS: SYNTHESIS AND BIOLOGICAL EVALUATION OF DIFFERENT COMPOUNDS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activity of a series of carboxamide derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Antibacterial spectrum of Ofloxacin against Gram-positive and Gram-negative bacteria
This guide provides an in-depth exploration of the antibacterial spectrum of ofloxacin, a second-generation fluoroquinolone antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's action, its activity against Gram-positive and Gram-negative bacteria, the molecular basis of resistance, and standardized methodologies for susceptibility testing.
Executive Summary
This compound is a broad-spectrum antibiotic that has been a cornerstone in the treatment of a variety of bacterial infections.[1] Its efficacy stems from its ability to inhibit bacterial DNA replication by targeting essential enzymes, DNA gyrase and topoisomerase IV.[2][3] This guide will dissect the nuances of its activity, providing a comprehensive overview of its spectrum, the rationale behind its use against specific pathogens, and the critical considerations of emerging resistance. By understanding the fundamental principles of this compound's interaction with bacteria, researchers can better inform their experimental designs and drug development strategies.
Mechanism of Action: A Dual-Targeted Approach to Inhibit DNA Synthesis
This compound exerts its bactericidal effect by disrupting the critical processes of bacterial DNA replication and repair.[4] This is achieved through the inhibition of two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5]
-
DNA Gyrase (Topoisomerase II): This enzyme is the primary target of this compound in many Gram-negative bacteria.[5] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[2] this compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands, leading to double-strand breaks.[5]
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target.[5] This enzyme is essential for the decatenation, or separation, of newly replicated daughter chromosomes.[4] By inhibiting topoisomerase IV, this compound prevents the proper segregation of genetic material, ultimately leading to cell death.[2]
The dual-targeting mechanism of this compound contributes to its broad spectrum of activity. The selective toxicity of this compound towards bacterial topoisomerases over their mammalian counterparts ensures its therapeutic efficacy with a manageable safety profile.
Caption: this compound's dual inhibitory action on DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.
Antibacterial Spectrum: Quantitative Efficacy against Key Pathogens
This compound demonstrates a broad spectrum of activity, encompassing a wide range of both Gram-positive and Gram-negative bacteria.[6][7] The in vitro efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against clinically significant bacteria.
Gram-Positive Bacteria
This compound is active against many Gram-positive organisms, although its potency can be variable, particularly against streptococci.[1]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.25 | 1.0 |
| Staphylococcus aureus (Methicillin-resistant) | 2.0 | 2.0 |
| Streptococcus pneumoniae | - | - |
| Enterococcus faecalis | - | 8.0 |
| Streptococcus pyogenes | - | - |
| Propionibacterium acnes | - | 2.0 |
| Clostridium spp. | - | 8.0 |
Data compiled from multiple sources. Dashes indicate insufficient data from the provided search results.[1][8]
Gram-Negative Bacteria
This compound generally exhibits excellent activity against a broad range of Gram-negative bacteria, including the Enterobacteriaceae family.[2][8]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.125 | 1.0 |
| Klebsiella pneumoniae | 0.125 | 1.0 |
| Enterobacter cloacae | 0.125 | 1.0 |
| Proteus mirabilis | 0.125 | 1.0 |
| Pseudomonas aeruginosa | 1.0 | >16.0 |
| Haemophilus influenzae | - | - |
| Neisseria gonorrhoeae | - | - |
| Acinetobacter spp. | 1.0 | 4.0 |
Data compiled from multiple sources. Dashes indicate insufficient data from the provided search results.[2][3][8]
Mechanisms of Bacterial Resistance to this compound
The emergence of bacterial resistance to fluoroquinolones, including this compound, is a significant clinical concern. The primary mechanisms of resistance involve alterations in the drug's targets and reduced drug accumulation within the bacterial cell.
-
Target Gene Mutations: The most common mechanism of high-level resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the binding site of this compound, reducing its affinity for the enzyme-DNA complex.
-
Efflux Pumps: Bacteria can actively extrude this compound from the cell via efflux pumps. Overexpression of these pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching its targets in sufficient concentrations to be effective.
-
Plasmid-Mediated Resistance: Less common, but of growing concern, is the acquisition of plasmid-mediated resistance genes, such as qnr genes. These genes produce proteins that protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones.
Caption: Key mechanisms of bacterial resistance to this compound, including target site mutations and active efflux.
Standardized Methodologies for Susceptibility Testing
Accurate determination of bacterial susceptibility to this compound is crucial for guiding therapeutic decisions and monitoring resistance trends. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the this compound disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on CLSI-defined zone diameter breakpoints.
Conclusion and Future Perspectives
This compound remains a valuable antibiotic in the clinical setting due to its broad spectrum of activity and favorable pharmacokinetic properties. A thorough understanding of its mechanism of action, spectrum of activity, and the molecular basis of resistance is paramount for its judicious use. As bacterial populations continue to evolve, ongoing surveillance of this compound susceptibility patterns through standardized testing methods is essential to ensure its continued efficacy and to guide future antimicrobial development efforts. The principles and protocols outlined in this guide provide a robust framework for researchers to conduct meaningful investigations into the antibacterial properties of this compound and other fluoroquinolones.
References
- 1. Susceptibility in vitro of gram-positive aerobe and anaerobe bacteria to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: in vitro activity against recently isolated gram-negative bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sensitivity of gram-negative and gram-positive bacteria to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The sensitivity of gram-negative and gram-positive bacteria to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the in vitro activity of this compound and gentamicin against isolates from hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to Ofloxacin Resistance Mechanisms in Clinical Isolates
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Fluoroquinolone Resistance
Ofloxacin, a second-generation fluoroquinolone, has long been a valuable weapon in the clinician's arsenal against a wide spectrum of bacterial pathogens. Its mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for disrupting DNA replication and repair, leading to bacterial cell death.[1][2] However, the widespread use of this compound and other fluoroquinolones has inevitably led to the emergence and global dissemination of resistant bacterial strains, posing a significant threat to public health.[3] Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and for the effective management of infectious diseases.
This in-depth technical guide provides a comprehensive overview of the principal mechanisms of this compound resistance observed in clinical isolates. We will delve into the intricacies of target-site modifications, the role of efflux systems, and the influence of plasmid-mediated resistance determinants. Furthermore, this guide will equip researchers with detailed, field-proven methodologies to investigate these resistance mechanisms in their own laboratories.
Core Mechanisms of this compound Resistance
This compound resistance in bacteria is primarily a consequence of a select few, yet highly effective, molecular strategies. These can be broadly categorized as:
-
Alterations in Drug Targets: Mutations in the genes encoding the primary targets of this compound, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), are the most common cause of high-level resistance.[4][5] These mutations typically occur within a specific region known as the quinolone resistance-determining region (QRDR).[6][7]
-
Reduced Intracellular Drug Accumulation: Bacteria can limit the intracellular concentration of this compound through two main approaches:
-
Active Efflux Pumps: These membrane-bound proteins actively transport this compound and other antimicrobial agents out of the bacterial cell.[8][9][10] Overexpression of these pumps is a significant contributor to resistance.
-
Decreased Permeability: Although less common, alterations in the bacterial outer membrane, such as the loss of porin channels, can reduce the influx of this compound into the cell.
-
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes located on mobile genetic elements, such as plasmids, provides an additional layer of defense against this compound.[11][12][13] These genes often confer low-level resistance but can facilitate the selection of higher-level resistance mechanisms.[11][14]
The following diagram illustrates the interplay of these core resistance mechanisms:
Caption: Core mechanisms of this compound resistance in bacteria.
Investigative Workflow for a Clinical Isolate with Suspected this compound Resistance
A systematic approach is crucial for elucidating the resistance mechanisms in a clinical isolate. The following workflow provides a logical progression from phenotypic characterization to genotypic analysis.
Caption: Investigative workflow for this compound resistance.
Detailed Experimental Protocols
Part 1: Phenotypic Characterization
1.1. Antimicrobial Susceptibility Testing (AST)
The cornerstone of resistance investigation is the determination of the Minimum Inhibitory Concentration (MIC) of this compound. The broth microdilution method is a widely accepted and quantitative approach.
Protocol: this compound MIC Determination by Resazurin Microtiter Assay (REMA)
-
Principle: This colorimetric assay utilizes the redox indicator resazurin, which changes from blue to pink in the presence of metabolically active cells. The MIC is the lowest concentration of this compound that prevents this color change.[11][15][16]
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Resazurin solution (0.01% w/v in sterile distilled water)
-
Bacterial culture grown to logarithmic phase
-
Sterile multichannel pipettes and tips
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate. A typical concentration range to test is 0.06 to 128 µg/mL.
-
Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in MHB and add to each well (except the sterility control) to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Add 20 µL of resazurin solution to each well and re-incubate for 2-4 hours.
-
Visually assess the plate for color change. The MIC is the lowest this compound concentration in the well that remains blue.[12]
-
-
Interpretation: Compare the determined MIC value to the clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate, or resistant.[17][18][19]
Part 2: Genotypic Analysis of Target-Site Mutations
2.1. Genomic DNA Extraction
High-quality genomic DNA is a prerequisite for successful PCR and sequencing.
Protocol: Bacterial Genomic DNA Extraction (Boiling Lysis Method)
-
Principle: This rapid method uses heat to lyse bacterial cells and release their DNA. It is suitable for generating DNA templates for PCR.[20]
-
Procedure:
-
Inoculate a single bacterial colony into 3-5 mL of nutrient broth and incubate overnight at 37°C.
-
Pellet the bacterial cells from 1.5 mL of the overnight culture by centrifugation.
-
Wash the pellet with sterile saline or phosphate-buffered saline (PBS).
-
Resuspend the pellet in 200 µL of sterile, nuclease-free water.
-
Boil the cell suspension for 10 minutes.
-
Immediately place the tube on ice for 5 minutes.
-
Centrifuge at high speed for 5 minutes to pellet the cell debris.
-
Carefully transfer the supernatant containing the genomic DNA to a new sterile tube. Store at -20°C.
-
2.2. PCR Amplification and DNA Sequencing of QRDRs
Protocol: Amplification and Sequencing of gyrA and parC QRDRs
-
Principle: Specific primers are used to amplify the QRDRs of the gyrA and parC genes via PCR. The resulting amplicons are then sequenced to identify any mutations.[13][21][22]
-
Materials:
-
Extracted genomic DNA
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Forward and reverse primers for gyrA and parC QRDRs (see table below)
-
Thermal cycler
-
Agarose gel electrophoresis system
-
DNA sequencing service or in-house sequencing platform
-
-
Primer Sequences for E. coli:
| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) |
| gyrA | gyrA-F | CAG AGT GAT GTT GAG ATG GAC | ~350 |
| gyrA | gyrA-R | GTA GAC AAT AAG ACC TCC GTT G | |
| parC | parC-F | GTT GGT CAG TCG CTG ATG T | ~300 |
| parC | parC-R | TTC GAT GGT GTA GTC GGT G |
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
Procedure:
-
Set up PCR reactions for gyrA and parC using the extracted genomic DNA as a template.
-
Perform PCR using the specified cycling conditions.
-
Verify the successful amplification of the target regions by running a small volume of the PCR product on an agarose gel.
-
Purify the remaining PCR products to remove primers and dNTPs.
-
Submit the purified amplicons for Sanger sequencing using the same forward and reverse primers.
-
-
Data Analysis:
-
Align the obtained sequences with the wild-type reference sequences for gyrA and parC from a susceptible reference strain (e.g., E. coli K-12).
-
Identify any nucleotide substitutions and determine the corresponding amino acid changes.
-
Compare the identified mutations to known resistance-associated mutations reported in the literature and resistance gene databases.[23]
-
Table: Common this compound Resistance Mutations in the QRDRs of E. coli and their Impact on MIC
| Gene | Codon | Amino Acid Change | Fold Increase in this compound MIC (approx.) |
| gyrA | 83 | Ser → Leu/Tyr | 8 - 32 |
| gyrA | 87 | Asp → Asn/Gly/Tyr | 4 - 16 |
| parC | 80 | Ser → Ile/Arg | 2 - 8 (often in combination with gyrA mutation) |
| parC | 84 | Glu → Gly/Lys/Val | 2 - 4 (often in combination with gyrA mutation) |
Note: The fold increase in MIC can vary depending on the specific mutation, the bacterial species, and the presence of other resistance mechanisms.[5][10][24]
Part 3: Investigation of Efflux Pump Activity
3.1. Efflux Pump Inhibitor Assay
Protocol: Assessing Efflux Pump Activity using a Broth Microdilution Assay
-
Principle: This assay determines the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests that efflux pumps are contributing to resistance.[25][26][27]
-
Common Efflux Pump Inhibitors:
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Phenylalanine-arginine β-naphthylamide (PAβN)
-
Reserpine
-
Verapamil
-
-
Procedure:
-
Perform the this compound MIC determination by broth microdilution as described in section 1.1.
-
In parallel, perform the same assay but with the addition of a sub-inhibitory concentration of an EPI to all wells. The appropriate concentration of the EPI should be determined beforehand to ensure it does not inhibit bacterial growth on its own.
-
Incubate and read the plates as previously described.
-
-
Data Analysis:
Conclusion: An Integrated Approach to a Multifaceted Problem
This compound resistance is a complex and evolving challenge driven by a combination of genetic mutations and the acquisition of resistance determinants. A thorough understanding of these mechanisms, coupled with robust and reproducible laboratory methods, is essential for effective surveillance, clinical decision-making, and the development of next-generation antimicrobials. The workflow and protocols outlined in this guide provide a solid foundation for researchers to dissect the molecular basis of this compound resistance in clinical isolates, ultimately contributing to the global effort to combat antimicrobial resistance.
References
- 1. Molecular Study of Quinolone Resistance Determining Regions of gyrA Gene and parC Genes in Clinical Isolates of Acintobacter baumannii Resistant to Fluoroquinolone [openmicrobiologyjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlating Minimum Inhibitory Concentrations of this compound and moxifloxacin with gyrA mutations using the Genotype MTBDRsl Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prezi.com [prezi.com]
- 13. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacld.com [iacld.com]
- 18. goums.ac.ir [goums.ac.ir]
- 19. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 20. ocw.ehu.eus [ocw.ehu.eus]
- 21. researchgate.net [researchgate.net]
- 22. jidc.org [jidc.org]
- 23. Sequencing-based methods and resources to study antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Quantitative measurement of antibiotic resistance in Mycobacterium tuberculosis reveals genetic determinants of resistance and susceptibility in a target gene approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. clsi.org [clsi.org]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Recent advances toward a molecular mechanism of efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Imperative: A Technical Guide to the In Vitro and In Vivo Activity of Ofloxacin and Its Enantiomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Racemate - The Significance of Chirality in Ofloxacin's Efficacy
This compound, a second-generation fluoroquinolone antibiotic, has long been a stalwart in the clinical management of a wide array of bacterial infections.[1] Its broad-spectrum activity against both Gram-positive and Gram-negative pathogens has cemented its therapeutic value.[1] However, a deeper understanding of this compound's pharmacology reveals a critical nuance: this compound is a racemic mixture, composed of equal parts of two enantiomers, the S-(-)-isomer (levthis compound) and the R-(+)-isomer (dextrthis compound).[2] This stereochemistry is not a trivial detail; it is the very foundation of its antibacterial potency. The biological activity of this compound is overwhelmingly attributed to its S-(-)-enantiomer, levthis compound, a testament to the highly specific nature of drug-target interactions.[2][3][4] This guide provides an in-depth technical exploration of the in vitro and in vivo activities of this compound and its individual enantiomers, elucidating the scientific rationale behind the superior efficacy of levthis compound.
Molecular Mechanism of Action: A Tale of Two Enantiomers at the Gyrase Complex
The bactericidal action of this compound and its enantiomers stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] DNA gyrase introduces negative supercoils into DNA, a process vital for uncoiling the DNA during replication and transcription, while topoisomerase IV is primarily involved in the separation of replicated daughter DNA strands.[6][7][8] Fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA, stabilizing it and leading to an accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[6][7]
The profound difference in the antibacterial potency of this compound's enantiomers is a direct consequence of stereospecific binding to the enzyme-DNA complex.[2][9] The S-(-)-configuration of levthis compound facilitates a more favorable and potent interaction with this complex compared to its R-(+)-counterpart, dextrthis compound.[2] Studies have shown that the S-isomer of this compound exhibits antibacterial activity up to two orders of magnitude greater than the R-isomer.[9][10][11] This differential activity is not due to differences in drug transport into the bacterial cell but is intrinsically linked to the inhibitory action on DNA gyrase.[9][10][11] Further investigation into the binding mechanism revealed that while both enantiomers have similar binding affinities to supercoiled DNA, the S-isomer binds a greater number of molecules, suggesting a more optimal interaction with the enzyme.[9][11] Specifically, competitive binding assays have demonstrated that (S)-ofloxacin binds to the DNA-DNA gyrase complex with approximately 12-fold greater affinity than (R)-ofloxacin.[9][11]
In Vitro Activity: A Quantitative Comparison
The superior potency of levthis compound is quantitatively demonstrated by its lower Minimum Inhibitory Concentration (MIC) values compared to racemic this compound and dextrthis compound against a broad range of clinically significant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a key indicator of antibacterial potency.[1] Experimental data consistently show that levthis compound is at least twice as active as racemic this compound, while dextrthis compound exhibits minimal to no significant antibacterial activity.[2][3]
Comparative In Vitro Potency Data (MICs)
The following tables summarize the MIC values for levthis compound and dextrthis compound against various Gram-positive and Gram-negative bacterial species. A lower MIC value signifies greater potency.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Bacterial Species | Strain | Levthis compound MIC (µg/mL) | Dextrthis compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.5 | 16 |
| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 |
| Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates) | MIC90 | 0.5 | >64 |
| Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates) | MIC90 | 16 | >64 |
| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | 64 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC50 | 1 | 32 |
Data compiled from publicly available sources.[2]
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Bacterial Species | Strain | Levthis compound MIC (µg/mL) | Dextrthis compound MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.06 | 2 |
| Klebsiella pneumoniae | (Clinical Isolates) MIC90 | 0.25 | 8 |
| Enterobacter cloacae | (Clinical Isolates) MIC90 | 0.5 | 16 |
| Proteus mirabilis | (Clinical Isolates) MIC90 | 0.25 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 | 32 |
| Haemophilus influenzae | (Clinical Isolates) MIC90 | 0.03 | 1 |
Data compiled from publicly available sources.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1]
Step-by-Step Methodology:
-
Preparation of Materials:
-
Serial Dilution:
-
Perform a two-fold serial dilution of each antimicrobial agent in the microtiter plate wells using the growth medium to create a range of concentrations.[1]
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension.[1] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.[1]
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antibacterial activities of optically active this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pioneerpublisher.com [pioneerpublisher.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanism of differential activities of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
Introduction: Decoding the Efficacy of a Cornerstone Antibiotic
An In-depth Technical Guide to Ofloxacin Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
This compound, a second-generation fluoroquinolone antibiotic approved by the FDA in 1990, represents a significant milestone in the development of synthetic antibacterial agents[1]. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has established it as a vital therapeutic option for a range of infections[2][3]. The clinical success of this compound and other fluoroquinolones is rooted in their specific mechanism of action: the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV[1][3][4]. These enzymes are critical for managing DNA topology during replication, transcription, and repair, and their inhibition leads to rapid, bactericidal effects[1][3].
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound. Moving beyond a simple description of its components, we will dissect the molecule to understand how its distinct structural features contribute to its antibacterial potency, pharmacokinetic profile, and overall therapeutic efficacy. This exploration is designed for researchers and drug development professionals seeking to leverage the foundational principles of fluoroquinolone SAR for the rational design of future antibacterial agents.
The Fluoroquinolone Core: A Scaffold for Antibacterial Action
The foundational structure of all fluoroquinolones is a bicyclic quinolone core. The potency and characteristics of each drug are determined by the substituents at various positions of this nucleus. For antibacterial activity, the 4-oxo and 3-carboxyl groups are essential, as they are directly involved in binding to the DNA-enzyme complex[5][6].
Caption: The core scaffold of fluoroquinolones with key positions numbered.
Part 1: A Positional Analysis of this compound's Structure-Activity Relationship
This compound's unique tricyclic structure and specific substituents are directly responsible for its distinct clinical profile.
The N-1 and C-8 Positions: The Defining Tricyclic Oxazine Ring
Unlike many other fluoroquinolones that feature a small alkyl or cyclopropyl group at the N-1 position, this compound possesses a fused pyridobenzoxazine ring system that connects the N-1 and C-8 positions[1][6]. This structural feature is a cornerstone of its identity and confers several key advantages:
-
Enhanced Pharmacokinetics: The oxazine ring is credited with providing excellent oral absorption, resulting in a bioavailability of approximately 98%[1][6]. It also contributes to a longer plasma half-life of 5 to 8 hours[7].
-
Metabolic Stability: This ring system appears to decrease the extent of metabolism of the parent compound, meaning a higher percentage of the administered dose is excreted unchanged by the kidneys[1][8].
-
Stereochemistry and Potency: The fusion creates an asymmetric carbon at the C-3 position of the oxazine ring (not to be confused with the C-3 of the quinolone core). This results in this compound being a racemic mixture of two enantiomers: (S)-(-)-ofloxacin (levthis compound) and (R)-(+)-ofloxacin[9][10].
Caption: Key structural features of this compound and their functional impact.
The Critical Role of Stereochemistry: (S)-ofloxacin vs. (R)-ofloxacin
The therapeutic activity of this compound resides almost entirely in its (S)-enantiomer, levthis compound. SAR studies have revealed that the (S)-isomer possesses antibacterial activity up to two orders of magnitude greater than the (R)-isomer[9]. This profound difference is not due to variations in cellular uptake but is a direct consequence of differential binding to the target enzyme. Competition assays show that (S)-ofloxacin binds approximately 12-fold more effectively to the DNA-DNA gyrase complex than the (R)-isomer[9]. This enhanced binding affinity directly correlates with its superior inhibitory activity against DNA gyrase, highlighting the critical importance of stereospecificity in drug-target interactions[9].
| Enantiomer | Relative Potency | Primary Reason for Potency Difference |
| (S)-(-)-Ofloxacin (Levthis compound) | High (8-128x more active) | Superior binding affinity to the DNA-gyrase complex[9] |
| (R)-(+)-Ofloxacin | Low to negligible | Poor fit and lower binding affinity at the enzyme-DNA target site[9] |
| Table 1: Comparative Activity of this compound Enantiomers. |
The C-6 Fluoro Group: The "Fluoro" in Fluoroquinolone
The introduction of a fluorine atom at the C-6 position was a transformative step in quinolone development, significantly boosting antibacterial potency[11]. This substituent exerts its effects through multiple mechanisms:
-
Enhanced DNA Gyrase Inhibition: The C-6 fluorine atom improves the binding affinity of the drug for the DNA gyrase-DNA complex by 2- to 17-fold compared to non-fluorinated analogs[12].
-
Increased Cell Penetration: The lipophilic nature of the fluorine atom is believed to enhance the drug's ability to penetrate the bacterial cell wall, leading to higher intracellular concentrations[5][12].
The presence of this fluorine atom is a defining characteristic of nearly all clinically successful modern quinolones[13].
The C-7 Substituent: Tuning the Antibacterial Spectrum
The substituent at the C-7 position is a key determinant of a fluoroquinolone's antibacterial spectrum, potency, and pharmacokinetic properties[14]. This compound features a 4-methyl-1-piperazinyl group at this position.
-
Broad-Spectrum Activity: The piperazinyl ring is crucial for potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa[6].
-
Gram-Positive Activity: Modifications to the piperazine ring, such as the addition of a methyl group in this compound, help to improve activity against Gram-positive organisms like Staphylococcus aureus[6][15].
-
Pharmacokinetic Influence: The nature of the C-7 substituent can influence the drug's absorption, distribution, and elimination pathways[16].
Part 2: Pharmacokinetic and Safety Profile Implications of SAR
The chemical structure of this compound not only dictates its antibacterial activity but also its behavior within the human body.
| Parameter | Value / Characteristic | Structural Contributor(s) | Reference(s) |
| Bioavailability (Oral) | ~98% | Fused oxazine ring (N-1/C-8) | [1] |
| Plasma Half-life (t½) | 5 - 8 hours | Fused oxazine ring (N-1/C-8) | [7] |
| Peak Serum Conc. (400mg dose) | 2 - 3 mg/L | Fused oxazine ring, C-7 substituent | [7] |
| Metabolism | Minimal (<10%) | Fused oxazine ring (N-1/C-8) | [1][8] |
| Primary Excretion Route | Renal (65-80% unchanged) | High water solubility, minimal metabolism | [1] |
| Plasma Protein Binding | ~32% | Overall molecular structure | [1] |
| Table 2: Key Pharmacokinetic Parameters of this compound and Their Structural Basis. |
The unique N-1/C-8 fused oxazine ring is the primary reason for this compound's excellent pharmacokinetic profile, particularly its high bioavailability and reduced metabolism compared to some other fluoroquinolones[1][6]. This stability means the drug has a predictable dose-response relationship and relies heavily on renal clearance, which is an important consideration for patients with impaired kidney function[7].
Part 3: Experimental Protocols for SAR Evaluation
To establish the relationships described above, a systematic approach involving chemical synthesis and biological evaluation is required. The following protocols represent standard methodologies in the field.
Protocol 1: Synthesis of this compound Analogs (C-7 Modification)
This protocol outlines a general procedure for creating a library of this compound analogs by modifying the C-7 piperazinyl group, a common strategy for exploring SAR at this position[14][17].
Objective: To replace the N-methylpiperazinyl group of this compound with various other amine-containing heterocycles.
Methodology:
-
Starting Material: Begin with a suitable this compound precursor, typically 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid. The fluorine at C-10 (equivalent to C-7 in standard quinolone numbering) is a good leaving group for nucleophilic aromatic substitution.
-
Nucleophilic Substitution: In a suitable solvent (e.g., pyridine, DMSO, or acetonitrile), react the starting material with a molar excess of the desired amine (e.g., a substituted piperazine, pyrrolidine, or other cyclic amine).
-
Reaction Conditions: Heat the reaction mixture, typically between 80°C and 140°C, for several hours. The optimal temperature and time depend on the nucleophilicity of the amine.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture. Precipitate the product by adding a non-solvent or by adjusting the pH.
-
Purification: Collect the crude product by filtration. Purify the analog using recrystallization or column chromatography to obtain the final compound with high purity.
-
Characterization: Confirm the structure of the newly synthesized analog using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized analogs against a panel of bacteria.
Methodology:
-
Preparation of Inoculum: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare stock solutions of the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase[18][19].
Objective: To determine the concentration of an analog required to inhibit 50% of the DNA supercoiling activity of purified DNA gyrase (IC₅₀).
Caption: A typical workflow for assessing a compound's ability to inhibit DNA gyrase.
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine a reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT, spermidine), relaxed plasmid DNA (e.g., pBR322), and purified DNA gyrase enzyme[20].
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation: Start the supercoiling reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C for 1 hour to allow the enzyme to supercoil the relaxed plasmid DNA[20].
-
Termination: Stop the reaction by adding a stop solution (typically containing SDS and EDTA).
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Quantification: Visualize the DNA bands using a staining agent (e.g., ethidium bromide) and quantify the band intensity. The IC₅₀ is the drug concentration that results in 50% of the DNA remaining in the relaxed state compared to the no-drug control.
Conclusion
The structure-activity relationship of this compound is a well-defined example of rational drug design. Its clinical efficacy is not a matter of chance but the result of specific, synergistic structural features. The C-6 fluorine atom provides the raw potency, the C-7 methylpiperazinyl group tailors the antibacterial spectrum, and the unique N-1/C-8 fused oxazine ring confers outstanding pharmacokinetic properties and introduces the critical element of stereochemistry. The dramatic difference in activity between the (S) and (R) enantiomers serves as a powerful reminder of the precise three-dimensional interactions required for potent inhibition of bacterial targets. For drug development scientists, these principles remain highly relevant, providing a validated roadmap for modifying the fluoroquinolone scaffold to overcome resistance and develop the next generation of antibacterial agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. journals.asm.org [journals.asm.org]
- 14. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C-7 Piperazinyl Group: Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quest for Broader-Spectrum Antibacterials
An In-depth Technical Guide on the Discovery and Development of Ofloxacin
In the landscape of antimicrobial chemotherapy, the latter half of the 20th century was marked by a concerted effort to expand the arsenal against pathogenic bacteria. The first-generation quinolone, nalidixic acid, discovered in 1967, was a notable advance but was limited by a narrow spectrum of activity and the rapid emergence of resistance. This set the stage for the development of fluoroquinolones, a new class characterized by the addition of a fluorine atom at the C-6 position of the quinolone ring system, a modification that dramatically enhanced antibacterial potency and spectrum.[1] Norfloxacin, the first of these, showed significant promise, but the scientific community continued to pursue compounds with improved pharmacokinetic properties and broader efficacy.
It was within this context of molecular refinement that this compound emerged. Synthesized and developed by scientists at Daiichi Seiyaku in Japan, this compound represented a significant leap forward.[2] It was not merely an analog but a structurally innovative molecule featuring a unique tricyclic benzoxazine ring. This guide provides a detailed technical overview of the discovery, mechanism of action, and developmental timeline of this compound, a landmark second-generation fluoroquinolone.
Part 1: The Genesis of this compound - Discovery and Synthesis
The development of this compound was a direct result of strategic molecular modification aimed at overcoming the limitations of earlier quinolones. Researchers at Daiichi Seiyaku sought to create a broader-spectrum analog of norfloxacin with improved tissue penetration and oral bioavailability.[2][3] The key innovation was the creation of a tricyclic ring structure by linking the N-1 and C-8 positions of the quinolone nucleus, which enhanced the molecule's overall potency and pharmacokinetic profile.[4]
Core Chemical Synthesis
The synthesis of this compound is a multi-step process that builds the characteristic pyrido[1,2,3-de]-1,4-benzoxazine core. While several routes have been developed, a common pathway begins with 2,3,4-trifluoronitrobenzene.[5][6] This precursor undergoes a series of reactions to construct the benzoxazine ring, which is then cyclized and finally coupled with N-methylpiperazine to yield the final this compound molecule.
Experimental Protocol: A Representative Synthesis of this compound
The following protocol is a representative summary of a common synthetic route.[5][7]
Step 1: Synthesis of 2-hydroxy-3,4-difluoronitrobenzene
-
Dissolve 2,3,4-trifluoronitrobenzene in a suitable solvent.
-
Add potassium hydroxide (KOH) and react to selectively substitute the fluorine atom at the C-2 position with a hydroxyl group.
-
Isolate and purify the resulting 2-hydroxy-3,4-difluoronitrobenzene.
Step 2: Formation of the Ether Linkage
-
React the product from Step 1 with chloroacetone in the presence of potassium carbonate and potassium iodide.
-
This reaction forms the corresponding ether of hydroxyacetone.
Step 3: Reductive Cyclization to form the Benzoxazine Ring
-
Subject the ether from Step 2 to exhaustive reduction using hydrogen gas over a Raney nickel catalyst.
-
This single step achieves reduction of the nitro group to an amine, which then spontaneously cyclizes to form the core difluorobenzoxazine derivative.
Step 4: Construction of the Pyridone Ring
-
React the benzoxazine derivative with diethyl ethoxymethylenemalonate (DEEM).
-
Cyclize the resulting intermediate using a dehydrating agent like polyphosphoric acid at high temperature. This forms the tricyclic pyridobenzoxazine system with an ethyl ester at the C-6 position.
-
Hydrolyze the ethyl ester to the corresponding carboxylic acid.
Step 5: Nucleophilic Substitution with N-methylpiperazine
-
React the tricyclic carboxylic acid with N-methylpiperazine in an appropriate solvent.
-
The N-methylpiperazine displaces the fluorine atom at the C-10 position (C-7 in standard quinolone nomenclature) to form this compound.
-
Purify the final product through recrystallization.
Caption: A simplified workflow for a common synthesis route of this compound.
Part 2: Mechanism of Action - A Molecular Perspective
This compound exerts its potent bactericidal effect by targeting essential bacterial enzymes involved in DNA maintenance and replication.[8] Its broad-spectrum activity covers a wide range of Gram-positive and Gram-negative bacteria.[9]
Dual-Target Inhibition of Bacterial Topoisomerases
The primary mechanism of action for this compound is the inhibition of two critical type II topoisomerases:[10]
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[8][11] this compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands.[11] This leads to a halt in DNA replication.
-
Topoisomerase IV: This enzyme's primary role is in the segregation of newly replicated daughter chromosomes.[8][10] By inhibiting topoisomerase IV, this compound prevents the separation of interlinked DNA, thereby blocking bacterial cell division.[11]
The combined inhibition of these two enzymes leads to the rapid accumulation of DNA breaks, cessation of critical cellular processes, and ultimately, bacterial cell death.[11]
Caption: this compound's dual-inhibition of DNA gyrase and Topoisomerase IV.
Structure-Activity Relationship (SAR)
This compound's chemical structure is finely tuned for its antibacterial activity.
-
C-6 Fluorine: As with other fluoroquinolones, the fluorine atom at the C-6 position is critical for potent inhibition of DNA gyrase and for cell penetration.[1]
-
C-7 Piperazinyl Ring: The N-methylpiperazine substituent at the C-7 position enhances the spectrum of activity, particularly against Gram-negative bacteria.[4]
-
Chirality: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers).[12] The asymmetric carbon at the C-3 position of the oxazine ring is the source of this chirality.[13][14] Extensive research has shown that the S-(-)-isomer (DR-3355), later marketed as Levthis compound, is up to 100 times more active than the R-(+)-isomer (DR-3354).[13][15] This difference in activity is attributed to the S-isomer's significantly better binding affinity (approximately 12-fold higher) to the DNA-DNA gyrase complex.[13][15]
Part 3: Developmental Timeline and Clinical Integration
The journey of this compound from laboratory synthesis to a widely prescribed antibiotic is marked by several key milestones.
Chronological Milestones
| Event | Year | Significance |
| Patent Filed | 1980 | Daiichi Seiyaku secures intellectual property for the new molecular entity.[2] |
| First Market Approval | 1985 | This compound is approved for medical use and launched in Japan under the brand name Tarvid®.[2] |
| U.S. FDA Approval | 1990 | Approved for the U.S. market, co-marketed with Johnson & Johnson under the brand name Floxin®.[2][10] |
| Levthis compound Launch | 1996 | The more potent S-enantiomer, levthis compound (Levaquin®), is introduced, also by Daiichi and J&J.[2] |
| Marketing Withdrawal (U.S.) | 2009 | Johnson & Johnson withdraws the marketing application for branded Floxin® in the U.S. as the market shifted to levthis compound and generics.[2] |
Clinical Evaluation and Application
Clinical trials confirmed the efficacy of this compound in a wide range of infections.[9] It proved effective in treating infections of the urinary tract, lower respiratory tract, skin and soft tissues, and certain sexually transmitted diseases.[2][16] Its favorable pharmacokinetic profile, including good oral bioavailability and efficient penetration into tissues and fluids, made it a valuable oral treatment option for severe or chronic infections that would otherwise require parenteral therapy.[9][10]
However, the introduction of this compound was not without challenges. It was approved by the FDA as a "1C" drug, indicating it was a new molecular entity with little to no therapeutic advantage over existing therapies at the time, such as ciprthis compound.[10] Furthermore, the strategic development and launch of its own single-enantiomer successor, levthis compound, by Daiichi and Johnson & Johnson ultimately led to the cannibalization of this compound's market share.[2]
Conclusion
The discovery of this compound by Daiichi Seiyaku was a pivotal moment in the evolution of fluoroquinolone antibiotics. Its novel tricyclic structure conferred a broad spectrum of activity and favorable pharmacokinetics, establishing it as a key therapeutic agent for over a decade. The story of this compound's development also provides critical insights into the principles of drug design, particularly the profound impact of stereochemistry on pharmacological activity, as demonstrated by the superior potency of its S-enantiomer, levthis compound. While its use has waned with the rise of newer agents and the growing challenge of bacterial resistance, this compound remains a textbook example of successful rational drug design and a cornerstone in the history of antibacterial therapy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Improved Process For The Preparation Of this compound [quickcompany.in]
- 8. nbinno.com [nbinno.com]
- 9. This compound. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mechanism of differential activities of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Preclinical Safety and Toxicology Profile of Ofloxacin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Ofloxacin, a second-generation fluoroquinolone, represents a significant milestone in antibacterial therapy. Its broad-spectrum efficacy and favorable pharmacokinetics have cemented its role in treating a multitude of infections. However, for the drug development professional, the story of a compound's success is written not only in its efficacy but also in its safety profile. Understanding the preclinical toxicology of a mature drug like this compound offers invaluable insights. It provides a foundational data set for developing safer next-generation antibiotics and serves as a critical case study in predictive toxicology. This guide is structured to move from the molecular mechanism of action to the whole-organism level, mirroring the logical progression of a preclinical safety assessment program. We will not merely list findings but delve into the causality behind experimental choices and the interpretation of results, providing a robust framework for assessing quinolone-class compounds.
Mechanism of Action: The Foundation of On-Target and Off-Target Effects
This compound's bactericidal activity is rooted in its ability to inhibit two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3]
-
DNA Gyrase: The primary target in many Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process essential for initiating DNA replication and transcription.[1][4]
-
Topoisomerase IV: The primary target in many Gram-positive bacteria, this enzyme is crucial for separating interlinked daughter DNA chromosomes following replication, enabling cell division.[1][2][3][4]
By forming a stable complex with the enzyme and cleaved DNA, this compound blocks the re-ligation step, leading to double-strand DNA breaks and halting replication, which ultimately results in rapid bacterial cell death.[4] It is this potent, targeted action that underpins its efficacy. However, the mammalian cellular machinery also contains topoisomerases. While this compound is thousands of times more potent against prokaryotic gyrase than its eukaryotic counterpart, the potential for off-target interaction with mammalian topoisomerase II is a key mechanistic consideration for potential toxicities, particularly at high concentrations.[5][6]
The Journey Through the Body: A Pharmacokinetic Profile (ADME)
Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is non-negotiable for interpreting toxicology data. It dictates where the drug goes, how long it stays there, and at what concentration, which are the primary determinants of organ-specific toxicity.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Finding | Implication for Toxicology |
| Absorption | High oral bioavailability, approximately 95-100%.[7] | Systemic exposure is significant even with oral administration, making it a relevant route for toxicity studies. |
| Distribution | Widely distributed into body tissues and fluids, including blister fluid, lung tissue, and prostatic fluid.[2][3][8] | Broad tissue distribution suggests a wide range of potential target organs for toxicity must be evaluated. |
| Metabolism | Undergoes minimal metabolism (<5% of a dose recovered as metabolites).[9] | The parent compound is the primary entity responsible for both efficacy and toxicity. Drug-drug interactions at the metabolic level are less likely compared to extensively metabolized drugs. |
| Excretion | Primarily renal, with 65-80% of a dose excreted unchanged in the urine within 48 hours.[2][3][9][10] A small fraction (4-8%) is excreted in the feces.[2][3][9] | High renal clearance makes the kidney a potential target organ for toxicity, especially in cases of dehydration or pre-existing renal impairment.[11] |
General Toxicology: Establishing the Overall Safety Margin
General toxicology studies in animals are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Acute Toxicity: Single-dose studies establish the maximum tolerated dose (MTD) and provide initial information on potential target organs. Overdose in humans has been associated with CNS effects like dizziness, confusion, and nausea, but with limited clinically significant changes in routine lab parameters.[2]
-
Chronic Toxicity: Repeated-dose studies in rodent and non-rodent species are the cornerstone of preclinical safety assessment. For this compound, these studies have consistently identified age- and dose-related arthropathic effects in juvenile animals as a key finding.[12][13]
Genetic Toxicology: Assessing the Potential for DNA Damage
A standard battery of genotoxicity tests is required to assess a compound's potential to cause genetic mutations or chromosomal damage, which can be a precursor to carcinogenicity.[14][15]
Table 2: Summary of this compound Genotoxicity Profile
| Assay Type | Test System | Result | Reference |
| Gene Mutation | Ames Bacterial Reverse Mutation Assay | Negative | [9] |
| Chromosomal Aberration | In vitro (Chinese Hamster & Human Cells) | Positive | [9][16] |
| Chromosomal Aberration | In vivo (Mouse Micronucleus Assay) | Negative | [9][16] |
| Other | In vitro Unscheduled DNA Synthesis (UDS) | Positive (Rat Hepatocytes) | [9][12] |
| Other | In vivo Unscheduled DNA Synthesis (UDS) | Negative (Rat Hepatocytes) | [16] |
The profile of this compound is a classic example of a compound with some positive signals in in vitro assays that are not replicated in vivo.[16][17] The positive results in the in vitro chromosomal aberration and UDS tests occur at high concentrations and are likely mitigated in a whole-animal system by metabolic and excretory processes that prevent the compound from reaching sufficient concentrations at the target site.[12][16] The consistent negative findings in the in vivo micronucleus and UDS assays provide strong evidence that this compound does not pose a mutagenic risk under clinical use conditions.[16][17]
Carcinogenicity: Evaluating Long-Term Tumorigenic Potential
Long-term carcinogenicity studies have not been conducted for this compound.[9] This decision by regulatory bodies is typically based on a weight-of-evidence approach, including:
-
The lack of concerning signals in in vivo genotoxicity studies.
-
The absence of pre-neoplastic lesions in chronic toxicity studies.
-
The intended clinical use, which is often short-term or intermittent.
Studies on related fluoroquinolones, such as levthis compound and moxifloxacin, in multiple organ carcinogenesis models have not shown evidence of promoting tumor development.[18][19]
Reproductive and Developmental Toxicity
This series of studies investigates the potential effects on fertility and fetal development.
-
Fertility: this compound was found to have no adverse effects on male or female fertility in rats.[12][13][20] However, some studies have noted that high doses can induce disturbances in rat testicular DNA ploidy and decrease sperm count and motility.[6]
-
Embryo-Fetal Development: this compound is not considered a primary teratogen.[13][20] However, at high, maternally toxic doses in rats and rabbits, it has been shown to be fetotoxic, causing decreased fetal body weight, increased fetal mortality, and retardation of ossification.[3][20]
-
Perinatal and Postnatal Development: No adverse effects were observed in perinatal and postnatal toxicity studies in rats.[13][20]
Key Target Organ and Systemic Toxicities
Arthropathy: A Defining Quinolone-Class Toxicity
The most significant preclinical finding for the fluoroquinolone class is the induction of arthropathy, specifically erosions and blistering of articular cartilage in the weight-bearing joints of juvenile animals.[12][13][21] This effect is both dose- and age-dependent and has been a primary driver for the contraindication of these drugs in pediatric populations.[13][21]
Mechanism of Arthropathy: The leading hypothesis centers on the cation-chelating properties of fluoroquinolones.
-
Magnesium Depletion: Quinolones chelate divalent cations, particularly magnesium (Mg2+), which is vital for the function of integrin receptors on chondrocytes.[22]
-
Integrin Dysfunction: Impaired integrin signaling disrupts the crucial interaction between chondrocytes and the extracellular matrix.[22]
-
Downstream Effects: This disruption triggers a cascade of deleterious events, including the generation of reactive oxygen species (ROS), mitochondrial damage, apoptosis, and ultimately, cartilage degradation.[22]
Caption: Proposed mechanism of fluoroquinolone-induced arthropathy.
Tendinopathy: A Clinical Corollary
While arthropathy is the key preclinical finding, tendinitis and tendon rupture are the more recognized clinical manifestations.[2][23] The underlying mechanisms are thought to be related, involving the degradation of the tendon matrix through increased expression of matrix metalloproteinases (MMPs) and oxidative stress, leading to a reduction in collagen synthesis and integrity.[24][25]
Other Systemic Toxicities
-
Central Nervous System (CNS) Effects: CNS stimulation, including tremors, restlessness, and, rarely, convulsions, can occur.[9] This is believed to result from an antagonistic effect on GABA-A receptors.
-
Phototoxicity: As a class, fluoroquinolones can cause photosensitivity reactions. This is a light-induced toxicity where the drug absorbs UV radiation and generates ROS, leading to skin damage.
-
Cardiotoxicity: this compound has a low risk of causing QTc interval prolongation compared to other fluoroquinolones, but it remains a potential concern.[2]
-
Nephrotoxicity: Adverse renal effects have been observed, but typically only at doses significantly higher than the therapeutic maximum.[12]
Standardized Protocols for Key Safety Assessments
Executing toxicology studies under robust, validated protocols is essential for generating reliable data for regulatory submission. The OECD provides internationally accepted guidelines for many of these tests.[26]
Protocol: Ames Bacterial Reverse Mutation Test (OECD 471)
Purpose: To assess the potential of a test article to induce gene mutations (point mutations). This is a first-line screening assay for mutagenicity.[26][27]
Methodology:
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[27]
-
Metabolic Activation: Conduct parallel experiments with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is critical because some compounds only become mutagenic after being metabolized.
-
Exposure: Combine the test article (at a range of concentrations), the bacterial culture, and either the S9 mix or a buffer in a soft top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates, which lack the essential amino acid.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring and Interpretation: Only bacteria that have undergone a reverse mutation (reversion) that restores their ability to synthesize the amino acid will form visible colonies. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous background mutation rate observed in the vehicle control plates.
Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Purpose: To detect damage to chromosomes or the mitotic spindle in a whole animal system. It assesses both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[26][28]
Methodology:
-
Animal Model and Dosing: Typically conducted in mice or rats. The test article is administered, usually once or twice, at a range of doses up to the MTD. Vehicle and positive control (e.g., cyclophosphamide) groups are mandatory.
-
Sample Collection: Bone marrow is typically harvested from the femur at 24 and 48 hours after the last administration to capture cells that have undergone mitosis during or after exposure.
-
Slide Preparation: Bone marrow is flushed, and smears are prepared on microscope slides.
-
Staining: Slides are stained with a dye (e.g., acridine orange, Giemsa) that differentiates immature polychromatic erythrocytes (PCEs) from mature normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei (small, secondary nuclei containing lagging chromosome fragments or whole chromosomes).
-
Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow suppression (myelotoxicity). A significant decrease in this ratio indicates that the test article is hitting the target tissue.
-
Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.
Caption: Standard workflow for genetic toxicology assessment.
Conclusion and Forward Look
The preclinical safety profile of this compound is robustly characterized and serves as an archetypal example for the fluoroquinolone class. The key toxicological liabilities identified—arthropathy in juvenile animals and a potential for tendinopathy—are well-understood mechanistically and have been successfully managed through appropriate clinical labeling and patient population restrictions. Its genetic toxicology profile, marked by in vitro positives that are not confirmed in vivo, underscores the critical importance of whole-animal studies in providing the definitive data for human risk assessment. For the modern drug developer, this comprehensive data set is not merely historical; it is a vital tool for building predictive models and designing safer, more targeted anti-infective agents for the future.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Review of preclinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of this compound on rat testicular DNA: application of image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. This compound: its pharmacology, pharmacokinetics, and potential for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicologic evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. altasciences.com [altasciences.com]
- 15. criver.com [criver.com]
- 16. Mutagenicity of the new quinolone antibacterial agent levthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [No indications for the mutagenicity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of the new quinolone antibacterial agent levthis compound on multiple organ carcinogenesis initiated with wide-spectrum carcinogens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of chronic toxicity and carcinogenicity in an accelerated cancer bioassay in rats of moxifloxacin, a quinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reproductive toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinolone-induced arthropathy: an update focusing on new mechanistic and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Risk of Fluoroquinolone-induced Tendinopathy and Tendon Rupture: What Does The Clinician Need To Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Reference Protocol Guidelines for Genetic-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Preclinical Genetic Toxicology - ITR Laboratories Canada Inc. [itrlab.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Ofloxacin in Human Plasma
Abstract
This application note describes a comprehensive, high-throughput, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise and accurate quantification of ofloxacin in human plasma. This compound, a broad-spectrum fluoroquinolone antibiotic, requires meticulous monitoring in clinical and research settings to ensure therapeutic efficacy and safety.[1] This protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard, this compound-d3, ensures the highest degree of accuracy and precision by compensating for matrix effects and procedural variability.[2] This method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating exceptional linearity, precision, accuracy, and sensitivity over a clinically pertinent concentration range.[3][4][5]
Introduction: The Rationale for this compound Quantification
This compound is a vital synthetic antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[6] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination. Accurate measurement of this compound concentrations in plasma is paramount for several key applications:
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing regimens.
-
Therapeutic Drug Monitoring (TDM): For certain patient populations or in specific clinical scenarios, TDM helps in personalizing dosage to maximize therapeutic outcomes while minimizing the risk of toxicity.
-
Bioequivalence (BE) Studies: Establishing the bioequivalence of generic formulations of this compound is a regulatory requirement for their approval.
HPLC-MS/MS has emerged as the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[7] This application note provides a detailed, field-proven protocol designed for researchers, scientists, and drug development professionals.
Materials and Reagents
For this analysis, the following materials and reagents of the highest available purity are required:
| Material/Reagent | Supplier (Example) | Grade |
| This compound Reference Standard | Sigma-Aldrich | ≥98% |
| This compound-d3 (Internal Standard) | BenchChem | ≥98%, isotopic purity ≥99% |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Water | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | ≥98% |
| Drug-Free Human Plasma | BioIVT | K2-EDTA as anticoagulant |
| 1.5 mL Microcentrifuge Tubes | Eppendorf | --- |
| HPLC Vials | Waters | --- |
Experimental Protocols
Preparation of Stock and Working Solutions
The integrity of quantitative bioanalysis is founded upon the accuracy of its standard solutions.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and this compound-d3 reference standards and dissolve in 10 mL of methanol to obtain individual primary stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of this compound working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into blank plasma to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.[7] This concentration should be optimized during method development to provide a consistent and robust signal across the calibration range.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the this compound working standard solutions into drug-free human plasma to obtain calibration standards at concentrations ranging from 5 to 5000 ng/mL.[7]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These are prepared independently from the calibration standards.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[8]
-
Aliquot 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[7]
-
Add 100 µL of the internal standard working solution (100 ng/mL this compound-d3 in acetonitrile).[7] The addition of a water-miscible organic solvent like acetonitrile causes proteins to denature and precipitate out of solution.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer 80 µL of the clear supernatant to an HPLC vial.
-
Add 80 µL of LC-MS grade water to the supernatant and mix well. This step is crucial to ensure the composition of the injected sample is compatible with the initial mobile phase conditions, preventing peak distortion.[7]
-
Inject 5 µL of the final mixture into the LC-MS/MS system.
Caption: Experimental workflow for plasma sample preparation.
HPLC-MS/MS Instrumentation and Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Liquid Chromatography
| Parameter | Value | Rationale |
| System | UPLC or HPLC system capable of binary gradient elution | Provides precise and reproducible solvent delivery for gradient elution. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 stationary phases offer excellent retention and separation for moderately polar compounds like this compound.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of this compound, enhancing its ionization in the mass spectrometer.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength.[9] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.[10] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 5 | |
| 5.0 | 5 |
Mass Spectrometry
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains nitrogen atoms that are readily protonated, making positive ion mode highly sensitive.[11] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions.[7] |
| Source Temperature | 150°C | Facilitates the desolvation of droplets.[7] |
| Desolvation Temperature | 400°C | Ensures efficient evaporation of the mobile phase.[7] |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process.[7] |
| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer.[7] |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
Multiple Reaction Monitoring (MRM) Transitions
The high selectivity of this method is achieved through MRM, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 362.2 | 261.1 | 25 |
| This compound-d3 | 365.2 | 264.1 | 25 |
Note: The specific collision energies should be optimized for the instrument being used. The precursor ion for this compound corresponds to the protonated molecule [M+H]+.[11] The product ion at m/z 261.1 results from the loss of the carboxyl group and a portion of the piperazine ring.[11]
Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended application.[4][5] The following parameters were assessed based on FDA and EMA guidelines.[3]
Caption: Logical flow of the bioanalytical method validation process.
Validation Results Summary
| Parameter | Acceptance Criteria | Result |
| Linearity | Coefficient of determination (r²) > 0.99 | r² > 0.995 over the range of 5-5000 ng/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <10% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <12% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±13% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy | 5 ng/mL[7] |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | Negligible ion suppression or enhancement observed |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term) | Stable |
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple and efficient protein precipitation sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision. The method has been successfully validated according to international regulatory guidelines, demonstrating its reliability for bioanalytical applications.
References
- 1. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th:443]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. benchchem.com [benchchem.com]
- 8. norlab.com [norlab.com]
- 9. A conventional HPLC-MS method for the simultaneous determination of this compound and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for the determination of this compound in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A UPLC–MS Method for the Determination of this compound Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Ofloxacin and the Imperative of Susceptibility Testing
An Application Guide to Standardized Methods for Determining Ofloxacin In Vitro Susceptibility
This compound is a broad-spectrum fluoroquinolone antibiotic that has been a significant tool in the management of a variety of bacterial infections since its FDA approval in 1990.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3][4] The bactericidal action of this compound stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for DNA replication, transcription, and repair. By binding to and stabilizing the enzyme-DNA complex, this compound introduces breaks in the bacterial chromosome, halting cell division and leading to rapid cell death.[1][5]
The emergence and spread of antimicrobial resistance pose a significant threat to the continued efficacy of antibiotics like this compound. Therefore, accurate and reliable in vitro susceptibility testing is a cornerstone of clinical microbiology and drug development. It provides essential data to guide therapeutic choices, monitor resistance trends, and establish the activity spectrum of new antimicrobial agents. This guide offers detailed, field-proven protocols for the principal methods of this compound susceptibility testing, grounded in the standards set by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Core Methodologies for this compound Susceptibility Testing
The choice of methodology for antimicrobial susceptibility testing (AST) depends on the specific requirements of the laboratory, including the desired level of quantitative information, throughput, and the types of organisms being tested. Three methods are predominantly used for determining the susceptibility of bacterial isolates to this compound: Broth Microdilution, Kirby-Bauer Disk Diffusion, and Gradient Diffusion (Etest).
Broth Microdilution: The Gold Standard for MIC Determination
The broth dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The microdilution format, utilizing 96-well plates, is widely adopted due to its efficiency in reagent use and suitability for higher throughput.
Principle of Causality: This method directly measures the potency of an antibiotic by challenging a standardized bacterial inoculum with a range of serially diluted antibiotic concentrations. The absence of visible growth (turbidity) in a well indicates that the this compound concentration in that well is sufficient to inhibit the organism's proliferation. This provides a quantitative result (the MIC value) that is crucial for clinical interpretation and resistance surveillance.
Materials and Reagents:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., 0.1 N NaOH, followed by dilution in sterile water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well microtiter plates[6]
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality Control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™, P. aeruginosa ATCC® 27853™)[7][8][9]
-
Sterile diluents (e.g., saline, sterile water)
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent is critical to ensure complete dissolution without compromising the drug's stability.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Store aliquots at -20°C or lower.
-
-
Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).[6]
-
Each well should contain 50 µL of the appropriate this compound dilution.
-
Include a growth control well (containing only CAMHB, no antibiotic) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation and Standardization:
-
From a pure, 18-24 hour culture on a non-selective agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] This step is paramount; an inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[6][11]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized, diluted bacterial suspension to each well (except the sterility control well), bringing the total volume to 100 µL.
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[6]
-
-
Reading and Interpreting the MIC:
-
After incubation, place the microtiter plate on a reading device. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or button at the bottom of the well) when compared to the growth control well.[6][12]
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear.
-
Interpret the MIC value according to established breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible, Intermediate, or Resistant.
-
Kirby-Bauer Disk Diffusion: A Widely Used Qualitative Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and widely used in clinical laboratories.[10] It determines an organism's susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated paper disk.
Principle of Causality: When a paper disk containing a fixed amount of this compound (e.g., 5 µg) is placed on an agar plate uniformly inoculated with a test organism, the antibiotic diffuses into the agar, creating a concentration gradient.[10] After incubation, a clear circular zone of inhibition will be visible around the disk if the organism is susceptible. The diameter of this zone is inversely proportional to the MIC; a larger zone indicates a lower MIC and greater susceptibility. This relationship has been standardized, allowing the zone diameter to be correlated with the S, I, and R categories.[13]
Materials and Reagents:
-
This compound 5 µg paper disks[14]
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality Control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™)[9][15]
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Step-by-Step Methodology:
-
Inoculum Preparation and Standardization:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[16] Finally, swab the rim of the agar.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Aseptically apply an this compound 5 µg disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.
-
Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed, as diffusion begins immediately.[17]
-
-
Incubation:
-
Within 15 minutes of disk application, invert the plates and place them in an incubator at 35°C ± 2°C in ambient air for 16-20 hours.[10]
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or caliper.
-
View the plate against a dark, non-reflective background with reflected light.
-
Compare the measured zone diameter to the interpretive criteria established by CLSI or EUCAST to determine the susceptibility category.[18]
-
Gradient Diffusion (Etest): A Quantitative Agar-Based Method
The gradient diffusion method, commercially known as Etest®, provides a quantitative MIC value using an agar-based technique. It combines the simplicity of disk diffusion with the ability to generate a direct MIC reading.
Principle of Causality: The Etest strip is a non-porous plastic strip with a predefined, continuous gradient of this compound concentrations on one side and a corresponding MIC scale printed on the other.[17] When placed on an inoculated agar plate, the antibiotic immediately diffuses into the agar, establishing a stable concentration gradient. After incubation, the bacterial growth is inhibited in the shape of an ellipse. The point where the edge of the inhibition ellipse intersects the Etest strip corresponds to the MIC value.[17]
Materials and Reagents:
-
This compound Etest strips
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality Control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)[9][19]
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare a standardized 0.5 McFarland inoculum and inoculate an MHA plate as described for the Kirby-Bauer disk diffusion method. Ensure the agar surface is completely dry before applying the Etest strip.
-
-
Application of Etest Strip:
-
Using sterile forceps, aseptically apply the this compound Etest strip to the center of the inoculated agar surface.
-
Ensure the entire length of the strip is in complete contact with the agar. Small bubbles can be removed by gently pressing the strip.
-
Do not move the strip once it has touched the agar.[17]
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting the MIC:
-
After incubation, view the plate from the top with the lid removed.
-
Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.
-
If the intersection point falls between two markings on the scale, round up to the next highest value.
-
Interpret the MIC value according to established CLSI or EUCAST breakpoints.
-
Data Interpretation: CLSI and EUCAST Breakpoints
The raw data from susceptibility tests (MIC value or zone diameter) are translated into clinically meaningful categories using breakpoints. These breakpoints are established by regulatory bodies like CLSI and EUCAST based on microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical outcome data.[20][21] It is important to note that breakpoints can be updated, so users should always refer to the most current versions of the respective documents.[22][23]
Table 1: this compound Interpretive Criteria for Selected Organisms
| Organism Group | Method | Susceptible (S) | Intermediate (I) | Resistant (R) | Source(s) |
| CLSI | |||||
| Enterobacteriaceae | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 | [7][8][18] |
| Disk (mm) | ≥ 16 | 13 - 15 | ≤ 12 | [7][8][18] | |
| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 | [18] |
| Disk (mm) | ≥ 16 | 13 - 15 | ≤ 12 | [18] | |
| Neisseria gonorrhoeae | MIC (µg/mL) | ≤ 0.25 | - | - | [15] |
| Disk (mm) | ≥ 31 | - | - | [15] | |
| EUCAST | |||||
| Enterobacteriaceae | MIC (µg/mL) | ≤ 0.5 | 1 | > 1 | [24][25] |
| Disk (mm) | ≥ 22 | 19 - 21 | < 19 | [24][25] |
Note: Breakpoints are subject to change. Always consult the latest CLSI M100 or EUCAST breakpoint tables. EUCAST has removed breakpoints for this compound against Staphylococcus spp. for systemic infections.[26]
Ensuring Trustworthiness: A Self-Validating System Through Quality Control
The reliability of AST results is entirely dependent on a robust quality control program. QC is a self-validating system that monitors the precision and accuracy of the test procedure, the performance of reagents, and the proficiency of the personnel.[27] This is achieved by testing well-characterized reference strains with known susceptibility profiles in parallel with clinical isolates.[9]
Table 2: CLSI and EUCAST Quality Control Ranges for this compound Testing
| QC Strain | Method | CLSI QC Range (µg/mL or mm) | EUCAST QC Range (µg/mL or mm) | Source(s) |
| Escherichia coli ATCC® 25922™ | MIC (µg/mL) | 0.015 - 0.06 | 0.016 - 0.125 | [7][8][28] |
| Disk (mm) | 29 - 33 | 29 - 33 | [28] | |
| Staphylococcus aureus ATCC® 29213™ | MIC (µg/mL) | 0.12 - 0.5 | 0.12 - 0.5 | [7][8][15] |
| Pseudomonas aeruginosa ATCC® 27853™ | MIC (µg/mL) | 1 - 4 | 1 - 4 | [6][7][8][28] |
| Disk (mm) | 17 - 21 | 18 - 24 | [28] | |
| Enterococcus faecalis ATCC® 29212™ | MIC (µg/mL) | 1 - 4 | 1 - 4 | [6][7][8] |
Corrective Actions: If the results for a QC strain fall outside the acceptable range, patient results cannot be reported.[9] The discrepancy must be investigated, which may involve checking the inoculum preparation, incubation conditions, media and reagent integrity, and the QC strain itself for contamination or mutation.[9][27]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. tmmedia.in [tmmedia.in]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Proposed disk diffusion susceptibility criteria for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kairosafe.it [kairosafe.it]
- 15. Proposed interpretive criteria and quality control parameters for this compound susceptibility testing of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. media.tghn.org [media.tghn.org]
- 18. In vitro antimicrobial activity and susceptibility testing of this compound. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
- 20. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 21. EUCAST: EUCAST - Home [eucast.org]
- 22. researchgate.net [researchgate.net]
- 23. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 24. scribd.com [scribd.com]
- 25. scribd.com [scribd.com]
- 26. megumed.de [megumed.de]
- 27. bsac.org.uk [bsac.org.uk]
- 28. szu.gov.cz [szu.gov.cz]
Application Note & Protocol: Development of a Sustained-Release Ofloxacin Formulation for Preclinical Animal Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, characterization, and preclinical evaluation of a sustained-release (SR) ofloxacin product for veterinary applications. This compound, a broad-spectrum fluoroquinolone antibiotic, is a critical therapeutic agent in animal health.[1] However, its relatively short biological half-life necessitates frequent dosing, which can lead to challenges in treatment compliance and contribute to the development of antimicrobial resistance. A sustained-release formulation aims to overcome these limitations by maintaining therapeutic drug concentrations for an extended period from a single administration.[2][3] This guide details the scientific rationale, step-by-step protocols for formulation using a biodegradable polymer system, and methodologies for in vitro and in vivo characterization in a rabbit model.
Introduction: The Rationale for Sustained-Release this compound in Veterinary Medicine
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4] Its efficacy is concentration-dependent, meaning that maintaining plasma levels above the Minimum Inhibitory Concentration (MIC) for key pathogens is crucial for therapeutic success. The MIC90 (the concentration required to inhibit 90% of isolates) for this compound against common veterinary pathogens often falls in the range of 0.06 to 2.0 µg/mL.[1][5]
Conventional oral or injectable formulations of this compound lead to sharp peaks and troughs in plasma concentration. This pharmacokinetic profile requires frequent administration (e.g., twice daily) to keep drug levels within the therapeutic window. A sustained-release injectable formulation offers several distinct advantages:
-
Improved Compliance: Reduces the need for repeated animal handling and dosing, which is particularly beneficial in livestock and less tractable companion animals.
-
Enhanced Efficacy: Maintains drug concentrations consistently above the MIC, potentially leading to better clinical outcomes and reducing the risk of breakthrough infections.[2]
-
Reduced Resistance Pressure: Avoids periods of sub-therapeutic drug concentration that can select for resistant bacterial strains.[6]
-
Lower Side Effects: Minimizes high peak concentrations (Cmax) that can be associated with adverse effects.
This guide focuses on the development of this compound-loaded microspheres using Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer widely approved for use in drug delivery systems.[7][8]
Experimental & Logistical Workflow
The development and evaluation of a sustained-release formulation is a multi-stage process that requires careful planning and execution. The workflow diagram below outlines the critical path from initial formulation to final pharmacokinetic analysis.
References
- 1. scialert.net [scialert.net]
- 2. A comparative pharmacokinetic study of a novel sustained release danthis compound formulation and the conventional product in rabbits [vrf.iranjournals.ir]
- 3. Sustained release veterinary parenteral products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro antimicrobial activity and susceptibility testing of this compound. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using minimum inhibitory concentration values of common topical antibiotics to investigate emerging antibiotic resistance: A retrospective study of 134 dogs and 20 horses with ulcerative keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local drug delivery using poly(lactic-co-glycolic acid) nanoparticles in thermosensitive gels for inner ear disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: A Researcher's Guide to Ofloxacin in Mouse Models of Bacterial Infection
Introduction: The Rationale for Ofloxacin in Preclinical Models
This compound, a second-generation fluoroquinolone antibiotic, represents a critical tool in the preclinical evaluation of antibacterial therapies.[1] Its broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria makes it a relevant compound for modeling various human infections in a murine setting.[2] Understanding its application in vivo is paramount for researchers aiming to establish baseline efficacy, explore pharmacokinetics/pharmacodynamics (PK/PD), and evaluate novel therapeutic combinations.
The primary mechanism of this compound involves the dual inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for relieving the topological stress of DNA supercoiling during replication.[2][5] In Gram-positive bacteria, topoisomerase IV, responsible for separating interlinked daughter chromosomes after replication, is often the more sensitive target.[4][6] By stabilizing the enzyme-DNA complex, this compound introduces double-strand breaks, halting DNA replication and transcription, which ultimately leads to rapid, concentration-dependent bacterial cell death.[2][3]
This guide provides a comprehensive framework for designing, executing, and interpreting studies using this compound in mouse models of bacterial infection, with a focus on scientific integrity and reproducible methodologies.
Diagram: Mechanism of Action of this compound
Caption: this compound inhibits DNA gyrase and topoisomerase IV, blocking DNA replication and leading to cell death.
Part 1: Designing a Robust In Vivo Efficacy Study
The success of any in vivo study hinges on meticulous planning. The choice of infection model, bacterial strain, and mouse strain must align to create a system that is both reproducible and clinically relevant.
Foundational Choices: Mouse and Bacterial Strains
-
Mouse Strain Selection: The immune status of the mouse is a critical variable.
-
Immunocompetent Strains (e.g., BALB/c, C57BL/6): These are suitable for modeling infections in hosts with a normal immune system. Strain choice can be significant; for example, different strains can exhibit varying susceptibility to pathogens like Pseudomonas aeruginosa.[7]
-
Immunocompromised Models (Neutropenic): To study the direct bactericidal activity of an antibiotic with minimal interference from the host immune system, mice are often rendered neutropenic.[8] This is the standard for PK/PD studies and is typically achieved by administering cyclophosphamide.[9][10] This approach mimics infections in susceptible patient populations, such as those undergoing chemotherapy.[11]
-
-
Bacterial Pathogen Selection: The choice of bacterium should be guided by the research question. This compound has demonstrated efficacy against a range of pathogens in murine models.
-
Staphylococcus aureus : A common cause of skin, soft tissue, and systemic infections.[12][13] Subcutaneous abscess models are well-established.[12][14]
-
Pseudomonas aeruginosa : A key pathogen in opportunistic infections, particularly in lung infections and sepsis models.[11][15][16] Chronic lung infection models are available to mimic diseases like cystic fibrosis.[17]
-
Salmonella typhimurium : Used to model systemic infections (typhoid-like fever). This compound has been shown to be highly effective in reducing bacterial load in the liver and spleen.[18][19]
-
Key Infection Models: Rationale and Application
The route of infection determines the type of disease modeled. The goal is to establish a consistent, measurable infection that can be reproducibly treated.
-
Neutropenic Thigh Infection Model: This is the most standardized and widely used model for in vivo antimicrobial evaluation.[8][20] It mimics a deep soft tissue infection and allows for precise quantification of bacterial load (CFU/gram of tissue).[9] Its high reproducibility makes it ideal for determining the PK/PD drivers of antibiotic efficacy.
-
Systemic Infection (Sepsis) Model: This model is induced by intraperitoneal (IP) or intravenous (IV) injection of bacteria.[21] The primary endpoint is typically survival, making it a stringent test of an antibiotic's ability to control a life-threatening infection.
-
Lung Infection (Pneumonia) Model: To study respiratory pathogens, bacteria can be delivered via intranasal or intratracheal instillation.[16][17] This model is crucial for evaluating treatments for pneumonia and is particularly relevant for pathogens like P. aeruginosa.[7]
This compound Formulation and Dosing Considerations
-
Vehicle Selection: this compound for oral administration is typically dissolved in sterile water or a 0.5% methylcellulose solution. For parenteral routes (subcutaneous or intravenous), sterile 0.9% saline is the standard vehicle.
-
Pharmacokinetics (PK) in Mice: this compound is well-absorbed orally in mice, achieving peak serum concentrations that can be four-fold higher than equivalent doses of ciprthis compound.[18][19] It has a reported half-life of 2-4 hours and distributes effectively into tissues.[21][22] Understanding these PK parameters is vital for designing a dosing schedule that maintains drug concentrations above the minimum inhibitory concentration (MIC) for the target pathogen.
-
Dose Rationale: Effective doses in murine models vary by the infection type and pathogen.
-
For S. aureus infections, oral doses of 25-40 mg/kg twice daily have shown efficacy.[12]
-
In S. typhimurium systemic infections, oral doses of 10-100 mg/kg once daily significantly increased survival.[18][19]
-
Against P. aeruginosa sepsis, oral therapy has proven effective in irradiated (immunocompromised) mice.[15]
-
The following table summarizes typical dosing parameters.
| Parameter | Oral (PO) Administration | Subcutaneous (SC) Administration | Intravenous (IV) Administration |
| Typical Dose Range | 10 - 100 mg/kg | 10 - 50 mg/kg | 5 - 20 mg/kg |
| Common Vehicle | Sterile Water, 0.5% Methylcellulose | Sterile 0.9% Saline | Sterile 0.9% Saline |
| Dosing Frequency | Once or twice daily | Once or twice daily | Once or twice daily |
| Max Volume (Mouse) | ~10 mL/kg (gavage)[23] | ~2-3 mL (in scruff)[23] | ~5 mL/kg (bolus)[23] |
| Key Advantage | Mimics clinical use, good bioavailability[1] | Controlled dosing, bypasses GI tract | Rapid peak concentration, 100% bioavailability |
Part 2: Step-by-Step Experimental Protocols
Adherence to detailed, validated protocols is essential for generating reliable data. The following sections outline core methodologies.
Protocol: Neutropenic Thigh Infection Model
This protocol is adapted from established methodologies for evaluating antimicrobial agents.[9][10][20]
Objective: To quantify the reduction in bacterial load in the thigh muscle of neutropenic mice following this compound treatment.
Materials:
-
6- to 8-week-old female ICR or BALB/c mice
-
Cyclophosphamide
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
This compound powder
-
Sterile 0.9% saline
-
Tissue homogenizer
Procedure:
-
Induce Neutropenia:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in TSB at 37°C.
-
Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (approx. 2-3 hours).
-
Wash the bacterial cells by centrifugation and resuspend in sterile saline.
-
Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10⁷ CFU/mL). Verify the concentration by plating serial dilutions on TSA plates.
-
-
Infection:
-
Anesthetize the mice (e.g., with isoflurane).
-
Inject 0.1 mL of the bacterial inoculum into the right thigh muscle of each mouse. This delivers an initial inoculum of ~1 x 10⁶ CFU/thigh.[9]
-
-
Establish Experimental Groups:
-
Group 1 (T=0 Control): Sacrifice a subset of mice (n=3) two hours post-infection to confirm the initial bacterial load.
-
Group 2 (Vehicle Control): Administer the vehicle (e.g., sterile saline) at the same volume and schedule as the treatment group.
-
Group 3 (this compound Treatment): Begin treatment 2 hours post-infection. Administer this compound (e.g., 25 mg/kg) subcutaneously or orally twice daily.
-
-
Endpoint Analysis (24 hours post-infection):
-
Humanely euthanize all remaining mice according to approved institutional guidelines.[24][25]
-
Aseptically dissect the entire right thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile saline (e.g., 3 mL).[9]
-
Plate serial dilutions of the homogenate onto TSA plates.
-
Incubate plates overnight at 37°C and count the colonies the following day.
-
-
Data Analysis:
-
Calculate the bacterial load as log₁₀ CFU per gram of thigh tissue.
-
Compare the bacterial load in the this compound-treated group to the vehicle control group at the 24-hour timepoint. A ≥3-log₁₀ reduction is typically considered bactericidal.
-
Diagram: Experimental Workflow for Thigh Infection Model
Caption: Timeline for the neutropenic mouse thigh infection model from immunosuppression to endpoint analysis.
Ethical Considerations and Animal Welfare
-
Monitoring: Animals must be monitored at least twice daily for clinical signs of distress, such as lethargy, ruffled fur, or impaired mobility.[28]
-
Humane Endpoints: Clear criteria for humane euthanasia must be established in the protocol.[24] A common endpoint is a loss of >20% of initial body weight or inability to access food and water.[28]
-
Analgesia: The use of analgesics should be considered if the infection model is expected to cause significant pain, though this can interfere with some inflammatory readouts.
-
Justification: The number of animals used should be the minimum required to achieve statistically significant results, as justified in the IACUC protocol.[29][30]
Conclusion: Ensuring Data Integrity and Translational Relevance
The use of this compound in mouse models of bacterial infection provides a robust platform for antibacterial drug research. By carefully selecting the model, understanding the underlying pharmacology of this compound, and adhering to validated, ethical protocols, researchers can generate high-quality, reproducible data. The methodologies described herein serve as a foundational guide to empower scientists in the development of new and effective treatments for bacterial infections.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of this compound and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudomonas aeruginosa: Infections, Animal Modeling, and Therapeutics [mdpi.com]
- 12. Chemotherapeutic efficacy of this compound on renal and subcutaneous infection models with Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oral this compound therapy of Pseudomonas aeruginosa sepsis in mice after irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of Aerosol MP-376, a Levthis compound Inhalation Solution, in Models of Mouse Lung Infection Due to Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. In-vivo evaluation of this compound in Salmonella typhimurium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Efficacy of coumermycin, this compound and vancomycin against methicillin-resistant Staphylococcus aureus in vitro and in experimental infections of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 24. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 25. stonybrook.edu [stonybrook.edu]
- 26. arlo.riseforanimals.org [arlo.riseforanimals.org]
- 27. icahn.mssm.edu [icahn.mssm.edu]
- 28. einsteinmed.edu [einsteinmed.edu]
- 29. academic.oup.com [academic.oup.com]
- 30. researchroadmap.mssm.edu [researchroadmap.mssm.edu]
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ofloxacin: An Application Note and Protocol
Abstract
This comprehensive guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ofloxacin in both bulk pharmaceutical ingredients (API) and biological matrices. This compound, a broad-spectrum fluoroquinolone antibiotic, requires precise analytical measurement for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides a foundational understanding of the chromatographic principles, a detailed step-by-step protocol, method validation parameters as per ICH guidelines, and practical troubleshooting advice. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals seeking a reliable and validated approach for this compound analysis.
Introduction and Scientific Rationale
This compound is a synthetic fluoroquinolone that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, leading to bacterial cell death.[1] Its efficacy and safety are directly linked to its concentration in pharmaceutical formulations and its pharmacokinetic profile in patients.[2] Therefore, a validated, precise, and accurate analytical method is paramount.
High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and specificity. This application note describes an isocratic RP-HPLC method that leverages the physicochemical properties of this compound to achieve optimal separation and quantification.
Causality Behind Experimental Choices
The selection of chromatographic conditions is not arbitrary; it is dictated by the chemical nature of the this compound molecule.
-
Analyte Chemistry: this compound is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (piperazinyl ring) functional groups.[3] Its pKa values are approximately 5.97 for the carboxylic acid and 8.28 for the piperazine nitrogen.[3] This dual nature means its ionization state—and thus its retention on a reversed-phase column—is highly dependent on the mobile phase pH.
-
Mobile Phase pH Selection: To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH should be controlled to be at least 1-2 units away from the analyte's pKa values.[4][5] Operating in an acidic range (e.g., pH 3.0-3.5) protonates the piperazinyl nitrogen, making the molecule more polar, while keeping the carboxylic acid group largely unionized. This specific pH range provides a good balance for retention on a C18 column and avoids the region where small pH shifts could cause large variations in retention time.[4][6] An acidic mobile phase also helps to suppress the ionization of free silanol groups on the silica-based stationary phase, minimizing peak tailing.[7]
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention for moderately non-polar molecules like this compound (LogP ≈ -0.39).[3] The non-polar stationary phase interacts with the non-polar regions of the this compound molecule.
-
Detection Wavelength: this compound has a significant chromophore in its structure, exhibiting a maximum UV absorbance at approximately 294 nm.[8][9] This wavelength provides high sensitivity and specificity for detection with minimal interference from common solvents.
Analytical Workflow Overview
The entire process, from sample handling to final data reporting, follows a systematic and validated workflow to ensure data integrity and reproducibility.
Caption: General workflow for this compound analysis by HPLC.
Materials and Reagents
-
This compound Reference Standard: USP grade or equivalent, with a certificate of analysis.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade (85%).
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Perchloric Acid (HClO₄): Analytical reagent grade (for biological sample prep).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Isocratic Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Buffer:Acetonitrile (75:25 v/v). Buffer: 0.02 M KH₂PO₄, pH adjusted to 3.2 with H₃PO₄. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 294 nm[8][9] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Rationale for Conditions: The C18 column provides robust separation.[9][10] The mobile phase composition ensures sufficient retention and elution of this compound, with the acidic buffer controlling ionization for optimal peak shape.[9][10] A column temperature of 30°C ensures stable retention times and reduces viscosity.
Detailed Experimental Protocols
Protocol 1: Analysis of this compound in Pharmaceutical Tablets
This protocol outlines the procedure for assaying the this compound content in a solid dosage form.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
To prepare the buffer, dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.2 ± 0.05 using 85% orthophosphoric acid.
-
Prepare the final mobile phase by mixing 750 mL of the buffer with 250 mL of acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
-
Calibration Standards Preparation:
-
Prepare a series of working calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by serially diluting the standard stock solution with the mobile phase.
-
-
Sample Preparation:
-
Weigh and finely powder no fewer than 20 this compound tablets to create a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool and dilute to the mark with the mobile phase. This yields a nominal concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This is the sample stock solution.
-
Further dilute the sample stock solution with the mobile phase to fall within the calibration range (e.g., a 1:5 dilution to achieve 20 µg/mL).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set up the injection sequence: blank (mobile phase), calibration standards (lowest to highest concentration), quality control (QC) samples, and test samples.
-
Inject 20 µL of each solution and record the chromatograms. This compound typically elutes at a retention time of approximately 4-6 minutes under these conditions.[9]
-
Protocol 2: Analysis of this compound in Human Plasma
This protocol is intended for pharmacokinetic studies and requires a protein precipitation step.
Step-by-Step Methodology:
-
Reagent and Solution Preparation:
-
Prepare HPLC mobile phase and this compound standard solutions as described in Protocol 1.
-
Prepare a protein precipitation reagent: 7% perchloric acid in water.
-
-
Sample Preparation (Protein Precipitation): [11]
-
Pipette 500 µL of plasma sample (or standard/QC spiked into blank plasma) into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of the 7% perchloric acid solution.
-
Vortex the mixture vigorously for 30 seconds to denature and precipitate plasma proteins.
-
Centrifuge the tube at >10,000 x g for 10 minutes.
-
Carefully collect the clear supernatant and transfer it to an HPLC vial for injection.
-
-
Chromatographic Analysis:
-
Follow the same procedure for system equilibration and sequence setup as described in Protocol 1.
-
Inject 20 µL of the prepared supernatant. Due to the dilution during sample preparation, the calibration curve range should be adjusted to reflect the expected concentrations in plasma.
-
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from degradation products and matrix components (Peak Purity > 0.99). | To ensure the method accurately measures only the intended analyte.[12] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between detector response and analyte concentration.[11] |
| Range | 80-120% of the test concentration for assay. | The interval providing acceptable linearity, accuracy, and precision.[11] |
| Accuracy | 98.0% - 102.0% recovery for API assay. | To assess the closeness of the test results to the true value.[9] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%. | To measure the method's consistency under various conditions.[9] |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. | To determine the lowest concentration of analyte the method can reliably detect and quantify. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%). | To evaluate the method's capacity to remain unaffected by minor variations.[8] |
Forced Degradation (Specificity)
To prove the method is stability-indicating, this compound samples should be subjected to stress conditions.[10][14] The method must be able to separate the intact this compound peak from any degradation products formed.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[1]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.[14]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Detector lamp is off.2. No sample injected (autosampler error).3. Incorrect mobile phase composition. | 1. Turn on the detector lamp.2. Verify injection volume and autosampler operation.3. Prepare fresh mobile phase, ensuring correct proportions. |
| Peak Tailing | 1. Mobile phase pH is too close to analyte pKa.2. Column contamination or degradation.3. Secondary interactions with active silanol groups. | 1. Adjust mobile phase pH to be >1.5 units away from pKa.2. Flush the column with a strong solvent; if unresolved, replace the column.3. Ensure mobile phase pH is acidic (e.g., <4) to suppress silanol activity. |
| Drifting Baseline | 1. Column not fully equilibrated.2. Mobile phase composition changing (improper mixing).3. Column temperature fluctuations. | 1. Equilibrate the column for a longer period (30-60 min).2. Ensure mobile phase is well-mixed and degassed.3. Use a column oven to maintain a stable temperature. |
| Variable Retention Times | 1. Inconsistent pump flow rate (leak or air bubbles).2. Mobile phase composition not stable.3. Column temperature not controlled. | 1. Check for leaks in the system; purge the pump to remove air.2. Prepare fresh mobile phase daily; use a buffer.3. Use a column oven. |
| Ghost Peaks | 1. Contamination in the sample, solvent, or injector.2. Carryover from a previous injection. | 1. Run a blank gradient to identify the source of contamination.2. Implement a needle wash step in the autosampler method. |
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, accurate, and robust for the quantitative determination of this compound in both pharmaceutical and biological samples. The provided protocols, grounded in the physicochemical properties of the analyte, offer a reliable foundation for quality control and research applications. Adherence to the validation principles outlined by ICH ensures that the data generated is of high quality and suitable for regulatory submission.
References
- 1. jpsbr.org [jpsbr.org]
- 2. starodub.nl [starodub.nl]
- 3. This compound | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromblog.wordpress.com [chromblog.wordpress.com]
- 6. hplc mobile phase: Topics by Science.gov [science.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Stability Indicating Assay Method of this compound in Bulk and Pharmaceutical Dosage Form by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. sphinxsai.com [sphinxsai.com]
Application Note: Stability Testing of Ofloxacin in Common Intravenous Infusion Fluids
Abstract
This document provides a comprehensive guide and detailed protocols for assessing the chemical stability of ofloxacin, a broad-spectrum fluoroquinolone antibiotic, when admixed in common intravenous (IV) infusion fluids. Ensuring the stability of reconstituted drug products is critical for patient safety and therapeutic efficacy.[1][2][3] This application note outlines the scientific background, materials, and step-by-step experimental procedures for conducting a robust stability study. The protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines and United States Pharmacopeia (USP) standards for sterile preparations.[4][5][6][7][8] Included are a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification and a forced degradation protocol to ensure analytical specificity. This guide is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry.
Scientific Background
This compound: Physicochemical Properties and Clinical Use
This compound is a synthetic fluoroquinolone that acts by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exerting a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria.[9][10][11] Chemically, it is a racemate of levthis compound and dextrthis compound.[9] this compound is an off-white to pale yellow crystalline powder.[9][12] Its solubility is pH-dependent; it is soluble in aqueous solutions with a pH between 2 and 5, but its solubility decreases significantly around neutral pH before increasing again at pH values above 9.[9][13]
Intravenous administration is common for treating severe infections where high bioavailability is required.[14] The drug is typically supplied as a concentrated solution that must be diluted in a larger volume of a compatible infusion fluid before administration to a patient.
Importance of Stability Testing
The stability of a drug in an IV admixture is a critical quality attribute. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, resulting in a sub-therapeutic dose. Furthermore, degradation products can be inactive or, in some cases, may have toxicological properties.[15] Therefore, it is imperative to verify that this compound remains stable—retaining its chemical integrity and concentration—for the intended duration of storage and administration when mixed with various infusion fluids.[2][16]
Regulatory bodies, such as the FDA and EMA, require rigorous stability testing data for drug product registration, guided by ICH standards.[5][6][8] For compounded sterile preparations (CSPs), guidelines like USP Chapter <797> provide standards to minimize patient harm from preparations that may be contaminated or unstable.[1][3][4]
Known Degradation Pathways
This compound, like many pharmaceuticals, is susceptible to degradation under stress conditions such as exposure to acid, base, oxidation, heat, and light.[17][18][19] Understanding these pathways is essential for developing a "stability-indicating" analytical method—one that can accurately measure the concentration of the intact drug in the presence of its degradation products.[20][21] Studies have identified potential degradation pathways including modifications to the piperazine ring and decarboxylation under various stress conditions.[22][23][24][25][26]
Materials and Equipment
Reagents and Chemicals
-
This compound Reference Standard (USP grade or equivalent)
-
This compound for Injection (commercial vials)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (ACS grade)
-
Orthophosphoric Acid (85%, ACS grade)
-
Hydrochloric Acid (1N, ACS grade)
-
Sodium Hydroxide (1N, ACS grade)
-
Hydrogen Peroxide (30%, ACS grade)
-
Type I Deionized Water
-
Infusion Fluids (sterile, commercial bags):
-
0.9% Sodium Chloride Injection (Normal Saline)
-
5% Dextrose Injection (D5W)
-
Lactated Ringer's Injection
-
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Class II Biological Safety Cabinet or Laminar Airflow Hood
-
Sterile Syringes (various sizes)
-
Sterile Needles
-
0.22 µm Syringe Filters (PVDF or similar)
-
Volumetric Flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler Vials (amber, if needed)
-
Environmental Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
-
Photostability Chamber
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Admixtures
Objective: To aseptically prepare this compound admixtures in different infusion fluids at clinically relevant concentrations.
-
Aseptic Preparation: Perform all manipulations within a certified biological safety cabinet or laminar airflow hood to maintain sterility.
-
Determine Concentrations: Prepare admixtures at two common concentrations, for example, a low (0.4 mg/mL) and a high (4.0 mg/mL) concentration, to assess potential concentration-dependent stability.[16]
-
Reconstitution: Using a sterile syringe, withdraw the required volume of this compound for Injection from the commercial vial.
-
Dilution: Inject the withdrawn this compound into a 100 mL IV bag of each infusion fluid (0.9% NaCl, 5% Dextrose, Lactated Ringer's).
-
Homogenization: Gently mix the contents of the IV bag by inverting it 10-15 times to ensure a homogenous solution. Avoid vigorous shaking.
-
Labeling: Clearly label each prepared bag with the drug name, concentration, infusion fluid, preparation date/time, and storage condition.
-
Initial Sampling (T=0): Immediately after preparation, withdraw a 5 mL aliquot from each bag using a sterile syringe. Filter the sample through a 0.22 µm syringe filter into a clean autosampler vial for immediate HPLC analysis. This serves as the initial concentration baseline.
Protocol 2: Stability Study Design and Execution
Objective: To evaluate the stability of this compound admixtures under various storage conditions over time, simulating real-world clinical scenarios.
-
Storage Conditions: Store the prepared IV bags under the following conditions as per ICH guidelines:[7]
-
Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for predictive analysis)
-
Photostability: Expose a set of bags to light conditions as described in ICH Q1B.
-
-
Sampling Time Points: Withdraw samples at predetermined intervals. A typical schedule would be:
-
Sample Analysis: At each time point, for each bag:
-
Visually inspect for color change, precipitation, or haze.
-
Measure the pH of the solution.
-
Withdraw a 5 mL aliquot, filter, and analyze via the validated HPLC method described in Protocol 3.
-
Caption: Experimental workflow for this compound stability testing.
Protocol 3: Stability-Indicating HPLC Method
Objective: To accurately quantify the concentration of this compound and separate it from potential degradation products.
-
Instrumentation: HPLC with UV Detector
-
Column: Qualisil BDS C18 (250mm × 4.6mm, 5µm) or equivalent.[17]
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer, acetonitrile, and methanol (e.g., 75:10:15 v/v/v). Adjust buffer pH to 3.2 with orthophosphoric acid.[17]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Retention Time: Approximately 4.3 minutes for this compound.[17]
System Suitability: Before sample analysis, inject a standard solution five times. The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are > 2000.
Calibration: Prepare a series of this compound standards (e.g., 20-120 µg/mL) and generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.[17][21]
Protocol 4: Forced Degradation Study
Objective: To demonstrate the specificity of the analytical method by intentionally degrading this compound and ensuring no co-elution of degradants with the parent drug peak. This is a crucial step in method validation.[5][15][17]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Acid Hydrolysis: Mix stock solution with 1N HCl and reflux for 6 hours at 40°C.[17] Neutralize before injection.
-
Base Hydrolysis: Mix stock solution with 1N NaOH and reflux for 6 hours at 40°C.[17] Neutralize before injection.
-
Oxidative Degradation: Mix stock solution with 6% H₂O₂ and keep at room temperature for 6 hours.[17]
-
Thermal Degradation: Expose the solid drug or solution to dry heat at 105°C for 4 hours.[17]
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[29]
-
Analysis: Analyze all stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact this compound peak.
Caption: Logic of a forced degradation study.
Data Analysis and Interpretation
-
Quantification: Use the calibration curve to determine the this compound concentration in each sample at each time point.
-
Calculate Percent Remaining: Express the stability as a percentage of the initial (T=0) concentration:
-
% Remaining = (Concentration at time 't' / Initial Concentration) * 100
-
-
Acceptance Criteria: The drug is generally considered stable if the concentration remains above 90% of the initial concentration, with no significant changes in physical appearance (color, clarity) or pH.
-
Shelf-Life Determination: The shelf-life or beyond-use date (BUD) is the time period during which the admixture remains within the acceptance criteria under specified storage conditions.
Example Data Presentation
The results should be summarized in clear, concise tables for easy comparison.
Table 1: Stability of this compound (4.0 mg/mL) in 0.9% NaCl Injection at Room Temperature (25°C)
| Time (hours) | Visual Appearance | pH | This compound Remaining (%) |
| 0 | Clear, colorless | 4.5 | 100.0 |
| 8 | Clear, colorless | 4.5 | 99.5 |
| 24 | Clear, colorless | 4.4 | 98.8 |
| 48 | Clear, colorless | 4.4 | 97.2 |
| 72 | Clear, colorless | 4.3 | 95.5 |
Table 2: Comparative Stability of this compound (4.0 mg/mL) after 14 Days of Refrigeration (5°C)
| Infusion Fluid | Visual Appearance | pH Change | This compound Remaining (%) |
| 0.9% Sodium Chloride | Clear, colorless | < 0.1 | 99.1 |
| 5% Dextrose | Clear, colorless | < 0.2 | 98.5 |
| Lactated Ringer's | Clear, colorless | < 0.1 | 99.3 |
Note: Data presented are for illustrative purposes only.
Conclusion
The protocols described in this application note provide a robust framework for evaluating the stability of this compound in various intravenous infusion fluids. A comprehensive study following these guidelines will generate reliable data to establish appropriate beyond-use dating and ensure the safe and effective administration of this important antibiotic. Previous studies have shown that this compound is generally stable in common infusion fluids like 0.9% sodium chloride and 5% dextrose for at least 3 days at room temperature and 14 days under refrigeration.[16] However, it is essential for each compounding facility or research lab to validate these findings for their specific materials and processes. Adherence to a scientifically sound, well-documented stability testing program is a cornerstone of pharmaceutical quality and patient safety.
References
- 1. wolterskluwer.com [wolterskluwer.com]
- 2. emtekair.com [emtekair.com]
- 3. USP General Chapter 797 [usp.org]
- 4. uspnf.com [uspnf.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. This compound | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 82419-36-1 [chemicalbook.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
- 16. Stability of an this compound injection in various infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure elucidation and degradation kinetic study of this compound using surface enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability indicating HPLC method for the simultaneous determination of this compound and ketorolac tromethamine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 22. Degradation of this compound by potassium ferrate: kinetics and degradation pathways - ProQuest [proquest.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Degradation of this compound by potassium ferrate: kinetics and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Stability of levthis compound in intravenous solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jocpr.com [jocpr.com]
- 29. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Revolutionizing Ocular Pharmacokinetics: A Validated UPLC-MS Method for Ofloxacin Quantification in Aqueous Humor
Introduction
In the landscape of ophthalmic drug development and clinical therapy, understanding the precise concentration of antimicrobial agents within the eye's anterior chamber is paramount. The aqueous humor, a transparent fluid that nourishes the cornea and lens, serves as a critical biological matrix for evaluating the efficacy of topically and systemically administered drugs.[1] Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is frequently utilized in ophthalmology to treat and prevent ocular infections.[2] Its efficacy is directly linked to its ability to achieve and maintain therapeutic concentrations at the site of infection. Therefore, a rapid, sensitive, and robust analytical method for quantifying this compound in the limited sample volumes of aqueous humor is essential for pharmacokinetic studies, dose optimization, and ensuring patient safety.
This application note details a comprehensive, validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the determination of this compound in human aqueous humor. Moving beyond traditional HPLC-based methods, which may lack the speed and sensitivity required for analyzing minute sample volumes, this UPLC-MS approach offers superior performance. The inherent selectivity of mass spectrometry, coupled with the high-resolution separation capabilities of UPLC, provides a powerful tool for bioanalytical scientists.[2] The method described herein has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data of the highest integrity.[3][4][5][6][7]
The Rationale for UPLC-MS in Ocular Bioanalysis
The choice of UPLC-MS is underpinned by several key advantages for this specific application:
-
Enhanced Sensitivity: Mass spectrometry detection provides significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV or fluorescence detectors, which is crucial when dealing with the low drug concentrations often found in aqueous humor.[8]
-
Superior Selectivity: The ability to monitor specific mass-to-charge (m/z) transitions for this compound and its internal standard minimizes interference from endogenous matrix components, leading to more accurate and reliable results.[2]
-
Rapid Analysis: UPLC technology utilizes sub-2 µm particle columns, enabling faster separations without compromising resolution. This high-throughput capability is advantageous in clinical studies with large numbers of samples.
-
Minimal Sample Requirement: The high sensitivity of the method allows for the use of very small volumes of aqueous humor (typically 50 µL or less), which is a critical consideration given the invasive nature of sample collection.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the sample preparation and instrumental analysis of this compound in aqueous humor.
Materials and Reagents
-
This compound reference standard
-
Tobramycin (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human aqueous humor (for matrix-matched standards and quality control samples)
Step 1: Preparation of Standard and Quality Control (QC) Samples
The foundation of a robust quantitative bioanalytical method lies in the accuracy of its calibration standards and quality control samples.
-
Primary Stock Solutions: Prepare individual primary stock solutions of this compound and the internal standard (tobramycin) in ultrapure water.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with ultrapure water to create a series of working standard solutions. Due to the limited availability of blank aqueous humor, the calibration curve can be constructed using water as the diluent.[2]
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into a surrogate matrix (e.g., water) to prepare calibration standards at concentrations ranging from 0.1 to 8 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human aqueous humor with this compound at four concentration levels:
Step 2: Aqueous Humor Sample Preparation
A simple and efficient protein precipitation method is employed to extract this compound and the internal standard from the aqueous humor matrix. This technique is favored for its speed and effectiveness in removing high-molecular-weight interferences.[9][10]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the aqueous humor sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add 10 µL of the tobramycin internal standard working solution to each tube.
-
Vortexing: Vortex the mixture for 3 minutes to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of a cold protein precipitation solution (methanol:acetonitrile, 1:2 v/v). The use of acetonitrile is effective for protein precipitation, ensuring cleaner samples.[9]
-
Vortexing: Vortex the mixture vigorously for another 3 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 8 minutes at 15°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a UPLC vial for analysis.
Diagram of the Sample Preparation Workflow
References
- 1. Analyzing the Aqueous Humor Proteome [thermofisher.com]
- 2. A UPLC–MS Method for the Determination of this compound Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Protocol for In Vitro Pharmacodynamic Modeling of Ofloxacin
Abstract
This document provides a comprehensive guide for the in vitro pharmacodynamic (PD) modeling of ofloxacin, a fluoroquinolone antibiotic. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to robustly characterize the concentration- and time-dependent antibacterial effects of this compound. This guide moves beyond simple procedural steps to explain the scientific rationale behind each part of the experimental design. It covers the essential preparatory steps, determination of the Minimum Inhibitory Concentration (MIC), comprehensive analysis through Time-Kill Curve Assays, and evaluation of the Post-Antibiotic Effect (PAE). Furthermore, it introduces the principles of dynamic in vitro models, such as the hollow-fiber infection model, for simulating human pharmacokinetics. The overarching goal is to equip researchers with the necessary tools to generate reliable and reproducible data crucial for understanding this compound's efficacy and for informing dosing strategies.
Introduction: The Rationale for In Vitro Pharmacodynamic Modeling
Pharmacodynamic (PD) modeling is a cornerstone of antimicrobial drug development, providing critical insights into the relationship between drug concentration and its effect on a target pathogen. For an antibiotic like this compound, which functions by inhibiting bacterial DNA gyrase and topoisomerase IV, understanding this relationship is paramount for optimizing dosing regimens to maximize bacterial killing while minimizing the emergence of resistance.
In vitro PD models offer a controlled environment to dissect the complex interactions between an antibiotic and a bacterial population.[1][2] Unlike static assays, dynamic models can simulate the fluctuating drug concentrations that occur in the human body, providing data that is more predictive of clinical efficacy.[3] This guide will detail a multi-step experimental workflow, beginning with fundamental susceptibility testing and progressing to more complex dynamic assessments.
Foundational Assays: Setting the Stage for Dynamic Modeling
Before embarking on dynamic studies, it is essential to establish the baseline susceptibility of the target organism to this compound. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] It is a fundamental parameter that informs the concentration range for subsequent, more complex PD studies. The broth microdilution method is a standardized and widely accepted technique for MIC determination.[5]
Protocol 1: Broth Microdilution MIC Assay
-
Materials:
-
This compound stock solution of known concentration.
-
Target bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or nephelometer.
-
Incubator (35-37°C).
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. This should be further diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Controls: Include a growth control well (inoculum without the drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound where no visible growth is observed.[5]
-
Table 1: Example MIC Data for this compound
| Bacterial Strain | This compound MIC (µg/mL) |
| S. aureus ATCC 29213 | 0.5 |
| E. coli ATCC 25922 | 0.125 |
| Clinical Isolate 1 | 2 |
| Clinical Isolate 2 | 0.25 |
Characterizing Bactericidal Activity: The Time-Kill Curve Assay
The time-kill curve assay is a pivotal in vitro method for evaluating the pharmacodynamic properties of an antibiotic. It provides detailed information on the rate and extent of bacterial killing over a specified period, allowing for the classification of an agent as bactericidal or bacteriostatic.[7] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]
**dot
Caption: Workflow for a Time-Kill Curve Assay.
Protocol 2: Time-Kill Curve Assay
-
Materials:
-
Bacterial culture in the mid-logarithmic growth phase.
-
This compound solutions at concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
CAMHB and agar plates.
-
Sterile phosphate-buffered saline (PBS) for dilutions.
-
Shaking incubator.
-
-
Procedure:
-
Inoculum Preparation: Grow the bacterial strain in CAMHB to the mid-logarithmic phase (approximately 1-2 x 10^8 CFU/mL).[7] Dilute this culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing the various this compound concentrations and a growth control flask.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Counts: Perform serial dilutions of the collected samples in sterile PBS and plate onto agar plates.[7]
-
Incubation and Counting: Incubate the plates for 18-24 hours at 35-37°C, then count the colonies to determine the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the growth control.
-
Assessing Post-Exposure Effects: The Post-Antibiotic Effect (PAE)
The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[9] This is a crucial PD parameter, as a longer PAE may allow for less frequent dosing intervals.[10]
Protocol 3: In Vitro PAE Determination
-
Materials:
-
Logarithmic phase bacterial culture.
-
This compound at a concentration of 5x or 10x the MIC.
-
Centrifuge and sterile broth for washing.
-
-
Procedure:
-
Exposure: Expose a logarithmic phase bacterial culture to a high concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled identically but without antibiotic exposure.
-
Removal of Antibiotic: After the exposure period, remove the this compound by centrifugation and washing the bacterial pellet with sterile, pre-warmed broth. Resuspend the pellet in fresh, antibiotic-free broth.
-
Regrowth Monitoring: Monitor the regrowth of both the test and control cultures by performing viable counts at regular intervals until the stationary phase is reached.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after drug removal, and C is the corresponding time for the control culture.[10]
-
Table 2: Example PAE Data for this compound
| Bacterial Strain | This compound Conc. (x MIC) | Exposure Time (h) | PAE (h) |
| S. aureus ATCC 29213 | 10x | 1 | 2.8 |
| E. coli ATCC 25922 | 10x | 1 | 3.5 |
Simulating Human Pharmacokinetics: Dynamic In Vitro Models
While static models are informative, dynamic in vitro models provide a more clinically relevant assessment by simulating the pharmacokinetic (PK) profiles of antibiotics in the human body.[3][11] The hollow-fiber infection model (HFIM) is a sophisticated two-compartment system that can mimic the absorption, distribution, metabolism, and excretion of a drug over time.[12][13][14]
**dot
Caption: Schematic of a Hollow-Fiber Infection Model.
The HFIM consists of a central reservoir connected to a cartridge containing thousands of semi-permeable hollow fibers.[13] The bacterial culture is placed in the extracapillary space (ECS) surrounding the fibers.[13] A drug solution is pumped from the central reservoir through the intracapillary space of the fibers. The drug diffuses across the fiber membrane into the ECS, exposing the bacteria to dynamic concentrations. By controlling the rates of drug infusion and elimination from the central reservoir, a desired human PK profile can be accurately simulated.[15] This allows for the study of this compound's efficacy over extended periods and can help determine key PK/PD indices such as AUC/MIC or Cmax/MIC that best correlate with bacterial killing.
Pharmacodynamic Data Modeling
The data generated from time-kill curve experiments can be analyzed using mathematical models to quantify the relationship between drug concentration and antibacterial effect. The Sigmoid Emax model is commonly used for this purpose.[4][16] This model relates the drug concentration to the rate of bacterial killing and can be described by the equation:
E = E_0 - (E_max * C^γ) / (EC_50^γ + C^γ)
Where:
-
E is the observed effect (net rate of bacterial growth or death).
-
E_0 is the net bacterial growth rate in the absence of the drug.
-
E_max is the maximum killing rate induced by the drug.
-
C is the drug concentration.
-
EC_50 is the concentration that produces 50% of the maximal effect.
-
γ is the Hill coefficient, which describes the steepness of the concentration-effect curve.
This modeling approach allows for a more nuanced understanding of the drug's activity and can be used to simulate the effects of different dosing regimens.[17][18]
Conclusion
The experimental design outlined in this application note provides a robust framework for the in vitro pharmacodynamic modeling of this compound. By systematically determining the MIC, characterizing the time-kill kinetics, assessing the post-antibiotic effect, and utilizing dynamic models like the HFIM, researchers can generate comprehensive data packages. This information is invaluable for understanding the antibacterial profile of this compound, optimizing dosing strategies, and ultimately contributing to the fight against bacterial infections. Adherence to these standardized and scientifically-grounded protocols will ensure the generation of high-quality, reproducible, and clinically relevant data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proposed interpretive criteria and quality control parameters for this compound susceptibility testing of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. In Vitro Pharmacodynamic Models to Evaluate Anti-infective Pharmacodynamics | Springer Nature Experiments [experiments.springernature.com]
- 12. fibercellsystems.com [fibercellsystems.com]
- 13. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 14. Hollow fibre infection model (HFIM) – REVIVE [revive.gardp.org]
- 15. Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model [mdpi.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Sigmoid Emax Modeling To Define the Fixed Concentration of Enmetazobactam for MIC Testing in Combination with Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ofloxacin Resistance Development in the Laboratory
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory protocols used to study the development of bacterial resistance to Ofloxacin. This document emphasizes the scientific principles behind the experimental designs, ensuring technical accuracy and field-proven insights.
Introduction: The Clinical Significance and Molecular Action of this compound
This compound is a broad-spectrum fluoroquinolone antibiotic that has been widely used to treat a variety of bacterial infections.[1][2] Its therapeutic efficacy stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, and repair.[5] By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.[3]
However, the emergence of this compound-resistant bacterial strains poses a significant challenge to its clinical utility.[6] Resistance can arise through several mechanisms, most commonly through mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which reduce the binding affinity of the drug to its targets.[3] Another significant mechanism is the increased expression of efflux pumps that actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular targets.[3][7] Understanding the dynamics and molecular basis of resistance development is paramount for effective antibiotic stewardship and the development of novel therapeutic strategies.
Mechanism of this compound Action and Resistance
The following diagram illustrates the mechanism of action of this compound and the primary pathways leading to the development of resistance.
Caption: Mechanism of this compound action and resistance.
Part 1: In Vitro Evolution of this compound Resistance
To study the emergence of resistance, it is essential to simulate the selective pressures that bacteria encounter during antibiotic therapy. This can be achieved in the laboratory through controlled, multi-step exposure to the antibiotic.
Serial Passage Experiment to Select for Resistant Mutants
Serial passage studies are a cornerstone for observing the evolution of antibiotic resistance in real-time.[8][9] This method involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic, allowing for the selection and propagation of resistant mutants over time.[10]
-
Initial Minimum Inhibitory Concentration (MIC) Determination:
-
Determine the baseline MIC of this compound for the parental bacterial strain using a standardized broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13] The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[14]
-
-
Preparation of this compound Stock Solution:
-
Prepare a sterile stock solution of this compound in an appropriate solvent (e.g., water or 0.1 N NaOH, depending on the salt form) at a concentration at least 10 times higher than the highest concentration to be tested.[15]
-
-
Serial Passage Inoculum Preparation:
-
From a fresh overnight culture of the parental strain, prepare a standardized inoculum in Mueller-Hinton Broth (MHB) with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[11]
-
-
Initiation of Serial Passage:
-
Subsequent Passages:
-
After incubation, identify the well with the highest concentration of this compound that still shows visible bacterial growth (sub-MIC).[10]
-
Use the bacterial culture from this well as the inoculum for the next passage.[16] Dilute this culture in fresh MHB to the standardized inoculum density.
-
Repeat the serial dilution and inoculation process in a new 96-well plate with a fresh gradient of this compound concentrations.
-
Continue this process for a predetermined number of passages (e.g., 30 passages) or until a significant increase in the MIC is observed.[16]
-
-
Data Collection and Analysis:
-
Record the MIC at each passage.
-
Plot the MIC values against the passage number to visualize the rate of resistance development.
-
Isolate and store bacterial populations from different passages at -80°C for further characterization.
-
Gradient Plate Assay for Isolating Resistant Mutants
The gradient plate method is a simple yet effective technique for isolating antibiotic-resistant mutants.[17][18] This method creates a continuous concentration gradient of an antibiotic in an agar plate, allowing for the selection of bacteria that can grow at higher concentrations of the drug.[19]
-
Preparation of the Gradient Plate:
-
Prepare two sterile nutrient agar solutions.[20]
-
Pour the first layer of plain nutrient agar into a sterile petri dish and allow it to solidify with the plate tilted at an angle.[19]
-
Once solidified, place the plate horizontally and pour the second layer of nutrient agar containing a known concentration of this compound over the first layer.[19] This will create a concentration gradient of this compound across the plate.
-
-
Inoculation:
-
Prepare a dense suspension of the bacterial culture to be tested.
-
Spread the bacterial suspension evenly over the entire surface of the gradient plate.[20]
-
-
Incubation and Observation:
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe the plate for bacterial growth. A lawn of growth will be visible in the region of low this compound concentration, with a tapering off of growth as the concentration increases.
-
Individual colonies that appear in the higher concentration regions are potential resistant mutants.[19]
-
-
Isolation and Confirmation of Resistant Mutants:
-
Pick isolated colonies from the high-concentration end of the gradient.
-
Streak these colonies onto a fresh gradient plate to confirm their resistance phenotype.[20]
-
Perform MIC testing on the confirmed resistant isolates to quantify their level of resistance.
-
Part 2: Phenotypic and Genotypic Characterization of Resistant Isolates
Once resistant mutants have been isolated, it is crucial to characterize them both phenotypically and genotypically to understand the mechanisms of resistance.
Phenotypic Characterization
The MIC is a quantitative measure of the susceptibility of a bacterium to an antibiotic.[21] A significant increase in the MIC of the evolved strains compared to the parental strain confirms the development of resistance.
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[22][23][24]
-
Prepare a 96-well microtiter plate with two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB).
-
Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Incubate the plate at 37°C for 18-24 hours. [14]
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[11]
| Strain | Passage Number | This compound MIC (µg/mL) | Fold-change in MIC |
| Parental Strain | 0 | 0.25 | 1 |
| Evolved Strain 1 | 10 | 4 | 16 |
| Evolved Strain 2 | 20 | 32 | 128 |
| Evolved Strain 3 | 30 | 128 | 512 |
Caption: Example data from a serial passage experiment showing the increase in this compound MIC over time.
Genotypic Characterization
Genotypic analysis is essential for identifying the specific genetic mutations responsible for the observed resistance phenotype.
Mutations in the QRDRs of gyrA, gyrB, parC, and parE are the most common cause of fluoroquinolone resistance.[3] Polymerase Chain Reaction (PCR) followed by Sanger sequencing is a reliable method for identifying these mutations.[25][26]
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parental and resistant bacterial strains.
-
Primer Design: Design PCR primers that specifically amplify the QRDRs of the target genes.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant strains with the sequence from the parental strain to identify any nucleotide changes. Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions.
For a more comprehensive analysis, Whole Genome Sequencing (WGS) can be employed to identify all genetic changes in the resistant isolates, including mutations in genes other than the QRDRs and changes in regulatory regions that may affect the expression of efflux pumps.[27]
Experimental Workflow for this compound Resistance Study
Caption: Experimental workflow for studying this compound resistance.
Conclusion
The protocols outlined in these application notes provide a robust framework for studying the development of this compound resistance in the laboratory. By combining in vitro evolution experiments with detailed phenotypic and genotypic characterization, researchers can gain valuable insights into the mechanisms of resistance. This knowledge is crucial for the development of strategies to combat the growing threat of antibiotic resistance and to inform the rational design of new antimicrobial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound-resistant: Significance and symbolism [wisdomlib.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Serial passage – REVIVE [revive.gardp.org]
- 9. Serial passage - Wikipedia [en.wikipedia.org]
- 10. emerypharma.com [emerypharma.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacld.com [iacld.com]
- 13. darvashco.com [darvashco.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 18. youtube.com [youtube.com]
- 19. Accurate assessment of antibiotic susceptibility and screening resistant strains of a bacterial population by linear gradient plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Virtual Labs [mvii-au.vlabs.ac.in]
- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 22. protocols.io [protocols.io]
- 23. goums.ac.ir [goums.ac.ir]
- 24. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 25. Molecular Methods for Detection of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. clinicallab.com [clinicallab.com]
Application Notes and Protocols: Ofloxacin in Mycobacterial Infection Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ofloxacin in the study of mycobacterial infections. This document delves into the underlying scientific principles of this compound's action, provides detailed experimental protocols for its evaluation, and discusses key considerations for data interpretation.
Introduction: this compound as a Key Agent in Mycobacterial Research
This compound, a synthetic fluoroquinolone antibiotic, has long been a critical tool in both the clinical management and scientific investigation of mycobacterial diseases, most notably tuberculosis (TB), caused by Mycobacterium tuberculosis, and infections caused by non-tuberculous mycobacteria (NTM).[1][2] Its broad-spectrum activity, good oral bioavailability, and ability to penetrate host cells make it a valuable agent, particularly in cases of multidrug-resistant tuberculosis (MDR-TB).[1][3] For researchers, this compound serves as a vital reference compound for in vitro and in vivo studies aimed at understanding mycobacterial physiology, drug resistance mechanisms, and the development of novel anti-mycobacterial agents.
Mechanism of Action: Targeting Mycobacterial DNA Replication
This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] In mycobacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication, transcription, and repair.[5][6] this compound binds to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state that prevents the re-ligation of cleaved DNA strands.[5] This leads to an accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[5]
The selective toxicity of this compound and other fluoroquinolones stems from the structural differences between bacterial DNA gyrase and human topoisomerase II, minimizing off-target effects in the host.
Caption: Mechanism of action of this compound in mycobacteria.
In Vitro Applications: Assessing Antimycobacterial Activity
The cornerstone of evaluating this compound's activity against mycobacteria is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust and reproducible methods for MIC determination.[7][8][9][10][11][12]
Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of this compound against M. tuberculosis and various NTM species.[13][14][15] This method is amenable to higher throughput and provides a quantitative measure of susceptibility.
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microtiter plates
-
Mycobacterial isolates for testing
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain
-
Incubator (37°C)
-
Inverted mirror for reading results
Procedure:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilute in sterile distilled water to create working solutions.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of Middlebrook 7H9 broth with OADC into each well of a 96-well plate.
-
Create a two-fold serial dilution of this compound across the plate, typically ranging from 64 µg/mL to 0.06 µg/mL. Reserve wells for a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Grow mycobacterial cultures in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum 1:100 in broth to achieve a final concentration of approximately 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control.
-
Incubation: Seal the plates and incubate at 37°C. For M. tuberculosis, incubation can take 7-21 days. For rapidly growing mycobacteria, incubation is typically 3-5 days.
-
Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible growth of mycobacteria when observed with an inverted mirror.[14]
Protocol: Agar Proportion Method for M. tuberculosis
The agar proportion method is considered the reference method for M. tuberculosis susceptibility testing by the CLSI.[7][8] It determines the proportion of resistant mutants in a bacterial population.
Materials:
-
This compound powder
-
Middlebrook 7H10 or 7H11 agar base
-
OADC supplement
-
Sterile petri dishes
-
Mycobacterial isolates
-
M. tuberculosis H37Rv (ATCC 27294)
Procedure:
-
Preparation of Drug-Containing Media: Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add the OADC supplement. For drug-containing plates, add this compound to a final concentration (e.g., 2.0 µg/mL, the critical concentration for resistance).[1][16][17] Pour the agar into petri dishes.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 1.0 McFarland standard. Prepare 10⁻² and 10⁻⁴ dilutions of this suspension.
-
Inoculation: Inoculate both drug-free control plates and this compound-containing plates with 100 µL of the 10⁻² and 10⁻⁴ dilutions.
-
Incubation: Incubate the plates at 37°C in a CO₂-enriched atmosphere for 3-4 weeks.
-
Interpretation: Count the number of colonies on the drug-free and drug-containing plates. The proportion of resistant bacteria is calculated as (CFU on drug-containing plate / CFU on drug-free plate) x 100. An isolate is considered resistant if the proportion of resistant colonies is ≥1%.
Expected MIC Values for this compound
The following table summarizes typical MIC ranges for this compound against various mycobacterial species.
| Mycobacterial Species | This compound MIC Range (µg/mL) |
| Mycobacterium tuberculosis (susceptible) | 0.25 - 2.0[1][18] |
| Mycobacterium kansasii | 0.25 - 2.0[6] |
| Mycobacterium marinum | 0.5 - 2.0[6] |
| Mycobacterium avium complex | 2.0 - 16.0[6][19] |
| Mycobacterium fortuitum | 0.125 - 1.25[20][21] |
| Mycobacterium chelonae | >20[20][21] |
Ex Vivo and In Vivo Applications: Bridging the Gap to Clinical Relevance
While in vitro assays are essential, evaluating this compound's efficacy within a biological system is crucial for understanding its therapeutic potential. Macrophage infection models and animal models provide valuable insights into drug penetration, intracellular activity, and host-pathogen interactions.
Protocol: Macrophage Infection Model
Mycobacteria are intracellular pathogens that primarily reside within macrophages. This protocol outlines a method to assess the intracellular activity of this compound.[19][22]
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, J774A.1)
-
RPMI 1640 medium with L-glutamine and 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Mycobacterial culture
-
This compound
-
Sterile water for cell lysis
-
7H10 agar plates for CFU enumeration
Procedure:
-
Macrophage Culture and Differentiation:
-
Culture macrophages in RPMI 1640 with 10% FBS at 37°C in a 5% CO₂ incubator.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (25-100 ng/mL) for 24-48 hours.
-
-
Infection of Macrophages:
-
Infect the macrophage monolayer with a single-cell suspension of mycobacteria at a multiplicity of infection (MOI) of 1-10.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
Wash the cells with warm PBS to remove extracellular bacteria.
-
-
This compound Treatment:
-
Add fresh culture medium containing various concentrations of this compound to the infected cells. Include a no-drug control.
-
-
Incubation and Lysis:
-
Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, lyse the macrophages with sterile water to release intracellular bacteria.
-
-
CFU Enumeration:
-
Serially dilute the cell lysates and plate on 7H10 agar.
-
Incubate the plates until colonies are visible and count the CFUs to determine the number of viable intracellular bacteria.
-
Caption: Workflow for assessing the intracellular activity of this compound.
In Vivo Murine Model of Mycobacterial Infection
Animal models, particularly mice, are indispensable for evaluating the in vivo efficacy of antimycobacterial agents.[23][24]
General Protocol Outline:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected via aerosol or intravenous injection with a known quantity of mycobacteria (e.g., M. tuberculosis H37Rv).
-
Treatment: After establishing the infection (typically 2-4 weeks), treatment with this compound is initiated. This compound is usually administered daily by oral gavage. Dosing is a critical parameter and should be based on pharmacokinetic studies to achieve human-equivalent exposures.[16][25][26]
-
Monitoring: The health of the animals is monitored regularly (body weight, clinical signs).
-
Efficacy Assessment: At various time points, cohorts of mice are euthanized, and the lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on 7H10 agar to determine the bacterial load (CFU). A significant reduction in CFU in the treated group compared to the untreated control group indicates drug efficacy.
Mechanisms of this compound Resistance in Mycobacteria
Understanding the mechanisms by which mycobacteria develop resistance to this compound is crucial for the development of new drugs and treatment strategies.
-
Target-Based Mutations: The primary mechanism of this compound resistance is the acquisition of mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene, which encodes the A subunit of DNA gyrase.[27][28] Mutations in gyrB are less common. These mutations alter the drug-binding site, reducing the affinity of this compound for its target.
-
Efflux Pumps: Overexpression of efflux pumps, which actively transport drugs out of the bacterial cell, can also contribute to this compound resistance.[29][30] This mechanism can lead to low-level resistance and may act in concert with target mutations to confer higher levels of resistance.[30]
Pharmacokinetic and Pharmacodynamic Considerations
The efficacy of this compound is best predicted by the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[16] A target fAUC/MIC ratio of ≥100 has been associated with optimal bactericidal activity and a reduced likelihood of resistance development against M. tuberculosis.[16] Researchers should consider these parameters when designing in vivo experiments and interpreting the results.
Conclusion
This compound remains a valuable research tool for investigating mycobacterial infections. The protocols and information provided in these application notes offer a framework for the robust in vitro and in vivo evaluation of this compound and other antimycobacterial agents. A thorough understanding of its mechanism of action, spectrum of activity, and resistance pathways is essential for advancing the field of mycobacterial drug discovery and development.
References
- 1. In vitro activity of ciprthis compound, this compound and levthis compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term safety of this compound and ciprthis compound in the treatment of mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 9. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. EUCAST: Mycobacteria (AMST) [eucast.org]
- 12. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EUCAST: Reference Method [eucast.org]
- 16. Population Pharmacokinetics and Pharmacodynamics of this compound in South African Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Minimal inhibitory concentrations of rifabutin, ciprthis compound, and this compound against Mycobacterium tuberculosis isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effectiveness of this compound against Mycobacterium tuberculosis and Mycobacterium avium, and rifampin against M. tuberculosis in cultured human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial activity of this compound and other agents against mycobacterial isolates from postoperative sternotomy wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activities of ciprthis compound and this compound against rapidly growing mycobacteria with demonstration of acquired resistance following single-drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Activities of clarithromycin, this compound, and clarithromycin plus ethambutol against Mycobacterium simiae in murine model of disseminated infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. journals.asm.org [journals.asm.org]
- 26. Population pharmacokinetics and pharmacodynamics of this compound in South African patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound resistance in Mycobacterium tuberculosis is associated with efflux pump activity independent of resistance pattern and genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effect of efflux pump inhibitors on drug susceptibility of this compound resistant Mycobacterium tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ofloxacin peak tailing in reverse-phase HPLC
Troubleshooting Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for Ofloxacin analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the reverse-phase HPLC analysis of this compound, with a specific focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development and routine analysis.
Understanding this compound and Peak Tailing
This compound is a fluoroquinolone antibiotic with a chemical structure that presents specific challenges in reverse-phase chromatography.[1][2][3] It is an amphoteric compound, meaning it has both acidic and basic functional groups. Specifically, it has a carboxylic acid group with a pKa of approximately 5.97 and a piperazinyl ring with a pKa of about 8.28.[1] This dual nature means its ionization state is highly dependent on the mobile phase pH, which in turn significantly impacts its retention and peak shape.[4][5][6]
Peak tailing is a common chromatographic problem where the peak is asymmetrical, having a trailing edge that is longer than the leading edge.[7][8] This can compromise the accuracy of integration, reduce resolution between adjacent peaks, and lead to unreliable quantification.[9][10] For basic compounds like this compound, the primary cause of peak tailing in reverse-phase HPLC is secondary interactions with the stationary phase, most notably with residual silanol groups.[7][8][11][12]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and provide systematic troubleshooting guides to resolve this compound peak tailing.
Q1: My this compound peak is tailing. What is the most likely cause and the first thing I should check?
A1: The most common culprit for peak tailing of basic compounds like this compound is the interaction with acidic silanol groups on the silica-based stationary phase.
Silanol groups (Si-OH) are present on the surface of silica-based columns. At mid-range pH values (typically > 3), these silanol groups can become ionized (Si-O-), creating negatively charged sites.[8][11] The basic piperazinyl group of this compound can be protonated (positively charged), leading to a strong ionic interaction with the ionized silanols. This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes the peak to tail.[7][8][12]
Troubleshooting Workflow: Initial Checks
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A flowchart illustrating the logical workflow for troubleshooting peak tailing in HPLC analysis.
Q2: How does mobile phase pH affect this compound peak shape, and what is the optimal range?
A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.
As a basic compound, this compound's interaction with silanol groups can be minimized by working at a low pH.[7][8][13] At a pH of 3 or below, the silanol groups are protonated (Si-OH) and thus neutral, which significantly reduces the secondary ionic interactions that cause tailing.[8][9]
However, be mindful that at low pH, the basic piperazinyl group of this compound will be fully protonated, which may decrease its retention time.[7] This can usually be compensated for by adjusting the organic modifier concentration in the mobile phase.[8]
| Mobile Phase pH | This compound (Piperazinyl group) | Silanol Groups (Si-OH) | Interaction & Peak Shape |
| < 3 | Protonated (Cationic) | Protonated (Neutral) | Minimized ionic interaction, improved peak symmetry. |
| 3 - 7 | Protonated (Cationic) | Partially to Fully Ionized (Anionic) | Strong ionic interaction, significant peak tailing. |
| > 8 | Neutral | Ionized (Anionic) | Reduced ionic interaction, but silica columns may degrade. |
Experimental Protocol: Mobile Phase pH Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to reduce peak tailing.
-
Initial Conditions (Based on a USP method[10][14]):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and a phosphate or acetate buffer. A good starting point is a buffer at a pH of around 3.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 294 nm[15]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C)
-
-
pH Adjustment:
-
Prepare mobile phases with varying pH values. Start by lowering the pH of the aqueous component.
-
Prepare three aqueous mobile phase components with pH values of 3.5, 3.0, and 2.5 using a suitable buffer (e.g., phosphate or formate).
-
For each pH, prepare the final mobile phase by mixing with the appropriate amount of acetonitrile.
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting the standard.
-
Inject the this compound standard under each condition and compare the peak asymmetry factor. A value closer to 1 indicates a more symmetrical peak.[9]
-
-
Buffer Concentration Adjustment:
-
If tailing persists at the optimal pH, increase the buffer concentration.[7][9] A higher buffer concentration can help to mask the residual silanol groups.
-
Prepare mobile phases with buffer concentrations of 10 mM, 25 mM, and 50 mM at the optimized pH.
-
Equilibrate the column and inject the standard for each concentration, then evaluate the peak shape.
-
Q3: I've adjusted the pH, but the peak is still tailing. What's the next step?
A3: If pH optimization is insufficient, consider the column chemistry, potential metal chelation, or the addition of a mobile phase modifier.
Column Choice:
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, less polar molecule (like trimethylsilane). This significantly reduces the number of available sites for secondary interactions.[7][8][11] If you are not already using an end-capped column, switching to one can dramatically improve peak shape for basic compounds.[13]
-
Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica particles, which are designed to be more resistant to silanol interactions.[9]
Metal Chelation:
This compound has a chemical structure that is capable of chelating with metal ions.[16] If there are trace metal impurities on the silica surface of the column or in the HPLC system (e.g., from stainless steel components), these can act as active sites for secondary interactions, leading to peak tailing.[12][16]
Troubleshooting Metal Chelation:
-
Use High-Purity Silica Columns: Columns made from high-purity silica have a lower metal content.[12][17]
-
Add a Chelating Agent to the Mobile Phase: Adding a small amount of a chelating agent like EDTA to the mobile phase can help to sequester metal ions and reduce their interaction with this compound.[12][18]
Mobile Phase Modifiers:
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with this compound.[17][19] However, be aware that TEA can suppress ionization in mass spectrometry and may alter the selectivity of your separation.
Experimental Protocol: Addition of a Competing Base
-
To the optimized mobile phase from the previous protocol (if tailing persists), add triethylamine (TEA).
-
Prepare a mobile phase with 0.1% TEA and adjust the pH with an acid (e.g., phosphoric acid) to the desired value.
-
Equilibrate the column thoroughly with the new mobile phase before injection.
-
Evaluate the peak shape.
Q4: Could my HPLC system or sample be causing the peak tailing?
A4: Yes, issues outside of the column and mobile phase chemistry can also contribute to peak tailing.
System-Related Causes:
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[11][17] Ensure that all fittings are secure and that the tubing length and diameter are minimized.
-
Column Contamination or Degradation: Over time, the column can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially if operated outside its recommended pH range.[9][20] This can expose more active sites and lead to peak tailing. Regularly flushing the column with a strong solvent can help, but eventually, the column may need to be replaced.[9]
-
Column Void: A void at the head of the column can cause peak distortion. This can be caused by pressure shocks or dissolution of the silica bed.[8][9][13] Using a guard column can help protect the analytical column.[13]
Sample-Related Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[7][9][20] To check for this, dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[9] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.
Summary of Troubleshooting Strategies
| Problem Area | Potential Cause | Recommended Solution |
| Mobile Phase | Inappropriate pH | Lower the pH of the mobile phase to ≤ 3.[7][8][13] |
| Low buffer strength | Increase buffer concentration (e.g., to 25-50 mM).[7][9] | |
| Column | Active silanol groups | Use a modern, high-purity, end-capped C18 column.[8][11][13] |
| Metal contamination | Use a high-purity silica column; consider adding a chelating agent like EDTA to the mobile phase.[12] | |
| Column degradation/void | Flush the column with a strong solvent; if unsuccessful, replace the column. Use a guard column.[9][13] | |
| System | Extra-column dead volume | Minimize tubing length and diameter; ensure proper fittings.[11][17] |
| Sample | Column overload | Dilute the sample or reduce the injection volume.[7][9] |
| Inappropriate sample solvent | Dissolve the sample in the mobile phase or a weaker solvent.[9] |
By systematically addressing these potential issues, you can effectively troubleshoot and eliminate this compound peak tailing, leading to more accurate and reproducible HPLC results.
References
- 1. This compound | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound [drugfuture.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. labcompare.com [labcompare.com]
- 14. glsciences.com [glsciences.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. silcotek.com [silcotek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Preventing Ofloxacin Degradation in Aqueous Solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with ofloxacin in aqueous solutions. This resource is designed to provide you with in-depth, field-proven insights to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments and formulations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust, self-validating systems for your work with this compound.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters regarding this compound stability:
Q1: My this compound solution is showing a yellow tint. What could be the cause?
A slight yellow tint can be normal for this compound solutions. However, a noticeable increase in color intensity often indicates degradation, particularly photodegradation or oxidative degradation. It is crucial to compare the solution to a freshly prepared standard and use a stability-indicating analytical method to quantify any potential degradation.
Q2: What is the optimal pH range for storing this compound solutions?
This compound's solubility and stability are pH-dependent. It is most soluble in acidic conditions (pH 2-5) and at a pH above 9.[1] At a neutral pH of 7, its solubility decreases significantly.[1] For stability, a pH range of 6.0 to 7.0 is often recommended for ophthalmic formulations.[2][3] However, the optimal pH for your specific application will depend on the desired concentration and the presence of other excipients.
Q3: How sensitive is this compound to light, and what precautions should I take?
This compound is known to be susceptible to photodegradation when exposed to UV light and even sunlight.[4][5] This can lead to the formation of various photoproducts and a loss of potency. Therefore, it is imperative to protect this compound solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.[6]
Q4: Can I autoclave my this compound solution to sterilize it?
While some studies on forced degradation involve thermal stress, autoclaving is generally not recommended without proper validation, as it can accelerate hydrolytic and oxidative degradation. The stability of this compound at high temperatures can be influenced by pH and the presence of other substances. If sterilization is required, sterile filtration is a safer alternative.
Q5: What are the primary degradation products of this compound I should be aware of?
The main degradation pathways for this compound include modifications to the piperazine ring and the quinolone core. Common degradation products identified in forced degradation studies include decarboxylated this compound, this compound-N-oxide, and products resulting from the opening of the piperazine ring.[7][8][9] A robust stability-indicating analytical method is essential to separate and quantify these degradants.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in this compound Solutions
If you are observing a faster-than-expected decrease in this compound concentration, it is likely due to one or more degradation pathways being accelerated. This troubleshooting guide will help you identify and mitigate the root cause.
Caption: Troubleshooting workflow for this compound potency loss.
-
Photodegradation: As highlighted in the FAQs, this compound is sensitive to light. The energy from UV and visible light can excite the this compound molecule, leading to a series of reactions that break it down.
-
Solution: Always prepare and store this compound solutions in amber glass vials or wrap clear vials in aluminum foil. During experiments, minimize exposure to direct sunlight or harsh laboratory lighting.
-
-
pH Instability: this compound's degradation can be catalyzed by both acidic and basic conditions. Hydrolysis of the ester and amide bonds in the molecule can occur at extreme pH values.
-
Solution: Maintain the pH of your solution within a stable range, typically between 6.0 and 7.0 for ophthalmic preparations.[2][3] The choice of buffer is also critical. While phosphate buffers are common, citrate buffers may offer better stability for some formulations.[2] It is advisable to perform a buffer screening study to determine the optimal system for your specific concentration and excipients.
-
-
Oxidative Degradation: this compound can be oxidized, especially in the presence of oxygen, metal ions (which can act as catalysts), and light. The piperazine ring is particularly susceptible to oxidation.
-
Solutions:
-
Deoxygenate your solvent: Before dissolving the this compound, purge your aqueous solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use Antioxidants: For formulations requiring long-term stability, the inclusion of an antioxidant can be beneficial. Sodium metabisulfite is a common choice for pharmaceutical preparations and can help prevent oxidative degradation.[10][11]
-
Incorporate a Chelating Agent: Trace metal ions can catalyze oxidative reactions. Adding a chelating agent like disodium edetate (EDTA) can sequester these metal ions and enhance stability.[12][13]
-
-
Issue 2: Appearance of Precipitate in this compound Solutions
Precipitation in an this compound solution can be a frustrating issue, often stemming from solubility limits or interactions with other components.
-
Verify Concentration vs. Solubility at the Solution's pH: this compound's solubility is lowest at neutral pH.[1] If your solution's pH is around 7 and the concentration is high, you may be exceeding its solubility limit.
-
Solution: Adjust the pH to a more acidic range (e.g., pH 5-6) where this compound is more soluble, if your experimental design allows. Alternatively, you may need to lower the concentration of this compound.
-
-
Check for Incompatibilities: If your formulation contains other excipients or active ingredients, there may be an incompatibility leading to precipitation.
-
Solution: Conduct a systematic compatibility study by preparing solutions of this compound with each individual excipient to identify the source of the incompatibility.
-
-
Evaluate Storage Temperature: Low temperatures can sometimes cause a drug to crystallize and precipitate out of solution.
-
Solution: Review the recommended storage conditions for your specific this compound product. Some formulations are best stored at controlled room temperature.[6]
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for a stability-indicating HPLC method capable of separating this compound from its degradation products. Method validation according to ICH guidelines is essential before use.
| Parameter | Specification |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate buffer:Methanol:Acetonitrile (75:15:10 v/v/v), with the pH of the final mixture adjusted to 3.2 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 294 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Approx. Retention Time | ~4.3 minutes for this compound |
Source: Adapted from a validated stability-indicating method.[14]
Protocol 2: Forced Degradation Studies for this compound
Forced degradation studies are crucial for understanding the degradation pathways of this compound and for developing a truly stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 1 N HCl.
-
Reflux the solution at 40°C for 6 hours.[14]
-
Cool, neutralize, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 1 N NaOH.
-
Reflux the solution at 40°C for 6 hours.[14]
-
Cool, neutralize, and dilute to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 6% H₂O₂.
-
Keep the solution at room temperature for 6 hours.[14]
-
Dilute to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 105°C for 4 hours.
-
Alternatively, reflux an aqueous solution of this compound for 8 hours at 40°C.[14]
-
Dissolve the solid or dilute the solution to the target concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose an aqueous solution of this compound to a UV lamp or direct sunlight for a specified period (e.g., 24-48 hours).
-
Analyze the solution by HPLC at various time points to monitor degradation.
-
Caption: Major degradation pathways of this compound.
By understanding the mechanisms of this compound degradation and implementing the preventative and troubleshooting strategies outlined in this guide, you can ensure the accuracy and reliability of your research and development work. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. This compound | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103432069A - this compound eye drop without bacteriostatic agent and preparation method of this compound eye drop - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of this compound and evaluation of the residual antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation potential of this compound and its resulting transformation products during photolytic and photocatalytic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Articles [globalrx.com]
- 12. mdpi.com [mdpi.com]
- 13. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
Addressing variability in Ofloxacin minimum inhibitory concentration (MIC) assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ofloxacin minimum inhibitory concentration (MIC) assays. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights to navigate the complexities of antimicrobial susceptibility testing (AST). We understand that variability in MIC results can be a significant source of frustration, leading to questionable data and delays in research.
This resource moves beyond simple procedural lists. Here, we delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to empower you to generate reliable, reproducible, and accurate this compound MIC data. Every protocol and recommendation is grounded in established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions our team encounters regarding this compound MIC assays.
Q1: My this compound MIC values for my quality control (QC) strain are consistently out of range. What should I do first?
A1: An out-of-range QC result invalidates the entire batch of tests. The first step is to perform a systematic check of your core reagents and procedures. Start by verifying the expiration date and storage conditions of your this compound stock solution, Mueller-Hinton Broth (MHB), and the QC strain itself. Next, confirm your inoculum density using a spectrophotometer or McFarland standard. An incorrect inoculum size is a very common source of error.[1][2] If these are correct, re-evaluate your preparation of the this compound serial dilutions and ensure your pipettes are calibrated.
Q2: What is the correct solvent for preparing an this compound stock solution?
A2: According to established protocols, this compound is soluble in water.[3] For initial stock solutions, it is often dissolved in a small amount of 0.1 N NaOH, followed by dilution with sterile deionized water to the final volume. It is crucial to ensure the final pH of the stock solution is near neutral to avoid altering the test medium's pH.
Q3: Can I use a different growth medium instead of Mueller-Hinton Broth?
A3: It is strongly discouraged. Mueller-Hinton Agar/Broth is the recommended medium for routine susceptibility testing of non-fastidious bacteria because its composition is well-defined and it has low levels of inhibitors that can interfere with certain antibiotics.[4] The concentration of divalent cations like Ca²⁺ and Mg²⁺ in the medium is particularly critical for the activity of fluoroquinolones like this compound. Using a different medium will lead to results that are not comparable to standardized data and breakpoints.[2][5]
Q4: How do I properly read the MIC endpoint in a broth microdilution assay?
A4: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[3][6] For broth microdilution, this is the first well in the dilution series that appears clear (no turbidity) when viewed from the bottom, often with the aid of a reading mirror against a dark background.[6][7] Do not read the plates from the top. A sterility control well (broth only) and a growth control well (broth + inoculum) are essential for comparison.[6]
Q5: My results show "skipped wells" (growth in a higher concentration well after a well with no growth). How do I interpret this?
A5: Skipped wells are often indicative of contamination, improper dilution, or the presence of a resistant subpopulation. The test should be considered invalid and repeated. Before repeating, check your aseptic technique, vortex each dilution thoroughly before transferring, and ensure your multichannel pipette is functioning correctly.
In-Depth Troubleshooting Guides
When simple checks don't resolve variability, a more detailed investigation is required. This section provides structured troubleshooting for persistent issues.
Issue 1: Consistently High or Low MIC Values Across All Tested Strains
This pattern suggests a systemic issue with one of the core components of the assay.
Caption: Troubleshooting systemic shifts in MIC values.
Expert Insights:
-
This compound Potency: The potency of your this compound powder can degrade over time, especially with improper storage. Always prepare fresh stock solutions regularly and store them in small aliquots at -20°C or colder to minimize freeze-thaw cycles.
-
Media Cations: Fluoroquinolone activity is highly sensitive to the concentration of divalent cations (Ca²⁺ and Mg²⁺). Using non-cation-adjusted Mueller-Hinton Broth can lead to falsely elevated MICs. Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as specified by CLSI and EUCAST guidelines.[2]
-
pH of Media: The pH of the Mueller-Hinton medium should be between 7.2 and 7.4.[5] Alterations in pH can affect the charge of the antibiotic molecule and its ability to penetrate the bacterial cell, thus influencing the MIC result.
Issue 2: Poor Reproducibility and Inter-Assay Variability
When you get different results every time you run the same experiment, the cause is often related to procedural inconsistencies.
The single most critical source of variability in susceptibility testing is the inoculum density.[1][3] An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs. A sparse inoculum can result in falsely low MICs. A modest inoculum effect has been specifically observed with this compound.[8]
Standardized Inoculum Preparation Protocol (Broth Microdilution)
-
Culture Preparation: From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies using a sterile loop.
-
Initial Suspension: Transfer these colonies into a tube with 3-5 mL of sterile saline (0.85% NaCl).
-
Standardization: Vortex the suspension vigorously. Adjust the turbidity to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer to achieve an absorbance between 0.08 and 0.13 at 625 nm.[3][6] A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Dilution: Within 15 minutes of standardization, dilute the suspension to achieve the final target concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.[3][6] This is typically a 1:100 dilution of the 0.5 McFarland suspension into the broth, of which 50 µL will be added to each well containing 50 µL of the diluted drug.[6]
-
Purity Check: Perform a purity check by streaking a loopful of the standardized inoculum onto an agar plate to ensure it is not contaminated.
-
Colony Count Verification: To validate your procedure, perform a colony count on your growth control well after inoculation. Plate a 1:1000 dilution of the well contents; you should obtain approximately 50 colonies (representing 5 x 10⁴ CFU plated from the original 5 x 10⁵ CFU/mL).
Caption: Standardized workflow for bacterial inoculum preparation.
Quality Control (QC) Parameters
Running appropriate QC strains is a non-negotiable part of every MIC assay. This is your internal validation that the assay system (reagents, equipment, operator) is performing correctly. The results for your test organisms are only valid if the QC strain MIC is within the acceptable range.
Table 1: CLSI and EUCAST Recommended QC Ranges for this compound
| Quality Control Strain | CLSI M100-ED30 MIC Range (µg/mL) | EUCAST v14.0 MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.015 - 0.12 | 0.016 - 0.125 |
| Staphylococcus aureus ATCC® 29213™ | 0.12 - 1 | 0.125 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 | 0.5 - 4 |
| Enterococcus faecalis ATCC® 29212™ | 0.25 - 2 | 0.25 - 2 |
| Neisseria gonorrhoeae ATCC® 49226™ | 0.008 - 0.06 | Not listed |
Note: Data compiled from multiple sources.[9][10][11][12][13] Always refer to the latest version of the CLSI M100 or EUCAST QC tables for the most current ranges.
By implementing these rigorous, standardized procedures and utilizing this guide to troubleshoot deviations, you can significantly reduce variability in your this compound MIC assays, leading to more trustworthy and impactful scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro antimicrobial activity and susceptibility testing of this compound. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurosan.de [aurosan.de]
- 12. Proposed interpretive criteria and quality control parameters for this compound susceptibility testing of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proposed interpretive criteria and quality control parameters for this compound susceptibility testing of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Ofloxacin Resistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you design and execute robust in vitro experiments aimed at understanding and reducing the emergence of ofloxacin resistance. Our approach is grounded in established scientific principles to ensure the integrity and validity of your results.
Section 1: Understanding the Landscape of this compound Resistance
This compound, a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[1][2] However, the emergence of resistance poses a significant challenge. Resistance in vitro, as in clinical settings, primarily develops through two key mechanisms:
-
Target Modification : Spontaneous mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the drug-binding sites, reducing this compound's efficacy.[1][3][4] This is a common pathway for high-level resistance.
-
Reduced Intracellular Concentration : Bacteria can limit the amount of this compound reaching its targets by:
A visual representation of these resistance mechanisms is provided below.
Caption: Mechanisms of this compound Resistance.
Section 2: Troubleshooting Guide for In Vitro Resistance Studies
This section addresses common issues encountered during this compound susceptibility and resistance experiments.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for the same isolate. | 1. Inoculum density variation.2. Media composition variability (e.g., cation concentration).3. This compound degradation.4. Contamination of culture. | 1. Standardize inoculum to 0.5 McFarland before dilution.[10] Verify final concentration by plating serial dilutions.2. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI.[11]3. Prepare fresh this compound stock solutions. This compound can degrade with exposure to light and certain pH conditions.[12][13][14]4. Perform Gram stain and streak for purity from the inoculum suspension. |
| Spontaneous resistant mutants are not appearing. | 1. Insufficient bacterial population size.2. This compound concentration is too high (above the Mutant Prevention Concentration).3. The specific bacterial strain has a low intrinsic mutation frequency. | 1. Use a high-density inoculum (>10^9 CFU) when selecting for mutants on agar plates.[15]2. Plate on agar with this compound concentrations ranging from the MIC to just below the expected MPC.[16]3. Consider using a strain with a known hypermutator phenotype or increase the number of independent cultures screened. |
| Resistant phenotype is unstable and reverts to susceptible. | 1. The mutation confers a fitness cost, leading to out-competition by revertants in drug-free media.2. Resistance is due to transient gene expression (e.g., inducible efflux pump) rather than a stable mutation. | 1. Maintain selective pressure. Always passage the resistant isolate in media containing this compound at or slightly below its MIC.2. Characterize the resistance mechanism. Perform gene expression analysis (RT-qPCR) for efflux pumps in the presence and absence of this compound. Sequence target genes (gyrA, parC) to confirm mutations. |
| Efflux pump inhibitor (EPI) fails to reduce this compound MIC. | 1. The EPI is ineffective against the specific pump(s) responsible for this compound efflux in your isolate.2. Resistance is primarily due to target modification, not efflux.3. The EPI concentration is suboptimal or toxic. | 1. Test a panel of EPIs that target different pump families (e.g., Reserpine, Verapamil, CCCP).[5][6]2. Sequence the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC to check for mutations.[9]3. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the Mutant Prevention Concentration (MPC) and how is it a useful metric?
A1: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of any first-step resistant mutants in a large bacterial population (>10^9 CFU).[16][17] The concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC is known as the Mutant Selection Window (MSW).[16] Maintaining antibiotic concentrations above the MPC is a key strategy to restrict the selection of resistant mutants.[17][18] It is a more stringent measure of an antibiotic's potency than the MIC because it accounts for the potential for resistance development.[15]
Caption: The Mutant Selection Window Hypothesis.
Q2: How can I use combination therapy in vitro to prevent this compound resistance?
A2: Combining this compound with another agent can be a powerful strategy. The goal is to choose a second compound that either has a different mechanism of action, making it unlikely for a single mutation to confer resistance to both, or one that potentiates this compound's activity.
-
Synergistic Antibiotics : Combine this compound with an antibiotic from a different class. For example, synergy has been shown between this compound and piperacillin against P. aeruginosa.[19] A checkerboard assay is the standard method to determine synergy.
-
Efflux Pump Inhibitors (EPIs) : As discussed, EPIs can restore this compound susceptibility in strains where efflux is a primary resistance mechanism.[6][20] This approach can also lower the frequency of mutant selection.
-
Adjuvants : These are non-antibiotic compounds that can enhance antibiotic activity, for example, by disrupting the bacterial membrane.[21]
Q3: What are the standard guidelines I should follow for antimicrobial susceptibility testing (AST)?
A3: Adherence to standardized methods is critical for reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines.[22] The M100 document, in particular, offers performance standards for AST, including MIC testing protocols, quality control ranges, and interpretive criteria for this compound.[11] Following these guidelines ensures that your in vitro data is comparable and reliable.[23][24]
Q4: My experiment involves long incubation times. How can I account for this compound stability?
A4: this compound can degrade in aqueous solutions, especially under UV light and at certain pH values.[12] For long-term experiments, such as those in continuous culture devices (chemostats), this is a critical variable.
-
Quantify Degradation : Use a validated method like HPLC or UV-Vis spectrophotometry to measure the concentration of this compound in your medium over the course of the experiment under your specific conditions (temperature, light, pH).[25]
-
Use a Dynamic Model : Employ an in vitro pharmacodynamic model, such as a hollow-fiber infection model, which allows for the continuous replenishment of fresh medium and drug, simulating in vivo pharmacokinetics and ensuring a more stable drug concentration.[26][27]
-
Protect from Light : If possible, conduct experiments in the dark or use amber-colored vessels to minimize photodegradation.
Section 4: Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M07 guidelines.[11]
-
Prepare this compound Stock : Dissolve this compound powder in a suitable solvent (e.g., 0.1 N NaOH, then dilute in sterile water) to a concentration of 1280 µg/mL. Filter-sterilize.
-
Prepare Inoculum : Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
-
Standardize Inoculum : Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.[10]
-
Prepare Microplate : In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to obtain a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL).
-
Inoculate Plate : Add the standardized inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate : Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results : The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]
Protocol 2: Determination of Mutant Prevention Concentration (MPC)
This protocol is based on the methodology used in foundational MPC studies.[15][17]
-
Prepare High-Density Inoculum : Grow a culture of the test organism to the late-logarithmic or early-stationary phase in a large volume of broth. Concentrate the cells by centrifugation and resuspend in a small volume to achieve a final density of >10^10 CFU/mL.
-
Verify Inoculum Titer : Perform serial dilutions and plate on drug-free agar to accurately determine the number of viable CFUs in the inoculum.
-
Prepare MPC Plates : Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold increasing concentrations of this compound, starting from the known MIC of the organism (e.g., 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC).
-
Plate Inoculum : Plate at least 10^10 CFUs onto each agar plate. This high density is crucial for detecting rare, first-step resistant mutants.
-
Incubate : Incubate the plates for 48-72 hours at 35°C ± 2°C. Longer incubation may be required for slow-growing mutants to appear.
-
Determine MPC : The MPC is the lowest this compound concentration on which no bacterial colonies are observed after incubation.[16][28]
Caption: Workflow for MPC Determination.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. crstoday.com [crstoday.com]
- 4. imili.org [imili.org]
- 5. This compound resistance in Mycobacterium tuberculosis is associated with efflux pump activity independent of resistance pattern and genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of efflux pump inhibitors on drug susceptibility of this compound resistant Mycobacterium tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound resistance mechanism in PA150 and PA300-clinical isolates of Pseudomonas aeruginosa in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient this compound degradation via photo-Fenton process over eco-friendly MIL-88A(Fe): Performance, degradation pathways, intermediate library establishment and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutant prevention concentration for ciprthis compound and levthis compound with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activities of mutant prevention concentration-targeted moxifloxacin and levthis compound against Streptococcus pneumoniae in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combination of this compound and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Resistance in Mycobacterium tuberculosis Is Associated with Efflux Pump Activity Independent of Resistance Pattern and Genotype | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 23. woah.org [woah.org]
- 24. myadlm.org [myadlm.org]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mutant prevention concentration of ozenoxacin for quinolone-susceptible or -resistant Staphylococcus aureus and Staphylococcus epidermidis | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Ofloxacin and Levofloxacin: Antibacterial Activity and Mechanistic Insights
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the antibacterial activities of ofloxacin and levthis compound, two important members of the fluoroquinolone class of antibiotics. We will delve into their structural relationship, mechanism of action, antibacterial spectrum, and potency, supported by experimental data and detailed protocols for comparative studies.
Introduction: A Tale of Two Quinolones
This compound and levthis compound are synthetic broad-spectrum antibacterial agents widely used to treat a variety of infections.[1] Both belong to the fluoroquinolone class, known for its potent activity against a wide range of bacteria.[2] While chemically related, a critical distinction in their stereochemistry leads to significant differences in their antibacterial efficacy. This guide will explore these differences from a molecular and practical standpoint, providing researchers with the foundational knowledge to design and interpret comparative studies.
The Decisive Role of Stereochemistry
This compound is a racemic mixture, meaning it consists of equal parts of two enantiomers (mirror-image isomers): the S-(-)-isomer and the R-(+)-isomer.[3] Levthis compound, on the other hand, is the pure S-(-)-isomer of this compound.[3][4][5][6] This seemingly subtle difference is the cornerstone of their varied antibacterial activities. The S-(-)-isomer, levthis compound, is the biologically active component, exhibiting significantly greater antibacterial potency than the R-(+)-isomer.[3][5] In fact, the antibacterial activity of levthis compound is approximately twice that of this compound because the R-(+)-component of this compound has minimal antibacterial effect.[7]
Caption: Stereoisomeric relationship between this compound and Levthis compound.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and levthis compound exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][6][8][9][10][11] These type II topoisomerases are crucial for bacterial DNA replication, transcription, repair, and recombination.[5][10][11]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for unwinding the DNA during replication and transcription.[9]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication, allowing for proper chromosome segregation into daughter cells.[6][9][10][12]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[9][10][12][13] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[10][13]
The primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more susceptible.[12][14] However, some newer fluoroquinolones, like levthis compound, exhibit more balanced activity against both enzymes.[12]
Caption: Mechanism of action of this compound and Levthis compound.
Comparative Antibacterial Spectrum and Potency
Levthis compound generally demonstrates broader and more potent activity against a range of bacteria compared to this compound.[15] In vitro, levthis compound is typically twice as potent as this compound.[4]
-
Gram-Positive Bacteria: Levthis compound shows enhanced activity against Gram-positive organisms, including Staphylococcus aureus and Streptococcus pneumoniae, compared to this compound.[7][15]
-
Gram-Negative Bacteria: Both drugs are effective against many Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[7] However, studies have shown that levthis compound can be more active than this compound against Pseudomonas aeruginosa.[16][17][18]
-
Atypical Pathogens: Levthis compound is also active against atypical pathogens like Mycoplasma, Chlamydia, and Legionella species.[3]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and levthis compound against common bacterial pathogens, providing a quantitative comparison of their potency. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound | 0.5 | 1.0 |
| Levthis compound | 0.25 | 0.5 | |
| Staphylococcus aureus (MRSA) | This compound | >16 | >16 |
| Levthis compound | 8.0 | >16 | |
| Streptococcus pneumoniae | This compound | 1.0 | 2.0 |
| Levthis compound | 0.5 | 1.0 | |
| Escherichia coli | This compound | 0.06 | 0.25 |
| Levthis compound | 0.03 | 0.12 | |
| Pseudomonas aeruginosa | This compound | 2.0 | 8.0 |
| Levthis compound | 1.0 | 4.0 |
Note: MIC values are illustrative and can vary between studies and geographic locations.
Experimental Protocols for a Comparative Study
To empirically compare the antibacterial activity of this compound and levthis compound, standardized in vitro tests are essential. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and for conducting a time-kill assay.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20][21]
Objective: To determine the MIC of this compound and levthis compound against a specific bacterial strain.
Materials:
-
This compound and levthis compound stock solutions of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).
-
Spectrophotometer.
-
Incubator (35°C ± 2°C).
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of this compound and levthis compound in CAMHB in the microtiter plate to achieve a range of concentrations.
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
This assay provides information on the rate of bactericidal activity.[22][23][24]
Objective: To compare the bactericidal kinetics of this compound and levthis compound.
Materials:
-
Same as for the MIC assay.
-
Sterile culture tubes.
-
Phosphate-Buffered Saline (PBS) for dilutions.
-
Tryptic Soy Agar (TSA) plates.
-
Shaking incubator.
Procedure:
-
Preparation:
-
Prepare tubes with CAMHB containing this compound and levthis compound at desired concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]
-
Caption: Workflow for comparative antibacterial activity testing.
Mechanisms of Resistance
Bacterial resistance to fluoroquinolones is a growing concern and typically arises through two primary mechanisms:[25][26]
-
Alterations in Target Enzymes: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the fluoroquinolones to their targets.[8][14][25][26][27]
-
Reduced Drug Accumulation: This can occur due to decreased uptake of the drug or, more commonly, through the overexpression of efflux pumps that actively transport the fluoroquinolones out of the bacterial cell.[26][27]
Clinical Implications and Conclusion
The superior potency of levthis compound over this compound has significant clinical implications. Levthis compound can often be administered at a lower dose and less frequently (once daily) compared to this compound (typically twice daily), which can improve patient compliance.[15] Its enhanced activity against Gram-positive bacteria, particularly S. pneumoniae, makes it a preferred choice for treating respiratory tract infections.[7][15]
References
- 1. This compound (Ocuflox) vs. Levthis compound (Levaquin): Antibiotic Comparison [medicinenet.com]
- 2. grokipedia.com [grokipedia.com]
- 3. The clinical pharmacokinetics of levthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levthis compound. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levthis compound | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Levthis compound - Wikipedia [en.wikipedia.org]
- 7. chinaplasticsbottles.com [chinaplasticsbottles.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is the mechanism of Levthis compound? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. academic.oup.com [academic.oup.com]
- 13. youtube.com [youtube.com]
- 14. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Is levthis compound as active as ciprthis compound against Pseudomonas aeruginosa? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Italian Survey on Comparative Levthis compound Susceptibility in 334 Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. researchgate.net [researchgate.net]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. actascientific.com [actascientific.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Mechanisms of resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of Ofloxacin and Ciprofloxacin: A Guide for Researchers
Ofloxacin and Ciprthis compound, both second-generation fluoroquinolones, have been mainstays in the antimicrobial armamentarium for decades. While sharing a core mechanism, their nuanced differences in in-vivo pharmacokinetic profiles and antimicrobial spectra have significant implications for clinical efficacy and experimental design. This guide provides a detailed, data-driven comparison to inform researchers and drug development professionals in their selection and application of these agents.
Core Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and Ciprthis compound exert their bactericidal effects by inhibiting essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating replication.[2] Inhibition by fluoroquinolones traps the gyrase on the DNA, leading to the formation of a stable complex that blocks replication and generates lethal double-strand breaks.[3][4]
-
Topoisomerase IV: In Gram-positive bacteria, this enzyme's main role is to separate interlinked daughter chromosomes after replication.[2] Fluoroquinolone-mediated inhibition prevents this segregation, halting cell division.[2]
The binding of the quinolone stabilizes a transient state where the DNA is broken and covalently linked to the enzyme, effectively poisoning the complex and triggering cell death.[1][4]
Caption: Mechanism of fluoroquinolone action on bacterial DNA replication.
In Vivo Pharmacokinetic (PK) Profile: A Tale of Two Distributions
A direct comparison of pharmacokinetic studies reveals clinically important distinctions between this compound and Ciprthis compound.[5] this compound generally exhibits a more favorable PK profile, characterized by more complete absorption, higher peak serum concentrations (Cmax), and a longer elimination half-life.[5]
| Parameter | This compound | Ciprthis compound | Key Insights |
| Oral Bioavailability | ~98% | 60-80% | This compound's near-complete absorption leads to more predictable serum levels. |
| Peak Serum Conc. (Cmax) | Higher[5][6] | Lower[5][6] | For an equivalent oral dose, this compound achieves higher systemic concentrations. |
| Elimination Half-life (T½) | 5-7 hours[5] | 3-5 hours[6] | This compound's longer half-life allows for less frequent dosing intervals. |
| Area Under the Curve (AUC) | ~5x greater than Ciprthis compound for similar oral doses[5] | Lower | The significantly larger AUC for this compound indicates greater overall drug exposure. |
| Tissue Penetration | Excellent, especially into sputum (79%)[6] and prostatic tissue.[7] | Good, but lower penetration into sputum (18%)[6] compared to this compound. | This compound may be advantageous for infections in specific tissues like the lungs and prostate.[6][7] |
| Elimination Route | Almost entirely renal (~80%)[5][8] | Mixed renal (~57%) and non-renal[5][8] | Ciprthis compound may be preferred in patients with fluctuating renal function, while this compound's predictable renal clearance is suitable for others.[5] |
Data synthesized from multiple sources.[5][6][7][8]
In Vivo Efficacy and Pharmacodynamics (PD)
While Ciprthis compound often demonstrates superior in-vitro potency against Gram-negative bacteria, particularly Pseudomonas aeruginosa, this compound's advantageous pharmacokinetics can compensate for this in vivo.[5][9][10] The key determinant of fluoroquinolone efficacy is the ratio of the Area Under the Curve to the Minimum Inhibitory Concentration (AUC/MIC).
Spectrum of Activity:
-
Gram-Negative Bacilli: Ciprthis compound is generally more potent against P. aeruginosa.[10][11][12][13] However, studies show that when combined with a beta-lactam like ceftazidime, the bactericidal activities of this compound and Ciprthis compound against susceptible P. aeruginosa strains become comparable.[11]
-
Gram-Positive Cocci: this compound often shows better activity against certain Gram-positive pathogens like Staphylococcus species and Streptococcus pneumoniae.[14][15]
-
Atypical Pathogens: this compound is noted for its superior activity against Chlamydia trachomatis.[14][15]
Clinical Efficacy in Specific Infections:
-
Urinary Tract Infections (UTIs): In complicated UTIs, both drugs have demonstrated similar efficacy.[16][17][18] One double-blind study found bacteriological cure rates of 63% for both this compound and Ciprthis compound ten days post-therapy.[16][19] Another large study in women with complicated UTIs found no relevant differences in microbiological or clinical cure rates between Ciprthis compound (250 mg b.i.d.) and this compound (200 mg b.i.d.).[20][21]
-
Respiratory Tract Infections: For respiratory infections in cystic fibrosis patients with chronic P. aeruginosa, both oral this compound and Ciprthis compound showed clinical improvement, although neither eradicated the pathogen.[22] However, this compound's superior penetration into sputum suggests a potential advantage.[6]
Safety and Drug Interactions
Both drugs share a similar profile of mild adverse events.[21] However, a critical difference lies in their interaction with methylxanthines.
-
Theophylline/Caffeine: Ciprthis compound can significantly decrease the elimination of theophylline and caffeine, leading to elevated serum concentrations and potential toxicity.[5]
-
This compound: this compound does not cause clinically significant alterations in the pharmacokinetics of these drugs, making it a preferable agent for patients receiving concomitant theophylline therapy.[5][14][15]
Standardized Protocol for In Vivo Comparison: The Murine Thigh Infection Model
To provide a framework for direct, quantitative comparison of antimicrobial agents in vivo, the neutropenic mouse thigh model is extensively used.[23][24][25][26] This model allows for the evaluation of pharmacodynamics by correlating drug exposure with the change in bacterial load over time.
Experimental Rationale:
-
Neutropenia: Mice are rendered neutropenic with cyclophosphamide to minimize the host's immune contribution, thus isolating the effect of the antimicrobial agent.[23][24][27] This creates a condition of optimal efficacy testing.[23][26]
-
Localized Infection: Injecting a known bacterial inoculum directly into the thigh muscle creates a contained, reproducible infection.[24]
-
Quantitative Assessment: The primary endpoint is the bacterial load (Colony Forming Units, CFU) in the thigh muscle, which is precisely quantified at the beginning and end of the treatment period.[25][27]
Step-by-Step Protocol:
-
Animal Preparation: Use 6-week-old female ICR mice (or similar strain).[27]
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[23][26][27]
-
Inoculum Preparation: Culture the bacterial strain of interest (e.g., S. aureus, P. aeruginosa) to a mid-logarithmic phase. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).[23]
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh.[23][27]
-
Baseline Quantification (Control Group): At 2 hours post-infection, a control group of mice is euthanized. The thighs are aseptically removed, weighed, and homogenized in sterile PBS.[23]
-
Treatment Administration: At 2 hours post-infection, begin treatment with this compound, Ciprthis compound, or vehicle control via the desired route (e.g., subcutaneous, oral gavage). Dosing regimens can be varied to study PK/PD relationships.[27]
-
Final Quantification: At 24 hours post-infection, euthanize the remaining mice. Process the thighs as in Step 5.
-
CFU Enumeration: Prepare serial ten-fold dilutions of the thigh homogenates and plate onto appropriate agar plates. Incubate overnight at 37°C and count the colonies to determine the CFU/gram of thigh tissue.[23]
Caption: Workflow for the neutropenic murine thigh infection model.
Conclusion and Recommendations
The choice between this compound and Ciprthis compound for in-vivo studies should be driven by the specific research question, the target pathogen, and the site of infection.
-
Choose Ciprthis compound for studies focused on highly susceptible Gram-negative pathogens, especially P. aeruginosa, where its superior intrinsic potency is paramount.[10][13]
-
Choose this compound when investigating infections in tissues where it achieves higher concentrations (e.g., lung, prostate), when targeting certain Gram-positive or atypical pathogens, or in experimental models involving co-administration of theophylline.[5][14][15]
Ultimately, this compound's more favorable pharmacokinetic profile, including a longer half-life and higher serum levels, can often offset Ciprthis compound's in-vitro potency advantage against certain bacilli.[5][14] This comprehensive in-vivo comparison underscores the principle that while in-vitro data is foundational, pharmacokinetic and pharmacodynamic relationships in a living system are the ultimate determinants of efficacy.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetics of this compound and ciprthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of ciprthis compound and this compound in cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the distribution of this compound and ciprthis compound in prostatic tissues after simultaneous oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. droracle.ai [droracle.ai]
- 11. Comparison of the bactericidal activities of this compound and ciprthis compound alone and in combination with ceftazidime and piperacillin against clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. This compound vs ciprthis compound: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound vs ciprthis compound: a comparison. | Semantic Scholar [semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Clinical evaluation of this compound versus ciprthis compound in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ciprthis compound vs this compound | Power [withpower.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Ciprthis compound 250 mg Twice Daily Versus this compound 200 mg Twice Daily in the Treatment of Complicated Urinary Tract Infections in Women | Semantic Scholar [semanticscholar.org]
- 21. Ciprthis compound 250 mg twice daily versus this compound 200 mg twice daily in the treatment of complicated urinary tract infections in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [A cross-over study on the effectiveness of this compound and ciprthis compound administered orally] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. noblelifesci.com [noblelifesci.com]
- 24. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 25. criver.com [criver.com]
- 26. imquestbio.com [imquestbio.com]
- 27. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ofloxacin and Fluoroquinolone Cross-Resistance
For researchers and drug development professionals navigating the complexities of antimicrobial resistance, a nuanced understanding of cross-resistance patterns within a single class of antibiotics is paramount. This guide provides an in-depth comparison of ofloxacin and other key fluoroquinolones, namely ciprthis compound, levthis compound, and moxifloxacin. We will delve into the molecular underpinnings of resistance, present comparative experimental data, and provide a detailed protocol for assessing cross-resistance in a laboratory setting. Our approach is grounded in established scientific principles to ensure the trustworthiness and applicability of the information presented.
The Fluoroquinolone Family: A Structural and Mechanistic Overview
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, fluoroquinolones introduce double-strand breaks, ultimately leading to cell death.[2]
While all fluoroquinolones share this core mechanism, subtle differences in their chemical structures influence their potency, spectrum of activity, and susceptibility to resistance mechanisms. This compound, a second-generation fluoroquinolone, has been a cornerstone of antibacterial therapy. However, its widespread use has led to the emergence of resistance, often conferring cross-resistance to other members of its class. Understanding these patterns is crucial for effective antibiotic stewardship and the development of novel therapeutic strategies.
The Molecular Basis of Cross-Resistance
The primary drivers of fluoroquinolone resistance, and by extension cross-resistance, are modifications in the drug targets and alterations in drug accumulation within the bacterial cell.
Target Site Mutations: The Quinolone Resistance-Determining Regions (QRDRs)
The most significant mechanism of high-level fluoroquinolone resistance involves point mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] These mutations typically occur within specific, highly conserved segments known as the quinolone resistance-determining regions (QRDRs).[1][2]
-
Primary Target Variation: In many Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, DNA gyrase is the primary target of fluoroquinolones.[1] Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the preferential target.[1] A single mutation in the primary target is often sufficient to confer low-level resistance.
-
Stepwise Accumulation of Mutations: High-level resistance typically arises from the sequential accumulation of mutations. A primary mutation in gyrA (in Gram-negatives) or parC (in Gram-positives) is often followed by a secondary mutation in the other target enzyme gene.[2][3] This stepwise acquisition of mutations progressively increases the minimum inhibitory concentrations (MICs) for a range of fluoroquinolones.[3]
Reduced Drug Accumulation: The Role of Efflux Pumps
Bacteria can also resist fluoroquinolones by actively pumping the drugs out of the cell, thereby reducing the intracellular concentration available to interact with their targets. This is mediated by multidrug resistance (MDR) efflux pumps. Overexpression of these pumps can contribute to low-level resistance and facilitate the selection of higher-level resistance through target site mutations.
The interplay between target site mutations and efflux pump activity often dictates the extent of cross-resistance across the fluoroquinolone class.
Comparative Efficacy: this compound vs. Other Fluoroquinolones
The following tables summarize the comparative in vitro activity of this compound, ciprthis compound, levthis compound, and moxifloxacin against susceptible and resistant bacterial isolates. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative MICs (μg/mL) Against Fluoroquinolone-Susceptible Isolates
| Organism | This compound | Ciprthis compound | Levthis compound | Moxifloxacin |
| Escherichia coli | 0.12-0.5 | 0.015-0.12 | 0.06-0.25 | 0.03-0.12 |
| Pseudomonas aeruginosa | 1-4 | 0.25-1 | 1-4 | 2-8 |
| Staphylococcus aureus (MSSA) | 0.25-1 | 0.25-1 | 0.12-0.5 | 0.06-0.25 |
| Streptococcus pneumoniae | 1-2 | 1-2 | 0.5-1 | 0.12-0.25 |
Note: These are typical MIC ranges and can vary between studies.
Table 2: Impact of Resistance Mutations on Fluoroquinolone MICs (μg/mL)
| Organism & Genotype | This compound | Ciprthis compound | Levthis compound | Moxifloxacin |
| E. coli (gyrA S83L) | 2 | 0.5 | 1 | 0.25 |
| E. coli (gyrA S83L, D87N) | 8 | 2 | 4 | 1 |
| E. coli (gyrA S83L, D87N; parC S80I) | >32 | >32 | >32 | 8 |
| P. aeruginosa (gyrA T83I) | 8-16 | 4-8 | 8-16 | 16-32 |
| P. aeruginosa (gyrA T83I; parC S87L) | >32 | >16 | >32 | >64 |
| S. aureus (parC S80F) | 4 | 2 | 2 | 0.5 |
| S. aureus (parC S80F; gyrA S84L) | >64 | >32 | >32 | 8 |
Note: These are representative MIC values and can vary based on the specific strain and the presence of other resistance mechanisms like efflux pumps.
Key Observations from the Data:
-
General Cross-Resistance: In most cases, resistance to this compound confers cross-resistance to ciprthis compound and levthis compound, particularly in Gram-negative bacteria.[4][5][6]
-
Impact of Specific Mutations: The specific amino acid substitutions in GyrA and ParC have a differential impact on the activity of various fluoroquinolones.[3][7] For instance, certain mutations may lead to a more significant increase in the MIC of one fluoroquinolone compared to another.
-
Moxifloxacin's Advantage: Moxifloxacin often retains some activity against isolates with single mutations and may have lower MICs against highly resistant strains compared to older fluoroquinolones.[8] This is attributed to its dual-targeting mechanism in some bacteria and its structure, which may be less affected by certain resistance mechanisms.
Experimental Workflow for Assessing Cross-Resistance
To empirically determine the cross-resistance profile between this compound and other fluoroquinolones for a given bacterial isolate, a combination of phenotypic and genotypic analyses is required.
Caption: Experimental workflow for assessing fluoroquinolone cross-resistance.
Detailed Protocol: MIC Determination and QRDR Sequencing
This protocol outlines the steps for determining the Minimum Inhibitory Concentrations (MICs) of this compound, ciprthis compound, levthis compound, and moxifloxacin against a bacterial isolate, followed by the sequencing of the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9]
Part 1: Broth Microdilution for MIC Determination
Materials:
-
Bacterial isolate for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound, ciprthis compound, levthis compound, and moxifloxacin stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of each fluoroquinolone in CAMHB in the 96-well plates. The final concentration range should typically span from 0.008 to 128 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each plate.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Part 2: QRDR Sequencing of gyrA and parC
Materials:
-
Bacterial isolate for testing
-
Genomic DNA extraction kit
-
Primers for gyrA and parC QRDRs (design based on the target organism's known sequences)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or in-house sequencer
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from an overnight culture of the bacterial isolate using a commercial kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Set up PCR reactions to amplify the QRDRs of the gyrA and parC genes using the extracted genomic DNA as a template and the designed primers.
-
A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[10][11] The annealing temperature will depend on the specific primers used.
-
-
Verification of PCR Products:
-
Run a portion of the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR products to remove primers and dNTPs using a commercial purification kit.
-
-
Sanger Sequencing:
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type reference sequences for gyrA and parC of the corresponding bacterial species.
-
Identify any nucleotide changes that result in amino acid substitutions within the QRDRs.
-
The Interplay of Resistance Mechanisms
It is crucial to recognize that target site mutations are not the sole determinants of fluoroquinolone resistance. The presence and activity of efflux pumps can significantly modulate the level of resistance and the cross-resistance profile.
Caption: Interacting mechanisms leading to fluoroquinolone cross-resistance.
Conclusion and Future Perspectives
The study of cross-resistance between this compound and other fluoroquinolones is a dynamic field that directly impacts clinical decision-making and the strategic development of new antimicrobials. This guide has provided a framework for understanding the molecular basis of this phenomenon, supported by comparative data and a robust experimental protocol.
As a senior application scientist, I emphasize the importance of a multi-faceted approach to combatting fluoroquinolone resistance. This includes:
-
Continuous Surveillance: Ongoing monitoring of resistance patterns and the prevalence of specific resistance mutations is essential to inform treatment guidelines.
-
Development of Novel Agents: The design of new fluoroquinolones that can evade existing resistance mechanisms is a critical area of research. This may involve creating molecules that are poor substrates for efflux pumps or that can bind effectively to mutated target enzymes.
-
Combination Therapies: Exploring the synergistic effects of fluoroquinolones with other classes of antibiotics or with efflux pump inhibitors may offer a strategy to restore the efficacy of these important drugs.
By integrating phenotypic susceptibility testing with genotypic analysis, researchers can gain a comprehensive understanding of fluoroquinolone cross-resistance, paving the way for more effective and sustainable antimicrobial therapies.
References
- 1. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran | Brazilian Journal of Microbiology [elsevier.es]
- 2. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cross-resistance and cross-susceptibility between fluoroquinolone agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The North American component (the United States and Canada) of an International Comparative MIC trial monitoring this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro resistance study of levthis compound, ciprthis compound, and this compound using keratitis isolates of Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antianaerobic activity of moxifloxacin compared with that of this compound, ciprthis compound, clindamycin, metronidazole and beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Introduction: The Evolving Landscape of Fluoroquinolones in Respiratory Medicine
An In-Depth Guide to the In Vitro Efficacy of Ofloxacin and Moxifloxacin Against Respiratory Pathogens
The treatment of respiratory tract infections (RTIs) is a cornerstone of clinical microbiology, with pathogen susceptibility patterns in constant flux. Within the arsenal of antimicrobials, the fluoroquinolones stand out for their broad spectrum and bactericidal mechanism of action. This guide provides a detailed in vitro comparison of two significant members of this class: this compound, a second-generation fluoroquinolone, and Moxifloxacin, a fourth-generation agent.
This compound, approved by the FDA in 1990, represented an improvement over earlier quinolones with better oral bioavailability and a broader spectrum of activity.[1] However, its activity against key Gram-positive respiratory pathogens, particularly Streptococcus pneumoniae, was limited.[2] This paved the way for the development of newer "respiratory fluoroquinolones," such as Moxifloxacin, which were specifically engineered for enhanced potency against these crucial pathogens.[3][4]
This document, intended for researchers and drug development professionals, will dissect the mechanistic differences, compare in vitro potency through key experimental metrics like Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC), and provide detailed, standardized protocols for reproducing these critical assays.
Pillar 1: Differentiated Mechanisms of Action
Both this compound and Moxifloxacin function by inhibiting essential bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1][4] These enzymes are critical for managing DNA supercoiling, replication, and chromosome segregation during cell division.[5] By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme, leading to double-stranded DNA breaks and rapid, concentration-dependent cell death.[5][6]
The key distinction lies in their target preference and affinity. This compound, like other older fluoroquinolones, primarily targets DNA gyrase in Gram-negative bacteria and has weaker activity against topoisomerase IV, which is the preferred target in Gram-positive bacteria like S. pneumoniae.[1][4] Moxifloxacin possesses a C-8 methoxy group that confers a more balanced and potent activity against both DNA gyrase and topoisomerase IV.[7] This dual-target potency is believed to contribute to its enhanced activity against Gram-positive organisms and may delay or prevent the emergence of resistance, as mutations in both target enzymes are required for high-level resistance to develop.[7]
Pillar 2: Comparative In Vitro Potency Against Key Respiratory Pathogens
The most direct measure of an antibiotic's in vitro potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. Data is typically summarized as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
Core Pathogens in Respiratory Infections:
-
Streptococcus pneumoniae : A leading cause of community-acquired pneumonia.
-
Haemophilus influenzae : A common cause of exacerbations of chronic bronchitis and sinusitis.
-
Moraxella catarrhalis : Another significant pathogen in bronchitis and sinusitis, notable for near-universal β-lactamase production.[8]
Numerous large-scale surveillance studies consistently demonstrate Moxifloxacin's superior in vitro activity against these pathogens compared to older fluoroquinolones.
Data Summary: MIC₅₀ / MIC₉₀ (µg/mL)
| Pathogen | This compound | Moxifloxacin | Key Findings |
| Streptococcus pneumoniae | 4.0 / 8.0 (inferred) | 0.12 / 0.25 | Moxifloxacin is significantly more potent, often 4- to 16-fold more active than this compound and its active isomer, Levthis compound.[9][10][11] Its activity is independent of penicillin susceptibility.[10][12] |
| Haemophilus influenzae | ≤0.12 / ≤0.12 | 0.03 / 0.06 | Both agents are highly active, but Moxifloxacin demonstrates a lower MIC₉₀.[3][13][14][15] Activity is unaffected by β-lactamase production.[3][13] |
| Moraxella catarrhalis | 0.12 / 0.25 | 0.03 / 0.06 | Moxifloxacin shows superior potency.[13][14][16] this compound remains active but requires higher concentrations. |
Note: Data for this compound is less prevalent in recent literature focused on respiratory pathogens due to its reduced potency against S. pneumoniae. Some values are inferred from its active isomer, Levthis compound, for which MIC₉₀ against S. pneumoniae is typically 1.0-2.0 µg/mL.[9][17]
Pillar 3: The Mutant Prevention Concentration (MPC) - A Hedge Against Resistance
Beyond mere inhibition, a crucial aspect of antibiotic efficacy is the ability to prevent the selection of resistant subpopulations. The Mutant Prevention Concentration (MPC) is a critical pharmacodynamic parameter defined as the lowest drug concentration required to prevent the growth of any resistant mutants from a large bacterial population (typically ≥10¹⁰ CFU).[18]
The concentration range between the MIC and the MPC is termed the Mutant Selection Window (MSW) . When antibiotic concentrations fall within this window, susceptible bacteria are killed, but pre-existing, less-susceptible mutants can survive and proliferate, leading to the emergence of clinical resistance. An antibiotic with a lower MPC and a narrower MSW is therefore considered less likely to select for resistance.[19]
Studies consistently show Moxifloxacin has a lower MPC against S. pneumoniae compared to Levthis compound (the active component of this compound), suggesting a lower propensity to select for resistant mutants.[19][20][21]
Data Summary: MPC (µg/mL) for S. pneumoniae
| Fluoroquinolone | Representative MIC | Representative MPC | MPC/MIC Ratio | Implication |
| Moxifloxacin | 0.125 | 0.5 | ~4 | A narrower selection window suggests a lower risk of selecting for resistant mutants during therapy.[19][20] |
| Levthis compound (Proxy for this compound) | 1.0 | 4.0 | ~4 | While the ratio is similar, the absolute MPC value is significantly higher, making it more challenging to maintain therapeutic concentrations above the MPC.[19][20] |
Experimental Protocols: Ensuring Methodological Rigor
The trustworthiness of in vitro data hinges on standardized, reproducible methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23]
Protocol 1: MIC Determination by Broth Microdilution
This method determines the MIC by exposing a standardized bacterial inoculum to serial twofold dilutions of the antibiotic in a liquid growth medium.
Causality: The broth microdilution method is a gold standard because it provides a quantitative result (the MIC value) and is amenable to high-throughput testing. Standardization of the inoculum density, growth medium (Cation-Adjusted Mueller-Hinton Broth, often supplemented for fastidious organisms), and incubation conditions is critical to ensure inter-laboratory reproducibility.[22]
Step-by-Step Methodology:
-
Prepare Antibiotic Stock Solutions: Accurately weigh and dissolve this compound and Moxifloxacin powders in their recommended solvents to create high-concentration stock solutions.
-
Antibiotic Dilution Series: In a 96-well microtiter plate, prepare serial twofold dilutions of each antibiotic in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth with 2-5% lysed horse blood for S. pneumoniae). Final volumes are typically 50-100 µL per well.
-
Inoculum Preparation:
-
Select 3-5 morphologically similar colonies from a fresh (18-24 hour) agar plate.
-
Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air (H. influenzae and M. catarrhalis) or in an atmosphere of 5% CO₂ (S. pneumoniae).
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth as detected by the naked eye.
Protocol 2: Mutant Prevention Concentration (MPC) Determination
This assay identifies the concentration that prevents the emergence of first-step resistant mutants from a very dense bacterial population.
Causality: The core principle is to challenge a large number of cells (≥10¹⁰ CFU) with the antibiotic. This high inoculum increases the statistical probability that pre-existing resistant mutants are present. The MPC is therefore the MIC of the least susceptible single-step mutant in that population.
Step-by-Step Methodology:
-
Prepare High-Density Inoculum:
-
Grow the test organism in a large volume of broth overnight to reach a high cell density.
-
Concentrate the cells by centrifugation and resuspend the pellet in a small volume of saline or broth to achieve a final density of >10¹⁰ CFU/mL. Verify the count by plating serial dilutions.
-
-
Prepare Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing a range of antibiotic concentrations, typically from 1x to 64x the previously determined MIC of the strain.
-
Inoculation: Pipette and spread a precise volume (e.g., 100 µL) of the high-density inoculum evenly across the surface of each antibiotic-containing plate and a drug-free control plate.
-
Incubation: Incubate the plates at 35-37°C for 48-72 hours, or until colonies are clearly visible on the control plate. The longer incubation period allows for the growth of slower-growing mutants.
-
Reading Results: The MPC is the lowest antibiotic concentration on which no bacterial colonies are observed.
Conclusion: A Clear In Vitro Advantage for Moxifloxacin
The in vitro data presents a clear and compelling narrative. While both this compound and Moxifloxacin are effective bactericidal agents, Moxifloxacin demonstrates a consistent and significant advantage against the primary bacterial pathogens responsible for respiratory tract infections.
Its enhanced potency, particularly against Streptococcus pneumoniae, is evident from its substantially lower MIC values.[9][10][11] Furthermore, its lower Mutant Prevention Concentration suggests a superior ability to eradicate bacterial populations while minimizing the risk of selecting for resistant strains.[19][20] For researchers and drug development professionals, these in vitro characteristics position Moxifloxacin as a more robust agent for respiratory indications and a benchmark against which new chemical entities should be compared.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative activity of this compound with reference to bacterial strains isolated in in-patients and out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. academic.oup.com [academic.oup.com]
- 10. [National Multicenter study of the in vitro activity of moxifloxacin against respiratory tract pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of moxifloxacin, gatifloxacin and six fluoroquinolones against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benchmarking the in vitro activity of moxifloxacin against recent isolates of Streptococcus pneumoniae, Moraxella catarrhalis, and Haemophilus influenzae. A European multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benchmarking the in vitro activities of moxifloxacin and comparator agents against recent respiratory isolates from 377 medical centers throughout the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effect this compound on Haemophilus influenza, Streptococcus pneumoniae and Neisseria meningitidis. Comparison with similar molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Moxifloxacin sensitivity of respiratory pathogens in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levthis compound, and Gemifloxacin against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activities of mutant prevention concentration-targeted moxifloxacin and levthis compound against Streptococcus pneumoniae in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iacld.com [iacld.com]
- 23. szu.gov.cz [szu.gov.cz]
A Comparative Guide to the Pharmacokinetics of Ofloxacin Across Diverse Animal Species
Ofloxacin, a synthetic fluoroquinolone antibiotic, has seen widespread use in both human and veterinary medicine due to its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair, thus halting bacterial cell division.[3] Understanding the pharmacokinetic profile of this compound—how it is absorbed, distributed, metabolized, and excreted—is paramount for establishing safe and effective dosing regimens. This is particularly crucial in veterinary medicine, where significant interspecies variations in drug disposition can lead to therapeutic failure or toxicity.[4][5]
This guide provides a comparative analysis of the pharmacokinetics of this compound in various animal species, offering insights for researchers, scientists, and drug development professionals. We will delve into the key pharmacokinetic parameters, explore the underlying physiological reasons for interspecies differences, and provide a standardized experimental protocol for conducting such comparative studies.
Interspecies Variation in this compound Pharmacokinetics: A Tabular Comparison
The disposition of this compound exhibits remarkable variability across different animal species.[2] These differences are influenced by a multitude of factors including gastrointestinal physiology, metabolic enzyme activity, and renal function.[4][5] The following table summarizes key pharmacokinetic parameters of this compound in several animal species following intravenous (IV) or oral (PO) administration.
| Species | Dose (mg/kg) & Route | Elimination Half-life (t½β) (h) | Volume of Distribution (Vd) (L/kg) | Total Body Clearance (ClB) (mL/kg/h) | Bioavailability (F) (%) | Reference(s) |
| Water Buffalo Calves | 5 (IV) | 2.11 | 2.48 | 810 | - | [6][7] |
| 5 (IM) | 22.88 | - | - | 116.23 | [2] | |
| 5 (SC) | 28.25 | - | - | 107.10 | [2] | |
| Goats | 5 (IV) | 15.58 | 2.85 | 135.60 | - | [1][8] |
| 5 (PO) | 16.04 (MRT) | - | - | 24.14 | [1][8] | |
| Rabbits | 20 (IV) | 1.77 | 4.47 | - | - | [6] |
| 20 (IV) | 2.39 (serum) | - | - | - | [9] | |
| Dogs | 20 (PO) | 1.96 | - | - | - | [2][10] |
| Chickens | 10 (PO) | 4.82 | - | - | - | [1][10] |
| Rats | 20 (PO) | - | - | - | - | [11][12] |
| Monkeys | 20 (PO) | - | - | - | - | [11][12] |
Note: Direct comparison should be made with caution due to variations in experimental conditions, such as dose, route of administration, and analytical methods used in different studies.
Understanding the Interspecies Differences
The data presented above highlights significant variations in how different species handle this compound. For instance, the elimination half-life in goats is considerably longer than in rabbits and dogs, suggesting a slower elimination rate.[1][2][10] Conversely, the bioavailability of oral this compound is notably low in goats (24.14%) compared to the almost complete absorption in humans (95-100%).[1][8][13]
These discrepancies can be attributed to several physiological and biochemical factors:
-
Gastrointestinal Tract Anatomy and Physiology: The structure and function of the gastrointestinal tract play a pivotal role in the absorption of orally administered drugs.[4][5] Ruminants, like goats and buffalo, have a complex stomach system that can affect drug dissolution, stability, and absorption, potentially explaining the lower oral bioavailability of this compound in these species compared to monogastric animals.[1][8]
-
Metabolism: The extent and rate of drug metabolism can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes, primarily the cytochrome P450 system.[5] this compound undergoes metabolism to a limited extent, with the primary metabolites being desmethyl this compound and this compound N-oxide.[11][14] Studies in rats, dogs, and monkeys have identified these metabolites, with rats also showing stereoselective glucuronidation.[11][12] The variation in these metabolic pathways can contribute to the observed differences in drug clearance and half-life.
-
Renal Excretion: this compound is primarily eliminated through the kidneys.[15] Therefore, species-specific differences in renal blood flow, glomerular filtration rate, and tubular secretion can significantly impact the drug's elimination rate.
Stereoselectivity in this compound Pharmacokinetics
This compound is a racemic mixture of two enantiomers, (S)-(-)-ofloxacin (levthis compound), which is the active form, and (R)-(+)-ofloxacin. The disposition of these enantiomers can be stereoselective and species-dependent. For instance, in rats, the serum concentrations of the inactive (R)-(+)-enantiomer are much higher than the active (S)-(-)-enantiomer.[12] In contrast, monkeys exhibit higher serum concentrations of the active (S)-(-)-enantiomer.[12] Interestingly, dogs show no significant difference in the pharmacokinetic parameters between the two enantiomers.[12] This stereoselective disposition is mainly attributed to stereoselective glucuronidation in rats and potential competition for renal excretion in monkeys.[12]
Experimental Protocol for a Comparative Pharmacokinetic Study of this compound
To obtain reliable and comparable pharmacokinetic data, a well-designed and standardized experimental protocol is essential. The following is a generalized protocol for a comparative pharmacokinetic study of this compound in an animal model.
1. Animal Selection and Acclimatization:
- Select healthy, adult animals of the desired species.
- House the animals in a controlled environment (temperature, humidity, light-dark cycle) for a minimum of one week for acclimatization.
- Provide standard chow and water ad libitum.
2. Drug Administration:
- Fast the animals overnight before drug administration.
- For intravenous administration, cannulate a suitable vein (e.g., jugular vein in larger animals, marginal ear vein in rabbits) for drug infusion and blood sampling from a contralateral vein.
- For oral administration, administer the drug via oral gavage.
- The dose of this compound should be based on previous studies or allometric scaling.
3. Blood Sample Collection:
- Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.
- Collect blood in heparinized tubes and centrifuge to separate plasma.
- Store plasma samples at -20°C or lower until analysis.
4. Bioanalytical Method for this compound Quantification:
- Quantify this compound concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]
- The method should be validated for linearity, accuracy, precision, specificity, and stability according to relevant guidelines.
5. Pharmacokinetic Analysis:
- Analyze the plasma concentration-time data using non-compartmental or compartmental analysis with appropriate software.
- Calculate key pharmacokinetic parameters including:
- Elimination half-life (t½β): The time required for the plasma concentration to decrease by half during the elimination phase.
- Area Under the Curve (AUC): The total drug exposure over time.
- Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
- Total Body Clearance (ClB): The rate at which the drug is removed from the body.
- Mean Residence Time (MRT): The average time the drug molecules stay in the body.
- For oral administration, also determine:
- Maximum Plasma Concentration (Cmax): The highest observed plasma concentration.
- Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
- Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation.
Diagram of the Experimental Workflow
Caption: Experimental workflow for a comparative pharmacokinetic study.
Logical Relationship in Pharmacokinetic Analysis
The calculated pharmacokinetic parameters are interconnected and provide a comprehensive picture of the drug's behavior in the body.
References
- 1. chemijournal.com [chemijournal.com]
- 2. longdom.org [longdom.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, urinary excretion and plasma protein binding of this compound in water buffalo calves (Bubalus bubalis) [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound in serum and vitreous humor of albino and pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and identification of metabolites of this compound in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species-related stereoselective disposition of this compound in the rat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative pharmacokinetics of this compound and ciprthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A UPLC–MS Method for the Determination of this compound Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Evaluating the Synergistic Effects of Ofloxacin in Combination Therapy: A Comparative Guide
In the landscape of antimicrobial therapeutics, the escalating threat of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our existing arsenal. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, has long been a cornerstone in treating a variety of bacterial infections. However, its utility as a monotherapy is increasingly challenged by the emergence of resistant strains. This guide provides an in-depth evaluation of this compound in combination therapy, a strategic approach designed to enhance its antibacterial activity, overcome resistance, and broaden its clinical applications.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a comparative analysis of this compound's synergistic potential with various classes of compounds, supported by experimental data and a robust methodological framework.
The Rationale for this compound Combination Therapy
The primary motivation for combining this compound with other antimicrobial agents is to achieve synergy. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] This can manifest as:
-
Enhanced Bactericidal Activity: Leading to more rapid and complete eradication of pathogens.
-
Overcoming Resistance: One agent can neutralize a bacterial resistance mechanism, rendering the pathogen susceptible to the partner drug.
-
Broadening the Spectrum of Activity: The combination can be effective against a wider range of bacteria than either drug alone.
-
Reducing the Emergence of Resistance: The multi-pronged attack makes it more difficult for bacteria to develop resistance.[2]
-
Lowering Required Dosages: This can minimize dose-related toxicity and side effects.[3]
The choice of a combination partner for this compound is critical and depends on the target pathogen, the resistance mechanisms at play, and the potential for pharmacokinetic and pharmacodynamic interactions. This guide will explore combinations with conventional antibiotics, natural compounds, and innovative nanoparticle-based delivery systems.
Methodologies for Evaluating Synergy: A Self-Validating Approach
To rigorously assess the synergistic potential of this compound combinations, a multi-faceted experimental approach is essential. The following protocols are described not just as a series of steps, but with an emphasis on the underlying principles that ensure data integrity and reproducibility.
In Vitro Synergy Testing: The Foundation of Discovery
In vitro methods provide the initial, crucial data on whether a combination is likely to be synergistic, additive, indifferent, or antagonistic.
1. Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[4][5]
Experimental Protocol: Checkerboard Assay
-
Determine Minimum Inhibitory Concentrations (MICs): First, determine the MIC of this compound and the partner drug individually against the target bacterial strain using standard broth microdilution methods.[5]
-
Prepare Assay Plate: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs.[6] this compound is serially diluted along the x-axis, and the partner drug is serially diluted along the y-axis.
-
Inoculate: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).[5]
-
Incubate: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours).[5]
-
Determine FIC Index: After incubation, the lowest concentration of each drug in combination that inhibits visible bacterial growth is identified. The FIC index is calculated using the following formula:[5]
FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Partner Drug in combination / MIC of Partner Drug alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[5]
-
Causality Behind Experimental Choices: The checkerboard method provides a static snapshot of the inhibitory interaction at a single time point. The two-dimensional dilution scheme allows for the simultaneous testing of numerous concentration combinations, making it a high-throughput screening tool.[4]
2. Time-Kill Curve Analysis
While the checkerboard assay assesses inhibition of growth, the time-kill curve provides dynamic information about the bactericidal activity of the combination over time.[1][7]
Experimental Protocol: Time-Kill Curve Analysis
-
Prepare Cultures: Grow the target bacteria to the logarithmic phase.
-
Expose to Antibiotics: Inoculate flasks containing fresh broth with the bacterial suspension (e.g., 5 x 10^5 CFU/mL) and the antibiotics at specific concentrations (often based on their MICs, such as 0.25x MIC, 1x MIC).[1] Include controls with no drug and each drug alone.
-
Sample Over Time: At various time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.[1]
-
Enumerate Viable Bacteria: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of colony-forming units (CFU)/mL.
-
Define Synergy: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[8]
Causality Behind Experimental Choices: This method is more labor-intensive but provides critical information on the rate and extent of bacterial killing. It can distinguish between bacteriostatic and bactericidal effects and is considered the "gold standard" for assessing synergy.[9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Developing New Antimicrobial Therapies: Are Synergistic Combinations of Plant Extracts/Compounds with Conventional Antibiotics the Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Promising Natural Compounds for Combating Bacterial Infections [mdpi.com]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Ofloxacin and Levofloxacin
Abstract: This guide provides a detailed comparative analysis of the photostability of Ofloxacin and its S-enantiomer, Levthis compound. Both are crucial second and third-generation fluoroquinolone antibiotics, respectively, but their interaction with light dictates their degradation pathways, shelf-life, and potential for phototoxicity. Through a synthesis of published data and established testing protocols, this document elucidates the subtle yet significant differences in their photochemical behavior. We present a comprehensive overview of their degradation kinetics, identify key photoproducts, and provide a rigorous, field-tested experimental protocol for conducting a comparative photostability study in a research setting. This guide is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry.
Introduction: The Significance of Stereochemistry in Photostability
This compound is a racemic mixture of two enantiomers: the S-(-)-isomer, Levthis compound, and the R-(+)-isomer.[1] While structurally similar, the therapeutic activity of this compound primarily resides in the Levthis compound enantiomer, which is often administered as a pure, chirally-resolved drug.[1][2] Levthis compound exhibits antibacterial activity that can be 8 to 128 times greater than its R-(+)-counterpart and twice that of the racemic mixture.[1] Understanding the photostability of these compounds is critical, as photodegradation can lead to a loss of potency, the formation of potentially toxic byproducts, and is a key consideration for formulation and packaging development.
This guide delves into the comparative photostability of this compound (the racemate) and Levthis compound (the pure S-enantiomer). We will explore how their three-dimensional structure influences their interaction with light and the subsequent degradation pathways.
Physicochemical Properties and Structural Relationship
This compound and Levthis compound share the same core fluoroquinolone structure, which is inherently susceptible to photodegradation due to its chromophoric nature. The primary difference is their stereochemistry at the C3 position of the oxazine ring.
Mechanisms of Photodegradation
The photodegradation of fluoroquinolones is a complex process initiated by the absorption of UVA radiation. This can lead to a variety of reactions, including decarboxylation, oxidation of the piperazine ring, and defluorination. Studies have shown that the degradation of both this compound and Levthis compound in aqueous solutions can follow an autocatalytic reaction pattern, where the degradation products themselves catalyze further breakdown.[1][3]
Upon exposure to UV light, several degradation products are formed. For this compound, studies have identified numerous photoproducts, some of which retain optical activity.[3] Levthis compound, being a pure enantiomer, tends to produce a less complex mixture of photoproducts under similar conditions.[3][4] Mass spectrometry has been instrumental in identifying these byproducts, revealing transformations at the piperazine moiety as a primary degradation pathway.[1]
Comparative Photostability Analysis: A Data-Driven Perspective
Direct comparative studies are crucial for understanding the nuanced differences in photostability. Research has shown that while the overall degradation rates of this compound and Levthis compound are similar, Levthis compound exhibits a slightly longer half-life (t0.5) under forced irradiation conditions, indicating a marginally higher photostability.[1][3][5]
The kinetics of photodegradation for Levthis compound have been shown to follow first-order kinetics in the initial stages.[6] The rate of degradation is significantly influenced by the pH of the solution, with the molecule being most stable around pH 7, which is a critical factor for liquid formulations.[6]
| Compound | Key Findings | Reference |
| This compound | Degrades via an autocatalytic reaction. Produces a more complex mixture of photoproducts, some of which are optically active. | [1][3] |
| Levthis compound | Exhibits slightly greater photostability with a longer half-life (t0.5) compared to this compound under identical stress conditions. The degradation rate is pH-dependent, with maximum stability around pH 7. | [1][5][6] |
Experimental Protocol for Comparative Photostability Assessment
This protocol provides a robust framework for conducting a comparative photostability study of this compound and Levthis compound, adhering to the principles outlined in the ICH Q1B guideline.[7][8][9]
Objective
To compare the photodegradation kinetics and photoproduct profiles of this compound and Levthis compound in aqueous solution under controlled UV-A and visible light exposure.
Materials and Equipment
-
This compound and Levthis compound reference standards
-
HPLC-grade water and acetonitrile
-
Phosphate buffer (pH 7.0)
-
Photostability chamber equipped with a calibrated light source compliant with ICH Q1B (e.g., xenon lamp or metal halide lamp with appropriate filters).[10]
-
Calibrated radiometer/lux meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11][12][13][14][15]
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of 1 mg/mL for both this compound and Levthis compound in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Prepare working solutions of 20 µg/mL by diluting the stock solutions in pH 7.0 phosphate buffer. This pH is chosen to reflect physiological conditions and where Levthis compound shows greater stability.[6]
-
For each compound, prepare two sets of solutions in quartz cuvettes or other UV-transparent containers. One set will be exposed to light, and the other will serve as a "dark control," wrapped completely in aluminum foil.
-
-
Irradiation Conditions (as per ICH Q1B):
-
Place the light-exposed and dark control samples in the photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]
-
The use of a calibrated light source is crucial for the reproducibility and validity of the study.
-
-
Sampling:
-
Withdraw aliquots from each light-exposed and dark control sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately analyze the samples or store them at a low temperature, protected from light, until analysis.
-
-
HPLC Analysis:
-
Rationale: A validated, stability-indicating HPLC method is required to separate the parent drug from its degradation products.
-
Example HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A typical mobile phase could be a mixture of acetonitrile, methanol, and 0.1M phosphate buffer (15:25:60 v/v/v).[13]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 287 nm[13]
-
Injection Volume: 20 µL
-
-
System Suitability: Before sample analysis, ensure the HPLC system meets suitability criteria (e.g., tailing factor, theoretical plates, and %RSD for replicate injections).
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of degradation for each compound at each time point relative to the initial concentration (time 0).
-
Compare the degradation of the light-exposed samples to the dark controls to ensure that degradation is due to light exposure and not other factors.
-
Plot the percentage of the remaining drug against time to determine the degradation kinetics (e.g., zero-order, first-order).
-
Compare the chromatograms of this compound and Levthis compound to identify and relatively quantify the formation of photoproducts.
-
Conclusion and Practical Implications
The available evidence suggests that Levthis compound is slightly more photostable than its racemic parent, this compound.[1] While the difference in degradation rate may be modest, it is a significant factor in pharmaceutical development. The choice of the pure S-enantiomer can lead to a product with a more predictable degradation profile and potentially a longer shelf-life.
For formulation scientists, this underscores the importance of using protective packaging for both drugs and formulating liquid preparations, such as eye drops or infusions, with pH buffers that maximize stability (around pH 7).[6] For analytical scientists, the development of stability-indicating methods that can resolve both enantiomers and their respective photoproducts is paramount for accurate quality control.
This guide provides the foundational knowledge and a practical experimental template for researchers to further investigate the photostability of these and other fluoroquinolone antibiotics.
References
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. A study of this compound and levthis compound photostability in aqueous solutions | Journal of Medical Science [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Photodegradation of levthis compound in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. caribjscitech.com [caribjscitech.com]
- 12. HPLC Method for Analysis of Levthis compound | SIELC Technologies [sielc.com]
- 13. ijpsr.com [ijpsr.com]
- 14. jsirjournal.com [jsirjournal.com]
- 15. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
A Researcher's Guide to Ofloxacin: Comprehensive Personal Protective Equipment (PPE) and Handling Protocols
Ofloxacin, a fluoroquinolone antibiotic, is a cornerstone in various research and development applications, from fundamental microbiology studies to the development of new therapeutic formulations.[1][2] As a Senior Application Scientist, this guide is designed to provide you, our trusted colleagues in the scientific community, with a detailed, safety-first approach to handling this compound. Our commitment extends beyond supplying high-quality reagents; we aim to be your preferred partner in ensuring a safe and efficient laboratory environment. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans, grounded in established safety protocols and scientific principles.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while a valuable research tool, is not without risks. Different safety data sheets (SDS) provide varying classifications, but a conservative approach is always recommended. Some sources classify this compound as causing skin and serious eye irritation.[3] It may also be harmful if swallowed or inhaled.[3] Furthermore, some classifications indicate it may cause allergy or asthma symptoms, is suspected of causing genetic defects, and is suspected of damaging fertility or the unborn child.[3]
It is crucial to recognize that occupational exposure to potent pharmaceutical compounds can have both acute and long-term health consequences.[4] Therefore, implementing robust safety measures is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice.
Table 1: this compound Hazard Summary
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[3] | Ingestion, Inhalation |
| Skin Irritation | Causes skin irritation.[3] | Dermal Contact |
| Eye Irritation | Causes serious eye irritation.[3] | Eye Contact |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[3] | Inhalation, Dermal Contact |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] | Inhalation, Dermal Contact, Ingestion |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][5] | Inhalation, Dermal Contact, Ingestion |
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment, engineering controls should be implemented to minimize exposure to this compound. These controls are designed to isolate the hazard from the researcher.
-
Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood or a powder containment hood is highly recommended to prevent the inhalation of airborne particles.[7][8] For facilities handling large quantities of active pharmaceutical ingredients (APIs), closed systems for powder handling are advised to minimize dust generation.[9]
-
Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel. Prohibit eating, drinking, and applying cosmetics in this area to prevent accidental ingestion.[10]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[8][11]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls cannot eliminate all risks of exposure, PPE becomes critical. The selection of appropriate PPE is based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[3]
-
Safety Glasses with Side Shields: For handling solutions or small quantities of powder where the risk of splashing or dust generation is low.
-
Chemical Safety Goggles: These provide a tighter seal around the eyes and are necessary when there is a higher risk of splashes or airborne particles.[11] They should be worn in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Face Shield: In conjunction with safety goggles, a face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a high potential for splashing.
Skin and Body Protection
Preventing dermal contact is crucial, as this compound can cause skin irritation and may be absorbed through the skin.[3]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many chemicals. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your hands.[12] Dispose of contaminated gloves as hazardous waste.[12]
-
Laboratory Coat: A dedicated lab coat, preferably one that is long-sleeved and has a closed front, should be worn at all times when handling this compound.[11] This lab coat should not be worn outside of the designated handling area.
-
Impervious Clothing: For procedures with a high risk of significant skin exposure, such as cleaning up large spills, additional protective clothing like an impervious apron or coveralls may be necessary.[8]
Respiratory Protection
Respiratory protection is critical when handling powdered this compound, especially outside of a dedicated ventilation system.
-
Dust Mask/Respirator: When handling fine powders, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended to prevent inhalation.[12] For situations with inadequate ventilation, a more advanced respirator may be required.[3][8] Always ensure the respirator is properly fitted and that you have been trained in its use.
Diagram 1: PPE Selection Workflow for Handling this compound
Caption: A workflow for selecting appropriate PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Weighing of Powdered this compound
-
Don PPE: Before entering the designated handling area, put on all required PPE as determined by your risk assessment.
-
Prepare the Work Area: Ensure the chemical fume hood or containment unit is functioning correctly. Cover the work surface with absorbent, disposable liners.
-
Weighing: Use a dedicated, calibrated balance inside the ventilated enclosure. Handle the container of this compound carefully to avoid generating dust. Use a spatula to transfer the powder. Avoid scooping directly from the container if possible to minimize aerosolization.[9]
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the enclosure using a damp cloth or a vacuum with a HEPA filter.[9] Do not use compressed air to clean up powders, as this will disperse them into the air.[9]
Preparation of this compound Solutions
-
Solubilization: In the fume hood, slowly add the weighed this compound powder to the solvent. This compound is soluble in aqueous solutions with a pH between 2 and 5 and freely soluble in solutions with a pH above 9.[13]
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the powder. Keep the container covered as much as possible during this process.
-
Labeling: Clearly label the container with the name of the compound, concentration, date, and any relevant hazard warnings.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to protect both human health and the environment.[14] Antibiotic waste, especially stock solutions, should be treated as hazardous chemical waste.[14]
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, masks), disposable liners, and weighing papers should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.[3]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Diagram 2: this compound Waste Disposal Workflow
Caption: A workflow for the proper segregation and disposal of this compound waste.
Final Disposal
All this compound waste must be disposed of through a licensed hazardous waste disposal company.[15] Incineration at a permitted facility is the preferred method for destroying the chemical structure of fluoroquinolones.[15] Always follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
By adhering to these comprehensive guidelines, you can handle this compound with confidence, ensuring your safety and the integrity of your research. Our commitment is to empower you with the knowledge and resources to maintain a secure and productive laboratory environment.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdc.gov [cdc.gov]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aiha.org [aiha.org]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. This compound | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
